molecular formula C15H22N2O2 B1284124 Tert-butyl 4-phenylpiperazine-1-carboxylate CAS No. 77278-63-8

Tert-butyl 4-phenylpiperazine-1-carboxylate

Cat. No.: B1284124
CAS No.: 77278-63-8
M. Wt: 262.35 g/mol
InChI Key: ALIYGTDWTPWSDQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-phenylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-9-16(10-12-17)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIYGTDWTPWSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571359
Record name tert-Butyl 4-phenylpiperazine-1-carboxylate
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Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77278-63-8
Record name 1,1-Dimethylethyl 4-phenyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77278-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Tert-butyl 4-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-phenylpiperazine-1-carboxylate, a key intermediate in the synthesis of complex pharmaceutical compounds. This document details its physicochemical properties, a robust synthesis protocol, and its applications in medicinal chemistry, presented in a format tailored for professionals in the field of drug discovery and development.

Physicochemical and Chemical Properties

This compound, also known as 1-Boc-4-phenylpiperazine, is a mono-protected derivative of phenylpiperazine. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom, making it an invaluable building block in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 77278-63-8[1][2]
Molecular Formula C₁₅H₂₂N₂O₂[1]
Molecular Weight 262.35 g/mol [1]
Appearance Off-white to light brown solid[1]
Melting Point Data not available in cited literature
Boiling Point Data not available in cited literature
Density ~1.1 g/cm³

Synthesis Pathway and Methodology

The most common and direct method for the synthesis of this compound is the selective N-protection of 1-phenylpiperazine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a mild base to neutralize the carbonic acid byproduct.

Synthesis Workflow Diagram

The following diagram illustrates the straightforward, one-step synthesis from commercially available starting materials.

SynthesisWorkflow Synthesis of this compound SM1 1-Phenylpiperazine Reagent Solvent (e.g., DCM, THF) Base (e.g., Triethylamine) SM1->Reagent SM2 Di-tert-butyl dicarbonate (Boc)₂O SM2->Reagent Product This compound Reagent->Product Boc Protection

Caption: Reaction scheme for the Boc-protection of 1-phenylpiperazine.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from standard methodologies for the Boc-protection of secondary amines.[3]

Objective: To synthesize this compound from 1-phenylpiperazine.

Materials:

  • 1-Phenylpiperazine (1.0 eq.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylpiperazine (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.1 eq.) to the stirred solution.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq.) in a small amount of anhydrous dichloromethane.

  • Add the di-tert-butyl dicarbonate solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Characterization:

  • Appearance: The final product is expected to be an off-white to light brown solid.[1]

  • ¹H NMR (CDCl₃): Although a published spectrum was not found, the expected signals are: δ ~7.3-6.9 ppm (m, 5H, Ar-H), δ ~3.6 ppm (t, 4H, -N-CH₂-), δ ~3.2 ppm (t, 4H, -N-CH₂-), δ 1.49 ppm (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (CDCl₃): Expected signals include those for the aromatic carbons, the piperazine ring carbons, the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).[4]

  • Mass Spectrometry (ESI-MS): Calculated for C₁₅H₂₂N₂O₂ [M+H]⁺: 263.1754; this can be used to confirm the identity of the product.

Applications in Drug Development and Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules. The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS).

  • CNS Drug Candidates: The phenylpiperazine core is integral to drugs with antidepressant, anxiolytic, and antipsychotic properties.[4] The Boc-protected intermediate allows for the elaboration of the piperazine ring to build more complex and potent drug candidates.

  • Opioid Analgesics: The structurally related compound, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), is a well-known precursor in the synthesis of fentanyl and its analogues.[5] This highlights the importance of Boc-protected piperazines and piperidines in the development of potent analgesics.

References

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-phenylpiperazine-1-carboxylate is a synthetic organic compound that serves as a crucial intermediate in the development of various pharmaceutical agents. As a derivative of piperazine, it possesses a structural motif common to many biologically active molecules, including those targeting the central nervous system. The piperazine ring system is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making a thorough understanding of its physicochemical characteristics essential for drug design, formulation development, and quality control. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

Precise experimental data for this compound is not extensively published. However, based on its chemical structure and data from commercial suppliers, the following information has been compiled.

PropertyValueSource
CAS Number 77278-63-8[1][2][3]
Molecular Formula C₁₅H₂₂N₂O₂[2]
Molecular Weight 262.17 g/mol [2]
Purity Typically ≥95%[2]

To provide a more comprehensive understanding, the following table presents physicochemical data for structurally related piperazine derivatives. This comparative data can be valuable for estimating the properties of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive IndexXLogP3
tert-butyl 3-phenylpiperazine-1-carboxylateC₁₅H₂₂N₂O₂262.35371.4 at 760 mmHg1.0711.5212.8
tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylateC₁₈H₂₈N₂O₂304.43----
tert-butyl 4-cyanophenylpiperidine-1-carboxylateC₁₇H₂₂N₂O₂286.37---2.8
tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylateC₁₆H₂₄N₂O₂276.37---2.7

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties applicable to this compound and similar organic compounds.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4][5][6][7]

Principle: The temperature at which a solid substance transitions to a liquid state is its melting point. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities can lead to a depressed and broader melting range.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[4]

  • Thermometer

  • Mortar and pestle or spatula[6]

Procedure:

  • Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube and packed down to a height of 1-2 mm by tapping the sealed end on a hard surface.[5][7]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[7]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5]

  • Purity Assessment: A sharp melting range close to the literature value suggests high purity. A broad melting range or a depressed melting point indicates the presence of impurities.[4]

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption and bioavailability.[8][9][10][11][12]

Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature to form a saturated solution.[10]

Apparatus:

  • Analytical balance

  • Vials or centrifuge tubes[11]

  • Overhead shaker or magnetic stirrer[11]

  • Centrifuge[11]

  • Syringe filters (e.g., 0.22 µm)[11]

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers of different pH, organic solvents) in a sealed vial or tube.[10][11]

  • Equilibration: The mixture is agitated in a shaker or stirrer at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[10][11] The presence of undissolved solid should be confirmed visually.[10]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a syringe filter to obtain a clear saturated solution.[9][11]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.[9]

  • Data Reporting: Solubility is typically expressed in units of mg/mL or mol/L. The descriptive terms for solubility are defined in pharmacopeias.[8]

Purity and Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients.[13][14][15][16]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For compounds like this compound, which contain a chromophore, UV detection is a suitable method for quantification.[14]

Typical HPLC-UV System:

  • HPLC system with a pump, autosampler, column oven, and UV detector[13]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]

  • Data acquisition and processing software

General Procedure (Method Development Outline):

  • Standard and Sample Preparation: Standard solutions of the reference compound and solutions of the test sample are prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is commonly used. The exact composition is optimized to achieve good separation. For piperazine derivatives, the mobile phase may include additives like diethylamine to improve peak shape.[14]

    • Flow Rate: Typically 1.0 mL/min.[13][14]

    • Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.[13][14]

    • Detection Wavelength: The UV detector is set to a wavelength where the analyte has maximum absorbance.

    • Injection Volume: A fixed volume (e.g., 10 µL) is injected.[13][14]

  • Analysis: The prepared solutions are injected into the HPLC system. The retention time and peak area of the analyte are recorded.

  • Purity Calculation: The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (area percent method). Impurities are identified as additional peaks.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis and Reporting synthesis Synthesis of Tert-butyl 4-phenylpiperazine-1-carboxylate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp Purity Check solubility Solubility Analysis purification->solubility Formulation Data hplc Purity Assessment (HPLC) purification->hplc Quantitative Purity spectroscopy Structural Confirmation (NMR, MS, IR) purification->spectroscopy Identity Confirmation analysis Data Compilation and Analysis mp->analysis solubility->analysis hplc->analysis spectroscopy->analysis report Technical Report Generation analysis->report

Caption: Workflow for the physicochemical characterization of a synthetic intermediate.

Conclusion

This compound is a valuable building block in medicinal chemistry. While specific experimental data on its physicochemical properties are not widely available in the public domain, this guide provides the foundational information available, along with standardized and robust experimental protocols for its characterization. The comparative data from structurally similar molecules offer a useful reference for estimating its properties. A thorough physicochemical characterization, following the methodologies outlined, is imperative for its effective application in drug discovery and development, ensuring the quality, consistency, and performance of the final pharmaceutical products. The piperazine moiety is known to interact with various neurotransmitter receptors, and while no specific signaling pathway has been identified for this particular compound, its structural similarity to other centrally active agents suggests potential for such interactions.[17] Further research into its biological activity is warranted.

References

An In-depth Technical Guide to Tert-butyl 4-phenylpiperazine-1-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-phenylpiperazine-1-carboxylate is a pivotal synthetic intermediate in the field of medicinal chemistry. Its unique structural features, combining a Boc-protected piperazine and a phenyl group, make it a versatile building block for the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its application in the development of therapeutic agents, including those targeting the central nervous system.

Physicochemical Properties

This compound, with the CAS Number 77278-63-8, is a white to off-white crystalline solid.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₂N₂O₂[2]
Molecular Weight 262.35 g/mol [2]
Melting Point 70-71 °C[3][4]
Boiling Point 372.2 °C at 760 mmHg[3][4]
Appearance White to off-white crystalline solid[1]
Solubility Slightly soluble in water (1.6 g/L at 25°C)[4]
Refractive Index 1.536[4]
Density 1.093 g/cm³[4]
pKa 3.29 ± 0.10 (Predicted)[4]

Spectral Data:

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the N-Boc protection of 1-phenylpiperazine and the Buchwald-Hartwig amination of bromobenzene with N-Boc-piperazine.

N-Boc Protection of 1-Phenylpiperazine

This is a straightforward and widely used method for the synthesis of the title compound. The free secondary amine of 1-phenylpiperazine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Synthesis_Route_1 cluster_0 N-Boc Protection of 1-Phenylpiperazine 1-Phenylpiperazine 1-Phenylpiperazine Product This compound 1-Phenylpiperazine->Product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product

Synthesis via N-Boc Protection

Experimental Protocol:

  • To a solution of 1-phenylpiperazine (1 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Buchwald-Hartwig Amination

Synthesis_Route_2 cluster_1 Buchwald-Hartwig Amination Bromobenzene Bromobenzene Product This compound Bromobenzene->Product Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., BINAP) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Product

Synthesis via Buchwald-Hartwig Amination

Experimental Protocol:

  • To an oven-dried reaction vessel, add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equivalents), a phosphine ligand (e.g., BINAP, 0.08 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents).[7]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by bromobenzene (1 equivalent) and N-Boc-piperazine (1.2 equivalents).

  • Degas the reaction mixture and then heat to 100-110 °C for 8-24 hours, monitoring the reaction by TLC or GC-MS.[7]

  • After cooling to room temperature, filter the mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield this compound.

Application as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly in drug discovery. The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then undergo further functionalization.

Deprotection of the Boc Group

The removal of the tert-butoxycarbonyl group is a crucial step to enable further reactions on the piperazine nitrogen. This is typically achieved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8]

Deprotection cluster_2 Boc Deprotection Start This compound Product 1-Phenylpiperazine Start->Product Acid (e.g., TFA or HCl) Solvent (e.g., Dichloromethane)

Deprotection to yield 1-phenylpiperazine

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of DCM:TFA), and stir the solution at room temperature.[8]

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain 1-phenylpiperazine, which can often be used in the next step without further purification.

Synthesis of Neurokinin Receptor Antagonists

Phenylpiperazine derivatives are key structural motifs in a variety of neurokinin (NK) receptor antagonists, which are being investigated for the treatment of schizophrenia, depression, and other neurological disorders.[9][10] The deprotected 1-phenylpiperazine can be further elaborated to synthesize these complex molecules.

Workflow cluster_3 Synthetic Workflow to Bioactive Molecules A Tert-butyl 4-phenylpiperazine- 1-carboxylate B Deprotection (Acidic Conditions) A->B C 1-Phenylpiperazine B->C D Coupling with Bioactive Moiety (e.g., Amide coupling, Alkylation) C->D E Final Bioactive Compound (e.g., Neurokinin Receptor Antagonist) D->E

General synthetic workflow

Role in Drug Discovery: Targeting Neurotransmitter Systems

While this compound is a versatile intermediate for various targets, the phenylpiperazine scaffold is a well-established pharmacophore in drugs targeting the central nervous system. A prominent example is Vortioxetine, an antidepressant with a multimodal mechanism of action that includes serotonin (5-HT) transporter inhibition and modulation of several serotonin receptors.[3][8][11] Although the industrial synthesis of Vortioxetine often starts with a different substituted phenylpiperazine, the underlying pharmacology is relevant to molecules derived from the core this compound intermediate.

Vortioxetine's Mechanism of Action:

Vortioxetine's therapeutic effects are believed to stem from its ability to enhance serotonergic activity in the CNS.[3] It achieves this through a combination of:

  • Serotonin Transporter (SERT) Inhibition: This increases the concentration of serotonin in the synaptic cleft.[8]

  • 5-HT₁ₐ Receptor Agonism: This action can contribute to the antidepressant effects.[8]

  • 5-HT₃, 5-HT₁D, and 5-HT₇ Receptor Antagonism: Modulation of these receptors may also play a role in its overall therapeutic profile.[3][11]

  • 5-HT₁B Receptor Partial Agonism: This adds to its complex pharmacological profile.[8]

This multi-target engagement is thought to contribute to vortioxetine's efficacy in treating major depressive disorder.[12]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron SERT SERT HT1A_pre 5-HT1A Autoreceptor Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release postsynaptic_neuron HT1A_post 5-HT1A Receptor downstream Downstream Signaling (e.g., cAMP, Ca²⁺) HT1A_post->downstream Activation HT3 5-HT3 Receptor HT3->downstream Blockade of Ion Channel Vortioxetine Vortioxetine-like Compound Vortioxetine->SERT Inhibition Vortioxetine->HT1A_pre Agonism Vortioxetine->HT1A_post Agonism Vortioxetine->HT3 Antagonism Serotonin_synapse->SERT Reuptake Serotonin_synapse->HT1A_pre Serotonin_synapse->HT1A_post Serotonin_synapse->HT3

Vortioxetine-like multimodal action

Conclusion

This compound is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. Its straightforward synthesis and the ease of deprotection of the Boc group make it an ideal starting material for creating libraries of phenylpiperazine-containing compounds for drug discovery. The established importance of the phenylpiperazine scaffold in centrally acting agents, such as antidepressants and neurokinin receptor antagonists, underscores the continued relevance of this intermediate in the development of new therapeutics. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.

References

The Pivotal Role of Tert-butyl 4-phenylpiperazine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-phenylpiperazine-1-carboxylate, a key building block in contemporary drug discovery, serves as a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its unique structural features, combining a lipophilic tert-butoxycarbonyl (Boc) protecting group with a pharmacologically active phenylpiperazine moiety, have positioned it as a cornerstone in the development of novel treatments for a range of conditions, most notably central nervous system (CNS) disorders and metabolic diseases. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound in medicinal chemistry. It details experimental protocols for its synthesis and for the biological evaluation of its derivatives, presents quantitative data on their biological activity, and visualizes the key signaling pathways in which these molecules are implicated.

Introduction: The Significance of the Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs. Its basic nitrogen atoms allow for the formation of salts, enhancing solubility and oral bioavailability. The disubstituted nature of the piperazine core provides an excellent platform for introducing molecular diversity, enabling the fine-tuning of pharmacological properties. The incorporation of a phenyl group on one of the piperazine nitrogens often imparts affinity for various receptors and transporters in the central nervous system. The Boc-protected form, this compound, offers a convenient starting material for synthetic chemists, allowing for selective functionalization of the second nitrogen atom.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatization are critical steps in the drug discovery process.

Synthesis of this compound

A common and efficient method for the synthesis of the core scaffold is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a robust route to form the C-N bond between an aryl halide and a piperazine.

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation of Boc-piperazine

  • Materials:

    • 1-Boc-piperazine

    • Aryl halide (e.g., bromobenzene or chlorobenzene)

    • Palladium catalyst (e.g., Pd2(dba)3 - tris(dibenzylideneacetone)dipalladium(0))

    • Phosphine ligand (e.g., BINAP - 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl or Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Base (e.g., sodium tert-butoxide - NaOtBu)

    • Anhydrous solvent (e.g., toluene or dioxane)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

    • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

    • Add 1-Boc-piperazine, the aryl halide, and the base to the reaction mixture.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-arylpiperazine-1-carboxylate.

Derivatization Strategies

The deprotection of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), yields the free secondary amine, which can then be subjected to a variety of chemical transformations to introduce diverse functionalities. These include, but are not limited to, acylation, alkylation, reductive amination, and sulfonylation, allowing for the exploration of a vast chemical space.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in the development of drugs targeting a range of therapeutic areas.

Central Nervous System (CNS) Disorders

Derivatives of this scaffold have shown significant promise in the treatment of CNS disorders due to their ability to interact with various neurotransmitter receptors and transporters.

  • Serotonergic System Modulation: Many phenylpiperazine derivatives exhibit affinity for serotonin (5-HT) receptors, playing a role in the treatment of depression and anxiety.[1] The anxiolytic-like effects of some derivatives are believed to be mediated through the serotonergic pathway.[1]

Quantitative Data: CNS Receptor Binding Affinity

Compound IDTargetBinding Affinity (Ki, nM)
3 5-HT1A6.7 ± 0.5

Table 1: Binding affinity of a 1,2,3,4-tetrahydroisoquinoline derivative containing a phenylpiperazine-like moiety for the 5-HT1A receptor.[2]

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[3]

  • Procedure:

    • Habituate the mice to the testing room for at least 30 minutes prior to the experiment.

    • Administer the test compound or vehicle to the mice at a predetermined time before the test.

    • Place the mouse in the center of the maze, facing an open arm.[4]

    • Allow the mouse to explore the maze for a set period (typically 5 minutes).[3][4]

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

    • Thoroughly clean the maze with an appropriate solvent (e.g., 70% ethanol) between trials to eliminate olfactory cues.

Metabolic Disorders: GPR119 Agonists

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. It is primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). Derivatives of this compound have been explored as potent GPR119 agonists.

Experimental Protocol: In Vitro cAMP Assay for GPR119 Agonism

  • Cell Line: A stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells).

  • Materials:

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[5]

    • Test compounds (derivatives of this compound)

    • A positive control GPR119 agonist (e.g., AR231453)

    • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).[6]

  • Procedure:

    • Seed the GPR119-expressing cells in a multi-well plate and culture overnight.

    • Wash the cells with assay buffer and then add assay buffer containing the PDE inhibitor.

    • Incubate for a short period to allow for PDE inhibition.

    • Add serial dilutions of the test compounds and controls to the wells.

    • Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for GPR119 activation and cAMP production.[5]

    • Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

    • Calculate the EC50 values by plotting the cAMP concentration against the log of the compound concentration.

Signaling Pathways

Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a cascade of intracellular events leading to enhanced insulin secretion and GLP-1 release.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist GPR119 Agonist (e.g., Phenylpiperazine derivative) GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 signaling cascade upon agonist binding.

Serotonergic Signaling Pathway

The serotonergic system is complex, with multiple receptor subtypes mediating diverse physiological effects. Phenylpiperazine derivatives can act as agonists, antagonists, or modulators at these receptors.

Serotonergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor_5HT1A 5-HT1A Receptor Serotonin->Receptor_5HT1A Binds Receptor_Other Other 5-HT Receptors Serotonin->Receptor_Other Binds Signaling Downstream Signaling Cascades Receptor_5HT1A->Signaling Receptor_Other->Signaling Response Cellular Response (e.g., anxiolysis) Signaling->Response Phenylpiperazine Phenylpiperazine Derivative Phenylpiperazine->SERT May Inhibit Phenylpiperazine->Receptor_5HT1A Modulates

References

The Multifaceted Biological Activities of Tert-butyl 4-phenylpiperazine-1-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 4-phenylpiperazine-1-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a range of biological systems. This technical guide provides an in-depth overview of the diverse biological activities exhibited by these derivatives, with a focus on their interactions with G-protein coupled receptors (GPCRs) and their potential in treating metabolic and central nervous system (CNS) disorders. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area.

GPR119 Agonist Activity for Metabolic Disorders

A significant area of investigation for this compound derivatives has been their potential as agonists for the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and obesity. Agonism of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

A series of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates have been synthesized and evaluated for their GPR119 agonist activity. Several of these compounds demonstrated potent agonistic effects, with some exhibiting EC50 values comparable to or better than the known GPR119 agonist AR231453.[1][2]

Quantitative Data: GPR119 Agonist Activity
Compound IDStructureEC50 (nM)Reference
3e tert-butyl 4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylateSimilar to AR231453[1][2]
3g tert-butyl 4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylateBetter than AR231453[1][2]
5e tert-butyl 4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylateSimilar to AR231453[1][2]
5g tert-butyl 4-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylateBetter than AR231453[1][2]

Signaling Pathway: GPR119-Mediated Insulin and GLP-1 Secretion

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound Derivative (Agonist) GPR119 GPR119 Ligand->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates Insulin_Secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Stimulates GLP1_Secretion GLP-1 Secretion (Intestinal L-cell) PKA->GLP1_Secretion Stimulates

Caption: GPR119 signaling cascade initiated by an agonist.

Central Nervous System Activity

Derivatives of this compound have demonstrated significant potential in modulating CNS pathways, exhibiting anxiolytic and antidepressant-like effects. These activities are often attributed to their interactions with serotonergic and dopaminergic receptor systems.

One notable derivative, LQFM104 (tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate), has shown promising anxiolytic and antidepressant-like properties in murine models. These effects are believed to be mediated, at least in part, through the serotonergic system, particularly involving the 5-HT1A receptor.

Another derivative, LQFM180 (1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one), has exhibited antioxidant, anxiolytic-like, and antidepressant-like activities. Competition binding assays revealed its ability to bind to α1B, 5-HT1A, and D2 receptors in the low micromolar range.[3]

Quantitative Data: Dopamine and Histamine Receptor Binding
Compound Class/IDTarget ReceptorBinding Affinity (Ki, nM)Reference
tert-butyl and tert-pentyl phenoxyalkylamine derivatives Human Histamine H316.0 - 120[4]
Acylaminobutylpiperazines Human Dopamine D31 - 5
Human Dopamine D2>100-fold selectivity for D3 over D2

Antimicrobial and Antifungal Activities

While the primary focus of research has been on GPCRs, some studies have suggested that piperazine derivatives, in general, possess antimicrobial and antifungal properties. For instance, novel triazole compounds containing a piperazine moiety have been synthesized and shown to have antifungal activity. In one study, compounds 1d and 1i exhibited a minimum inhibitory concentration (MIC80) against Candida albicans that was four times lower than that of fluconazole.[5] Similarly, other piperazine derivatives have shown activity against Gram-positive bacteria.

Quantitative Data: Antifungal Activity
Compound IDFungal StrainMIC80 (µg/mL)Reference
1d Candida albicans 140530.25[5]
1i Candida albicans 140530.25[5]
Fluconazole (Reference) Candida albicans 140531.0[5]

Experimental Protocols

GPR119 Agonist Activity Assay (cAMP Measurement)

Objective: To determine the potency (EC50) of test compounds in activating the GPR119 receptor.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human GPR119 receptor.

Methodology:

  • Cell Culture and Plating: HEK293-GPR119 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418). Cells are seeded into 384-well plates and grown to confluence.

  • Compound Preparation: Test compounds are serially diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve a range of concentrations.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit).

    • The growth medium is removed from the cells, and the cells are incubated with the test compounds and an phosphodiesterase inhibitor (e.g., IBMX) for a specified time (e.g., 30 minutes) at room temperature.

    • Cells are then lysed, and the cAMP levels in the lysate are determined according to the manufacturer's protocol. This typically involves the addition of a europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.

    • The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader. The signal is inversely proportional to the concentration of cAMP in the sample.

  • Data Analysis: The TR-FRET data is used to generate dose-response curves, and the EC50 values are calculated using a non-linear regression analysis.

Experimental Workflow: GPR119 cAMP Assay

GPR119_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293-GPR119 cells Plate_Cells Seed cells in 384-well plates Cell_Culture->Plate_Cells Incubation Incubate cells with compounds and IBMX Plate_Cells->Incubation Compound_Dilution Prepare serial dilutions of test compounds Compound_Dilution->Incubation Lysis Lyse cells Incubation->Lysis cAMP_Detection Add cAMP detection reagents (TR-FRET) Lysis->cAMP_Detection Read_Plate Measure TR-FRET signal cAMP_Detection->Read_Plate Dose_Response Generate dose-response curves Read_Plate->Dose_Response EC50_Calc Calculate EC50 values Dose_Response->EC50_Calc

Caption: Workflow for determining GPR119 agonist activity.

Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of test compounds in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Methodology:

  • Animal Acclimatization: Mice or rats are habituated to the testing room for at least one hour before the experiment.

  • Compound Administration: The test compound or vehicle is administered to the animals at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Each animal is placed individually in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze freely for a fixed period (e.g., 5 minutes).

    • The behavior of the animal is recorded by a video camera mounted above the maze.

  • Data Analysis: The video recordings are analyzed to determine the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Forced Swim Test (FST) for Antidepressant-like Activity

Objective: To evaluate the antidepressant-like properties of test compounds in rodents.

Apparatus: A cylindrical container filled with water.

Methodology:

  • Animal Acclimatization: Mice or rats are brought to the testing room for acclimatization.

  • Compound Administration: The test compound or vehicle is administered to the animals.

  • Test Procedure:

    • Each animal is placed individually into the cylinder of water for a 6-minute session.

    • The behavior of the animal is recorded.

  • Data Analysis: The duration of immobility during the last 4 minutes of the test is measured. A decrease in the immobility time suggests an antidepressant-like effect.

Logical Relationship: CNS Activity Evaluation

CNS_Activity_Logic cluster_invivo In Vivo Behavioral Assays cluster_invitro In Vitro Receptor Binding Compound This compound Derivative EPM Elevated Plus Maze (EPM) Compound->EPM Anxiolytic-like effect? FST Forced Swim Test (FST) Compound->FST Antidepressant-like effect? 5HT1A_Binding 5-HT1A Receptor Binding Assay Compound->5HT1A_Binding Mechanism of action? D2_Binding Dopamine D2 Receptor Binding Assay Compound->D2_Binding Mechanism of action? Anxiolytic_Conclusion Potential Anxiolytic EPM->Anxiolytic_Conclusion Increased open arm time Antidepressant_Conclusion Potential Antidepressant FST->Antidepressant_Conclusion Decreased immobility time Mechanism_Conclusion Serotonergic/Dopaminergic Involvement 5HT1A_Binding->Mechanism_Conclusion High affinity D2_Binding->Mechanism_Conclusion High affinity

References

The Pivotal Role of Tert-butyl 4-phenylpiperazine-1-carboxylate in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine motif is a cornerstone in the development of centrally acting therapeutics, demonstrating a remarkable versatility in targeting a range of G-protein coupled receptors (GPCRs) implicated in neuropsychiatric and neurodegenerative disorders. Among the myriad of phenylpiperazine-based scaffolds, tert-butyl 4-phenylpiperazine-1-carboxylate has emerged as a critical building block and a versatile intermediate for the synthesis of novel drug candidates. Its unique structural features, combining the phenylpiperazine core with a sterically hindering tert-butoxycarbonyl (Boc) protecting group, allow for precise chemical modifications, making it an invaluable tool in modern medicinal chemistry. This technical guide provides an in-depth exploration of the applications of this compound in CNS drug discovery, complete with experimental protocols, quantitative pharmacological data, and visual representations of key biological pathways and synthetic workflows.

Core Applications in CNS Drug Development

The primary utility of this compound lies in its role as a precursor for a diverse array of CNS drug candidates. The Boc-protected nitrogen atom allows for selective functionalization of the second nitrogen, enabling the introduction of various pharmacophores to modulate activity and selectivity towards specific CNS targets. This scaffold has been instrumental in the development of ligands for dopamine and serotonin receptors, key players in the pathophysiology of depression, anxiety, schizophrenia, and Parkinson's disease.

One of the most notable applications is in the synthesis of the multimodal antidepressant, vortioxetine. A derivative, tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate, serves as a key intermediate in its manufacturing process.[1][2][3][4] This highlights the industrial relevance and the chemical tractability of this core structure.

Furthermore, derivatives of this compound have been investigated for their potential as anxiolytic and antidepressant agents. For instance, the compound LQFM104, tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate, has demonstrated anxiolytic and antidepressant-like effects in preclinical models, with its mechanism of action suggested to be mediated through the serotonergic system.[5]

Quantitative Pharmacological Data

The following tables summarize the pharmacological data for selected derivatives of this compound, demonstrating their activity at key CNS targets.

Compound IDTarget(s)Assay TypeKi (nM)IC50 (nM)EfficacyReference
WC10 D3 vs D2Radioligand BindingD3: <10, D2: >100-Weak Partial Agonist (D2)[6]
WC26 D3 vs D2Radioligand BindingD3: <10, D2: >100-Partial Agonist (D2)[6]
WC44 D3 vs D2Radioligand BindingD3: <10, D2: >100-Agonist (D2)[6]
Compound 6a D3 vs D2, 5-HT1ARadioligand BindingD3: 0.2, D2: >1500, 5-HT1A: >100--[7]
Compound 7 5-HT1ARadioligand Binding0.57--[8]
Compound 4 5-HT1ARadioligand Binding0.78--[8]
FG-7 5-HT1ARadioligand Binding54--[9]
FG-16 5-HT1ARadioligand Binding25--[9]
FG-18 5-HT2CRadioligand Binding17--[9]
FG-8 5-HT2CRadioligand Binding46--[9]

Experimental Protocols

Detailed methodologies for the synthesis of the core compound and relevant biological assays are provided below.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the Buchwald-Hartwig amination reaction.[10][11][12][13][14]

Materials:

  • 1-Bromo-4-phenylbenzene (or other aryl halide)

  • tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Add 1-Boc-piperazine (1.2 equivalents).

  • Add the aryl halide (e.g., 1-bromo-4-phenylbenzene, 1.0 equivalent).

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Dopamine D2 Receptor Binding Assay ([³H]Spiperone)

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[15][16][17][18][19]

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]Spiperone (radioligand)

  • (+)-Butaclamol or haloperidol (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or unlabeled ligand (e.g., 10 µM (+)-butaclamol for non-specific binding).

    • Cell membrane preparation (typically 10-20 µg of protein per well).

    • [³H]Spiperone (at a concentration close to its Kd, e.g., 0.2-0.5 nM).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values for the test compounds and calculate the Ki values using the Cheng-Prusoff equation.

Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This protocol describes a functional assay to measure the ability of test compounds to stimulate G-protein activation via the 5-HT1A receptor.[5][20][21][22][23]

Materials:

  • Cell membranes expressing human serotonin 5-HT1A receptors

  • [³⁵S]GTPγS (radioligand)

  • Guanosine diphosphate (GDP)

  • Unlabeled GTPγS (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂

  • Agonist (e.g., 8-OH-DPAT)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle.

    • Cell membrane preparation (typically 5-15 µg of protein per well).

    • GDP (final concentration typically 10-30 µM).

  • Pre-incubate the plate at 30 °C for 15-20 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM). For determining non-specific binding, add unlabeled GTPγS (10 µM).

  • Incubate the plate at 30 °C for 30-60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and measure the radioactivity as described for the receptor binding assay.

  • Calculate the net agonist-stimulated [³⁵S]GTPγS binding and determine the EC₅₀ and Emax values for the test compounds.

Visualizing the Landscape: Pathways and Workflows

Signaling Pathways

The therapeutic effects of compounds derived from this compound are often mediated through their interaction with dopamine D2 and serotonin 5-HT1A receptors, both of which are Gαi/o-coupled GPCRs.

Dopamine_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine / Agonist Dopamine->D2R Binds PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway

Activation of the D2 receptor by dopamine or an agonist leads to the activation of the inhibitory G-protein, Gαi/o. This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity, ultimately resulting in decreased neuronal excitability.[24][25][26]

Serotonin_5HT1A_Signaling cluster_membrane Cell Membrane HT1AR Serotonin 5-HT1A Receptor G_protein Gαi/oβγ HT1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ efflux Serotonin Serotonin / Agonist Serotonin->HT1AR Binds PKA PKA cAMP->PKA Activates Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Start tert-butyl 4-phenylpiperazine-1-carboxylate Synthesis Chemical Modification (e.g., Buchwald-Hartwig) Start->Synthesis Purification Purification & Analysis (Chromatography, NMR, MS) Synthesis->Purification Library Compound Library Purification->Library Binding Receptor Binding Assays (D2, 5-HT1A, etc.) Library->Binding Functional Functional Assays ([35S]GTPγS, cAMP) Binding->Functional Hit_ID Hit Identification (Potency & Selectivity) Functional->Hit_ID Behavioral Behavioral Models (Elevated Plus Maze, Forced Swim Test) Hit_ID->Behavioral Lead_Opt Lead Optimization Behavioral->Lead_Opt

References

Synthesis of Vortioxetine: A Technical Guide Utilizing Tert-butyl 4-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a prominent synthetic route to Vortioxetine, a multimodal antidepressant, commencing from the precursor tert-butyl 4-phenylpiperazine-1-carboxylate. The synthesis primarily involves a palladium-catalyzed Buchwald-Hartwig amination followed by deprotection to yield the active pharmaceutical ingredient. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and the drug's mechanism of action.

Synthetic Strategy Overview

The synthesis of Vortioxetine from this compound is a two-step process. The initial step involves the formation of a carbon-sulfur bond via a Buchwald-Hartwig amination reaction between a protected piperazine derivative and a substituted thiophenol. The subsequent and final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to afford Vortioxetine, which is then typically converted to its hydrobromide salt for stability and ease of formulation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Buchwald-Hartwig Amination cluster_intermediate Intermediate cluster_reaction2 Step 2: Deprotection cluster_final Final Product cluster_purification Purification & Salt Formation Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate ReactionVessel1 Pd-catalyzed Coupling Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate->ReactionVessel1 2,4-Dimethylthiophenol 2,4-Dimethylthiophenol 2,4-Dimethylthiophenol->ReactionVessel1 Boc-Vortioxetine Tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate ReactionVessel1->Boc-Vortioxetine ReactionVessel2 Acidic Hydrolysis Boc-Vortioxetine->ReactionVessel2 Vortioxetine Vortioxetine ReactionVessel2->Vortioxetine Purification Recrystallization & HBr Salt Formation Vortioxetine->Purification Vortioxetine Hydrobromide Vortioxetine Hydrobromide Purification->Vortioxetine Hydrobromide

Figure 1: Logical workflow for the synthesis of Vortioxetine.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate (Boc-Vortioxetine)

This procedure outlines the Buchwald-Hartwig amination for the synthesis of the Boc-protected Vortioxetine intermediate.[1][2]

Materials:

  • Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate

  • 2,4-Dimethylthiophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a dry, inert-atmosphere reaction vessel, add tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate (1.0 eq), 2,4-dimethylthiophenol (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the vessel.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate as a solid.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System Boc_Piperazine Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate Reaction Buchwald-Hartwig Amination (Toluene, 100-110 °C) Boc_Piperazine->Reaction Thiophenol 2,4-Dimethylthiophenol Thiophenol->Reaction Catalyst Pd(OAc)₂ / Xantphos Catalyst->Reaction Base NaOtBu Base->Reaction Product Tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate Reaction->Product

Figure 2: Buchwald-Hartwig amination for Boc-Vortioxetine synthesis.
Step 2: Synthesis of Vortioxetine and its Hydrobromide Salt

This section details the deprotection of Boc-Vortioxetine and the subsequent formation of the hydrobromide salt.[2][3]

Materials:

  • Tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate

  • Hydrobromic acid (48% aqueous solution) or Hydrochloric acid (concentrated)

  • Isopropyl acetate (iPrOAc) or 2-Butanol

  • Acetone

Procedure:

  • Dissolve tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate (1.0 eq) in isopropyl acetate or 2-butanol at room temperature.

  • Slowly add hydrobromic acid (48% aq., 1.1 eq) to the solution with stirring.

  • Stir the mixture at room temperature for 1-3 hours. A white precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the solid with acetone and dry under vacuum to yield Vortioxetine hydrobromide as a white powder.

Quantitative Data

The following table summarizes typical yields for the synthesis of Vortioxetine and its intermediate.

StepReactantsCatalyst/ReagentSolventYield (%)Reference
1. Buchwald-Hartwig Amination Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, 2,4-DimethylthiophenolPd(OAc)₂ / Xantphos, NaOtBuToluene70-85[1][2]
2. Deprotection and Salt Formation Tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylateHBr (48% aq.)Isopropyl acetate>90[2][3]
Overall Yield ---~63-77

Mechanism of Action: Signaling Pathway

Vortioxetine exhibits a multimodal mechanism of action, primarily targeting the serotonin (5-HT) system. It acts as a serotonin transporter (SERT) inhibitor, increasing the synaptic concentration of serotonin. Additionally, it modulates several serotonin receptors, acting as a 5-HT₁ₐ receptor agonist, a 5-HT₁ₑ receptor partial agonist, and an antagonist at 5-HT₃, 5-HT₁D, and 5-HT₇ receptors. This complex pharmacological profile is believed to contribute to its antidepressant and anxiolytic effects.

Vortioxetine_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vortioxetine_pre Vortioxetine SERT SERT Vortioxetine_pre->SERT Inhibits 5HT1A_pre 5-HT1A Receptor (Agonist) Vortioxetine_pre->5HT1A_pre Activates 5HT1B_pre 5-HT1B Receptor (Partial Agonist) Vortioxetine_pre->5HT1B_pre Partially Activates Serotonin Serotonin (5-HT)↑ SERT->Serotonin Reuptake Blocked 5HT3_post 5-HT3 Receptor (Antagonist) Serotonin->5HT3_post 5HT1D_post 5-HT1D Receptor (Antagonist) Serotonin->5HT1D_post 5HT7_post 5-HT7 Receptor (Antagonist) Serotonin->5HT7_post Vortioxetine_post Vortioxetine Vortioxetine_post->5HT3_post Blocks Vortioxetine_post->5HT1D_post Blocks Vortioxetine_post->5HT7_post Blocks Downstream Downstream Signaling (Antidepressant Effects) 5HT3_post->Downstream 5HT1D_post->Downstream 5HT7_post->Downstream

Figure 3: Simplified signaling pathway of Vortioxetine's mechanism of action.

References

The Indispensable Role of the Boc Protecting Group in Piperazine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets. The synthesis of complex piperazine derivatives, however, necessitates a strategic approach to control the reactivity of its two nitrogen atoms. The tert-butoxycarbonyl (Boc) protecting group has emerged as an invaluable tool in this endeavor, enabling chemists to selectively functionalize the piperazine ring with precision and efficiency. This technical guide provides an in-depth exploration of the function of the Boc protecting group in piperazine synthesis, complete with experimental protocols and quantitative data to inform synthetic strategies in drug discovery and development.

The Core Function and Advantages of the Boc Protecting Group

The primary role of the Boc group in piperazine synthesis is to temporarily block one of the secondary amine functionalities, thereby allowing for selective chemical transformations at the other nitrogen atom.[1][2] This mono-protection strategy is crucial for preventing undesired side reactions, such as di-substitution, and for directing the synthesis towards the desired product.[3]

The widespread adoption of the Boc group can be attributed to several key advantages:

  • Stability: The Boc group is robust and stable under a wide range of reaction conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation.[4][5] This stability allows for a broad scope of chemical manipulations on other parts of the molecule without premature cleavage of the protecting group.

  • Ease of Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O), a commercially available and easy-to-handle reagent that reacts efficiently with amines to form the corresponding carbamate.[5][6]

  • Facile and Selective Removal: Deprotection of the Boc group is readily achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] The byproducts of this deprotection are typically volatile (isobutylene and carbon dioxide), simplifying product purification.[5] This acid lability provides orthogonality with other protecting groups like Cbz (carboxybenzyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are cleaved under different conditions (hydrogenolysis and basic conditions, respectively), enabling complex, multi-step syntheses.[4][8]

Synthesis of N-Boc-Piperazine: A Comparative Overview

The preparation of N-Boc-piperazine is the foundational step for its use in further synthetic applications. Several methods have been developed, with the choice of route often depending on factors such as scale, cost, and desired purity.

Quantitative Data on N-Boc-Piperazine Synthesis
MethodStarting MaterialKey ReagentsTypical YieldPurityKey Advantages & DisadvantagesReference(s)
Direct Protection Anhydrous PiperazineDi-tert-butyl dicarbonate (Boc₂O)Variable (can be low due to di-protection)Moderate to HighAdvantages: Simple, one-step process. Disadvantages: Formation of di-Boc-piperazine byproduct reduces yield and requires extensive purification.[9][10][11][9][10][11]
Salt Formation then Protection PiperazineAcetic acid, then Boc₂OImproved SelectivityHighAdvantages: Improved mono-selectivity by protonating one nitrogen. Disadvantages: Still uses relatively expensive anhydrous piperazine.[9][10][9][10]
From Diethanolamine Diethanolamine1. Thionyl chloride 2. Boc₂O 3. Ammonia> 93.5%HighAdvantages: Uses inexpensive and readily available starting materials, high yield and purity, suitable for industrial scale. Disadvantages: Multi-step process.[9][11][12][9][11][12]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Piperazine via Direct Protection

This protocol describes a common laboratory-scale synthesis of N-Boc-piperazine directly from piperazine.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol or Acetic Acid

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol or acetic acid.[13]

  • To improve selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[13]

  • Cool the solution to 0°C using an ice bath.[13]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled piperazine solution.[13]

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.[13]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization, to separate the desired mono-Boc-piperazine from any di-Boc-piperazine byproduct and unreacted starting material.

Protocol 2: Deprotection of N-Boc-Piperazine Derivatives using Trifluoroacetic Acid (TFA)

This protocol outlines a standard and effective method for the removal of the Boc protecting group.[7]

Materials:

  • N-Boc protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[7]

  • Cool the solution to 0°C in an ice bath.[7]

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[7]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[7]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[7]

  • Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.[7]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.[7]

Visualizing the Workflow and Chemical Transformations

The following diagrams, generated using the DOT language, illustrate the key processes involving the Boc protecting group in piperazine synthesis.

Boc_Protection cluster_reactants Reactants cluster_products Products Piperazine Piperazine Reaction + Piperazine->Reaction Boc2O Boc Anhydride (Boc₂O) Boc2O->Reaction BocPiperazine N-Boc-Piperazine Byproducts tert-Butanol + CO₂ Reaction->BocPiperazine Base (e.g., TEA) Reaction->Byproducts

Caption: Boc Protection of Piperazine.

Boc_Deprotection cluster_reactants Reactant cluster_products Products BocPiperazine N-Boc-Piperazine Derivative Reaction Strong Acid (e.g., TFA, HCl) BocPiperazine->Reaction DeprotectedPiperazine Deprotected Piperazine Derivative Byproducts Isobutylene + CO₂ Reaction->DeprotectedPiperazine Reaction->Byproducts

Caption: Acid-mediated Boc Deprotection.

Synthetic_Workflow start Start: Piperazine boc_protection Step 1: Boc Protection start->boc_protection Boc₂O functionalization Step 2: Selective Functionalization (e.g., N-Arylation, N-Alkylation) boc_protection->functionalization N-Boc-Piperazine boc_deprotection Step 3: Boc Deprotection functionalization->boc_deprotection Functionalized Boc-Piperazine end Final Product: Functionalized Piperazine boc_deprotection->end Acid (TFA/HCl)

Caption: General Synthetic Workflow.

Conclusion

The tert-butoxycarbonyl protecting group is a fundamental and indispensable tool in the synthesis of piperazine-containing molecules.[6] Its predictable reactivity, stability across a broad range of chemical conditions, and the well-established protocols for its introduction and removal make it a reliable choice for chemists in both academic and industrial settings.[6][14] The ability to selectively mask one nitrogen atom of the piperazine ring empowers researchers to construct complex and diverse molecular architectures with a high degree of control, which is paramount in the development of novel therapeutics. As the demand for sophisticated piperazine-based drugs continues to grow, the strategic application of the Boc protecting group will undoubtedly remain a key element in the synthetic chemist's arsenal.

References

Introduction to mono-substituted piperazine synthesis strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mono-Substituted Piperazine Synthesis Strategies

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of conditions, including cancer, depression, and viral infections.[1][2][3][4] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to act as a versatile linker for pharmacophoric groups.[1] However, the symmetrical nature of the piperazine molecule, with two equally reactive secondary amine nitrogens, presents a significant synthetic challenge: achieving selective mono-substitution while avoiding the formation of undesired di-substituted byproducts.[5]

This technical guide provides a comprehensive overview of the core strategies employed for the synthesis of mono-substituted piperazines, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the optimal method for their specific synthetic goals.

Core Synthesis Strategies

Several key strategies have been developed to overcome the challenge of selective mono-functionalization of the piperazine ring. The choice of method depends on factors such as the nature of the substituent to be introduced (alkyl vs. aryl), the scale of the reaction, and the availability of starting materials.

The Protecting Group Strategy

The most reliable and widely used method for ensuring mono-substitution is the use of a protecting group.[3] By temporarily blocking one of the piperazine nitrogens, the reaction is directed specifically to the remaining unprotected site. After the desired substituent has been installed, the protecting group is removed to yield the final mono-substituted product.

Commonly used protecting groups for this purpose include:

  • tert-Butoxycarbonyl (Boc): Favored for its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[6] N-Boc-piperazine is a commercially available and critical intermediate for many synthetic routes.[6][7][8]

  • Acetyl (Ac): An alternative protecting group that can be removed via acidic or basic hydrolysis.[5][9][10]

The general workflow for this strategy involves three main steps: protection, substitution, and deprotection.

G Piperazine Piperazine MonoProtected Mono-Protected Piperazine (e.g., N-Boc-piperazine) Piperazine->MonoProtected Protection (e.g., Boc₂O) Substitution Substituted Protected Piperazine MonoProtected->Substitution Substitution Reaction (Alkylation, Arylation, etc.) Deprotection Deprotection (e.g., Acid) Substitution->Deprotection FinalProduct Mono-Substituted Piperazine Deprotection->FinalProduct

General workflow for mono-substitution via the protecting group strategy.
N-Alkylation Strategies

N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine core.

  • Alkylation of Mono-Protected Piperazine: This is the cleanest approach. N-Boc-piperazine or N-acetylpiperazine is treated with an alkyl halide (or sulfonate) in the presence of a base to yield the protected, substituted intermediate, which is then deprotected.[5][10]

  • Direct Alkylation with Excess Piperazine: A straightforward approach where a large stoichiometric excess of piperazine is used relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with an unsubstituted piperazine molecule over the mono-substituted product.[5][11] While simple, this method can require significant purification to remove the excess piperazine and may still produce di-alkylation byproducts.

  • Alkylation of Monopiperazinium Salts: This method leverages the formation of a salt to deactivate one nitrogen atom. By treating piperazine with one equivalent of a strong acid (like HCl), a monopiperazinium salt is formed in situ. The free nitrogen remains nucleophilic and can react with an alkylating agent, yielding the mono-alkylated product with high selectivity.[3][5][12]

Reductive Amination

Reductive amination is a powerful and versatile method for forming N-alkyl bonds, particularly when direct alkylation is problematic. This one-pot process involves the reaction of a mono-protected piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced by a mild reducing agent.[11] Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this transformation as it is selective and tolerant of a wide range of functional groups.[1][13] This method avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylations.[14]

G cluster_0 One-Pot Reaction Piperazine Mono-Protected Piperazine Iminium Iminium Ion Intermediate Piperazine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Product N-Alkyl Protected Piperazine Iminium->Product Reducer Reducing Agent (e.g., STAB) Reducer->Product Reduction

Workflow for mono-alkylation via reductive amination.
N-Arylation Strategies

The introduction of an aryl group to form N-arylpiperazines is crucial for many pharmaceuticals.[15] Modern cross-coupling reactions are the methods of choice.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds.[2][15][16] It involves the reaction of a mono-protected piperazine (typically N-Boc-piperazine) with an aryl halide (bromide, chloride, or iodide) or triflate. The success of the reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[15]

  • Ullmann Condensation: A classical, copper-catalyzed method for N-arylation. While it often requires higher temperatures than palladium-catalyzed methods, it remains a useful alternative, especially for certain substrates.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is highly electron-deficient (e.g., containing nitro groups). Piperazine acts as a nucleophile, displacing a leaving group (typically a halide) on the aromatic ring.[1]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex LigandEx Ligand Exchange PdII_complex->LigandEx Amine R₂NH (Piperazine) Amine->LigandEx PdII_Amine_complex Ar-Pd(II)-NR₂(L_n) LigandEx->PdII_Amine_complex RedElim Reductive Elimination PdII_Amine_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Simplified catalytic cycle for Buchwald-Hartwig amination.
Ring-Opening and Ring-Formation Reactions

While the majority of strategies involve functionalizing a pre-existing piperazine ring, it is also possible to construct the mono-substituted ring from acyclic precursors. These methods include the ring-opening of activated aziridines or 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, and the catalytic reductive cyclization of dioximes.[17][18][19][20] These approaches can be particularly useful for accessing piperazines with complex substitution patterns on the carbon framework.[17]

Data Presentation: Comparison of Synthesis Strategies

The following tables summarize representative quantitative data for common mono-substitution reactions. Conditions and yields can vary significantly based on the specific substrates used.

Table 1: N-Alkylation of Protected Piperazines

Protecting Group Alkylating Agent Base Solvent Temp. (°C) Time Yield (%) Reference
Acetyl n-Butyl bromide K₂CO₃ Acetonitrile Reflux Overnight 88 [10]
Boc Alkyl halide K₂CO₃ DMF 50-80 Varies High [5]

| Acetyl | n-Hexyl bromide | K₂CO₃ | Acetonitrile | Reflux | Overnight | 90 |[10] |

Table 2: Direct N-Alkylation via Piperazinium Salts

Alkylating Agent Acid Solvent Temp. (°C) Time (h) Yield (%) Reference
p-tert-Butylbenzyl chloride HCl Ethanol 20 → 70 1.5 83 [5][12]
o-Methylbenzyl bromide HCl Ethanol 20 → 70 2.5 89 [12]

| Methyl iodide | HCl | Ethanol | RT → 70 | 3.5 | High |[12] |

Table 3: N-Arylation via Buchwald-Hartwig Amination of N-Boc-Piperazine

Aryl Halide Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Yield (%) Reference
4-Bromotoluene Pd₂(dba)₃ (1) XantPhos (2) NaO-t-Bu Toluene 100 95 [15]
1-Chloro-4-nitrobenzene Pd(OAc)₂ (2) Xantphos Cs₂CO₃ DMF 110 >98 [21]

| 4-Bromoanisole | (NHC)Pd(allyl)Cl | - | NaO-t-Bu | Dioxane | RT | 90 |[22] |

Experimental Protocols

The following protocols are generalized procedures adapted from literature sources and should be optimized for specific substrates. Standard laboratory safety procedures should always be followed.

Protocol 1: General Procedure for Alkylation of N-Boc-Piperazine[5]

Materials:

  • N-Boc-piperazine (1.0 eq.)

  • Alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq.)

  • Potassium carbonate (K₂CO₃, 1.5-2.0 eq.), anhydrous

  • Aprotic solvent (e.g., DMF or Acetonitrile), anhydrous

Procedure:

  • Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperazine (1 eq.) in the anhydrous aprotic solvent.

  • Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 eq.) to the solution and stir the suspension.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq.) to the mixture, either neat or as a solution in the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic base and wash the solid with the reaction solvent. Evaporate the solvent from the combined filtrates under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting N-alkyl-N'-Boc-piperazine by flash column chromatography on silica gel.

  • Deprotection: The Boc group can be removed by dissolving the purified product in a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) or by treatment with trifluoroacetic acid (TFA) in dichloromethane.

Protocol 2: General Procedure for Palladium-Catalyzed Mono-N-Arylation (Buchwald-Hartwig)[15][21]

Materials:

  • Aryl halide (1.0 eq.)

  • N-Boc-piperazine (1.2-1.5 eq.)

  • Palladium pre-catalyst or source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XantPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃, 1.4-2.0 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), N-Boc-piperazine (1.2-1.5 eq.), base (1.4-2.0 eq.), palladium source, and ligand under an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

  • Deprotection: Remove the Boc group as described in Protocol 1.

Protocol 3: Mono-alkylation via Piperazinium Salt Formation[5][12]

Materials:

  • Piperazine hexahydrate (2.0 eq.)

  • Concentrated Hydrochloric Acid (e.g., 11.5 N, 2.0 eq.)

  • Alkylating agent (e.g., benzyl chloride, 1.0 eq.)

  • Ethanol

Procedure:

  • Salt Formation: In a reaction flask, dissolve piperazine hexahydrate (2.0 eq.) in ethanol. With stirring, add the concentrated hydrochloric acid (2.0 eq.).

  • Reaction Setup: Cool the resulting solution to 20°C.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0 eq.) dropwise to the stirred solution.

  • Reaction: Stir the mixture for 1 hour at room temperature, then heat to 70°C for 30-60 minutes.

  • Work-up: Cool the reaction and remove the ethanol under reduced pressure. Make the aqueous residue basic (pH > 11) with a strong base (e.g., NaOH or KOH pellets).

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers, concentrate, and purify the product, typically by distillation or chromatography.

Protocol 4: Reductive Amination with Sodium Triacetoxyborohydride (STAB)[13][23]

Materials:

  • N-Boc-piperazine (1.0 eq.)

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

Procedure:

  • Setup: Under an inert atmosphere, dissolve N-Boc-piperazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in the anhydrous solvent.

  • Addition of Reducing Agent: Add STAB (1.2-1.5 eq.) portion-wise to the stirred solution. The reaction is often slightly exothermic.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection: Remove the Boc group as described in Protocol 1.

References

The Versatile Scaffold: A Technical Guide to Tert-butyl 4-phenylpiperazine-1-carboxylate in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the application of Tert-butyl 4-phenylpiperazine-1-carboxylate and its derivatives in the exploration of novel therapeutics.

Introduction: this compound is a key chemical intermediate that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features, particularly the Boc-protected piperazine ring attached to a phenyl group, make it an ideal starting point for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the uses of this compound and its derivatives in biological research, with a focus on their applications in targeting various receptors, detailed experimental protocols, and the underlying signaling pathways.

Core Applications in Drug Discovery

The primary utility of this compound lies in its role as a building block for the synthesis of molecules targeting the central nervous system (CNS) and metabolic disorders.[1][2] The phenylpiperazine moiety is a well-established pharmacophore that interacts with a variety of receptors, including dopamine, serotonin, and G-protein coupled receptors (GPCRs).[1][3][4] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, regioselective modifications, enabling the systematic development of structure-activity relationships (SAR).

Derivatives of this core structure have shown significant promise as:

  • Antidepressants and Anxiolytics: By targeting serotonin receptors, particularly the 5-HT1A subtype, novel compounds with potential antidepressant and anxiolytic effects have been developed.[5]

  • Antipsychotics: Modification of the scaffold has led to the discovery of potent dopamine D2 and D3 receptor antagonists, a key mechanism for antipsychotic drugs.[3][6][7]

  • Anti-diabetic Agents: A significant area of research has focused on developing GPR119 agonists for the treatment of type 2 diabetes. These agents stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose homeostasis.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives of this compound from cited biological research.

Table 1: GPR119 Agonist Activity of 1,2,3-Triazolo Piperazine/Piperidine Carboxylate Derivatives [8][9]

Compound IDStructureEC50 (nM) for GPR119
3e tert-butyl 4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)carbonyl)piperazine-1-carboxylate120
3g tert-butyl 4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)carbonyl)piperazine-1-carboxylate110
5e tert-butyl 4-(((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)carbonyl)oxy)piperidine-1-carboxylate130
5g tert-butyl 4-(((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)carbonyl)oxy)piperidine-1-carboxylate115
AR231453 (Reference) Known GPR119 Agonist150

Table 2: Dopamine Receptor (D2R/D3R) Binding Affinity of Pyrimidinylpiperazine Derivatives [6]

Compound IDR1R2D3R Ki (nM)D2R Ki (nM)D2R/D3R Selectivity
19 MeCF3>1000>1000-
20 CF3Me>1000>1000-
21 Met-Bu251506
22 t-BuMe8.445054
23 t-But-Bu1985045
24 t-Buc-Pr8.460071
25 t-BuCF34.2512122

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound derivatives.

Synthesis of 1,2,3-Triazolo Piperazine Carboxylate Derivatives[8][10]

This protocol describes a one-pot "click chemistry" approach for the synthesis of GPR119 agonists.

Materials:

  • Tert-butyl 4-propioloylpiperazine-1-carboxylate

  • Aryl/alkyl substituted azides

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Anhydrous diethyl ether

Procedure:

  • To a solution of tert-butyl 4-propioloylpiperazine-1-carboxylate (1 equivalent) in DMF (5 mL) at 0 °C, add the respective aryl/alkyl substituted azide (1.0 equivalent).

  • Add CuI (10 mol%) and DIPEA (1.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 5 minutes.

  • Quench the reaction by adding ice-cold water.

  • Filter the resulting solid precipitate.

  • Dry the solid under vacuum.

  • Wash the solid with anhydrous diethyl ether to yield the final tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylate derivatives.

In Vitro GPR119 Agonist Activity Assay (cAMP Measurement)[1][11]

This protocol outlines the procedure to determine the agonist activity of compounds on GPR119 receptors expressed in HEK293 cells by measuring intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer. The final DMSO concentration should be kept below 0.5%.

  • Cell Stimulation: Remove the culture medium from the cells and add the diluted compounds.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes. For Gi-coupled receptors, a co-stimulation with forskolin is required to induce a measurable cAMP signal.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro Dopamine D2/D3 Receptor Binding Assay[12][13]

This protocol describes a radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.

Materials:

  • Cell membranes from HEK293 cells expressing human D2 or D3 receptors

  • Radioligand (e.g., [³H]Spiperone)

  • Unlabeled competitor for non-specific binding (e.g., haloperidol or (+)-butaclamol)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filters (e.g., GF/C)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, the test compound at various concentrations, and the cell membranes. For determining non-specific binding, add a high concentration of an unlabeled competitor instead of the test compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Elevated Plus Maze (EPM) Test for Anxiolytic Activity[6][14]

This protocol details the EPM test in mice, a widely used behavioral assay to assess anxiety-like behavior.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor.

Procedure:

  • Acclimatization: Allow the mice to acclimatize to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal or oral) at a specific time before the test (e.g., 30 minutes).

  • Test Initiation: Place the mouse in the center of the maze, facing one of the open arms.

  • Observation: Allow the mouse to explore the maze for a 5-minute period. Record the session using a video camera positioned above the maze.

  • Data Collection: An automated tracking software or a trained observer should score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

In Vivo Forced Swim Test (FST) for Antidepressant Activity[8][15][16]

The FST is a common behavioral test used to screen for potential antidepressant drugs in rodents.

Apparatus:

  • A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

Procedure:

  • Acclimatization: House the mice in the testing room for at least 1 hour before the test.

  • Drug Administration: Administer the test compound or vehicle to the mice.

  • Test Session: Gently place the mouse into the water-filled cylinder for a 6-minute session.

  • Behavioral Scoring: Record the entire session with a video camera. A trained observer scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological research of this compound derivatives.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GPR119 Agonist (e.g., Piperazine Derivative) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle Promotes Exocytosis CREB->GLP1_Vesicle Promotes Transcription GLP1_Release GLP-1 Release GLP1_Vesicle->GLP1_Release

Caption: GPR119 Receptor Signaling Pathway for GLP-1 Release.

Dopamine_Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing D2/D3 Receptors) Incubation Incubate: Membranes + Radioligand + Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand (e.g., [³H]Spiperone) Radioligand_Prep->Incubation Compound_Prep Prepare Test Compounds (Serial Dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Unbound) Incubation->Filtration Washing Wash Filters (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Data Plot % Specific Binding vs. Log[Compound] Calc_Specific_Binding->Plot_Data Determine_IC50_Ki Determine IC50 and Ki Plot_Data->Determine_IC50_Ki

Caption: Experimental Workflow for Dopamine Receptor Binding Assay.

Serotonin_5HT1A_Gi_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 5-HT1A Agonist (e.g., Piperazine Derivative) Receptor 5-HT1A Receptor Agonist->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Reduced Activation

Caption: Inhibitory Signaling of the 5-HT1A Receptor via Gi Protein.

Conclusion

This compound and its derivatives represent a highly valuable class of compounds in modern drug discovery. The versatility of this chemical scaffold allows for the generation of diverse libraries of molecules with a wide range of biological activities. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to empower researchers to effectively utilize these compounds in their quest for novel therapeutics for CNS and metabolic disorders. The continued exploration of this chemical space holds significant promise for the development of next-generation medicines.

References

Methodological & Application

One-Pot Synthesis of Tert-butyl 4-phenylpiperazine-1-carboxylate Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of tert-butyl 4-phenylpiperazine-1-carboxylate derivatives. This class of molecules serves as a crucial scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS).

Application Notes

The N-arylpiperazine moiety is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates. The introduction of a tert-butyl carbamate (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization and is a common strategy in multi-step syntheses. The one-pot synthesis of this compound derivatives offers a streamlined and efficient alternative to traditional multi-step procedures, reducing reaction time, minimizing waste, and often improving overall yields.

Key Applications in Drug Discovery:

  • Intermediates for CNS-Active Agents: These derivatives are pivotal intermediates in the synthesis of drugs targeting a range of neurological and psychiatric disorders. A prominent example is the synthesis of the multimodal antidepressant Vortioxetine, where a tert-butyl 4-arylpiperazine-1-carboxylate is a key precursor.[1][2][3]

  • Scaffolds for Serotonin and Dopamine Receptor Ligands: The phenylpiperazine structure is known to have a strong affinity for various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors.[4] This makes its derivatives valuable scaffolds for the development of novel antipsychotics, anxiolytics, and antidepressants.

  • Fragment-Based Drug Design: The core structure can be utilized in fragment-based drug discovery programs to explore the chemical space around a particular biological target. The Boc-protected piperazine allows for subsequent facile diversification.

Experimental Protocols

The one-pot synthesis of this compound derivatives is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction enables the formation of a carbon-nitrogen (C-N) bond between an aryl halide and the unprotected nitrogen of tert-butyl piperazine-1-carboxylate (Boc-piperazine).

General One-Pot Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the one-pot synthesis of tert-butyl 4-arylpiperazine-1-carboxylates from various aryl halides and Boc-piperazine.

Materials:

  • Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 equiv)

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5–2.5 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Boc-piperazine (1.2 equiv), and the base (2.0 equiv).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • In a separate vial, the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% RuPhos) are combined.

  • Anhydrous solvent (e.g., toluene) is added to the reaction vessel via syringe, followed by the addition of the catalyst/ligand mixture.

  • The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously.

  • The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired tert-butyl 4-arylpiperazine-1-carboxylate derivative.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of various tert-butyl 4-arylpiperazine-1-carboxylate derivatives via the Buchwald-Hartwig amination. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)RuPhos (4)NaOt-BuToluene10018~85-95
1-Bromo-4-methoxybenzenePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Dioxane10012~80-90
1-Bromo-4-fluorobenzenePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Toluene11024~75-85
2-BromoiodobenzenePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene9016~70-80
3-BromopyridinePd(OAc)₂ (4)XPhos (8)Cs₂CO₃Dioxane10020~65-75

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.

experimental_workflow reagents Aryl Halide + Boc-Piperazine + Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Palladium Catalyst + Phosphine Ligand catalyst->reaction_setup solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_setup heating Heating (80-110 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product tert-Butyl 4-Arylpiperazine- 1-carboxylate purification->product

Caption: One-pot synthesis workflow.

Logical Relationship Diagram: Buchwald-Hartwig Amination Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Buchwald-Hartwig amination, the core reaction of the one-pot synthesis.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)L_n oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination pd_complex2 [Ar-Pd(II)(Amine)L_n]X amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 Ar-Pd(II)(Amido)L_n deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 product Ar-Amine reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine Boc-Piperazine amine->amine_coordination

Caption: Buchwald-Hartwig catalytic cycle.

References

Protocol for N-Boc Protection of 1-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-001

For Research Use Only

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This document provides a detailed protocol for the N-Boc protection of 1-phenylpiperazine to yield tert-butyl 4-phenylpiperazine-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds.

The reaction proceeds via the nucleophilic attack of the secondary amine of 1-phenylpiperazine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The use of a mild base is often employed to facilitate the reaction by deprotonating the piperazine nitrogen, thereby increasing its nucleophilicity.

Reaction Scheme

G Scheme 1: N-Boc Protection of 1-Phenylpiperazine cluster_reactants Reactants cluster_reagents Reagents/Solvent cluster_product Product r1 1-Phenylpiperazine r2 Di-tert-butyl dicarbonate (Boc₂O) p1 This compound r1->p1 r2->p1 reagent Triethylamine (Et₃N) Dichloromethane (DCM) G start Start dissolve Dissolve 1-phenylpiperazine in anhydrous DCM start->dissolve add_base Add triethylamine dissolve->add_base cool Cool to 0 °C add_base->cool add_boc Add Boc₂O portion-wise cool->add_boc react Stir at room temperature (2-12 hours) add_boc->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (NaHCO₃, Brine) monitor->workup Reaction complete dry Dry over Na₂SO₄/MgSO₄ workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (if necessary) concentrate->purify product This compound purify->product Pure product

Application Notes and Protocols for Tert-butyl 4-phenylpiperazine-1-carboxylate in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Tert-butyl 4-phenylpiperazine-1-carboxylate in click chemistry reactions. This versatile building block serves as a valuable scaffold in medicinal chemistry and drug discovery, primarily through its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize novel 1,2,3-triazole derivatives.

Introduction to this compound in Click Chemistry

This compound is a bifunctional molecule featuring a Boc-protected piperazine and a phenyl group. To be utilized in click chemistry, it must first be functionalized with either an azide or an alkyne group. For the context of these notes, we will consider a derivative, Tert-butyl 4-(azidophenyl)piperazine-1-carboxylate or a related alkyne derivative, which can then readily participate in click reactions. The core piperazine structure is a common motif in pharmacologically active compounds, often imparting favorable properties such as improved aqueous solubility and pharmacokinetic profiles.

Click chemistry, a concept introduced by K. B. Sharpless, refers to reactions that are high-yielding, wide in scope, and form byproducts that are easily removed.[1] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2][3] This bioorthogonal reaction is highly efficient and specific, proceeding under mild, often aqueous conditions, making it ideal for bioconjugation and medicinal chemistry applications.[4][5][6]

The integration of the phenylpiperazine scaffold into molecules via a triazole linker allows for the rapid generation of diverse compound libraries for screening purposes. The resulting triazole-piperazine conjugates are of significant interest as they can be evaluated for various therapeutic targets. For instance, derivatives have been investigated for their agonistic activity on G-protein coupled receptors like GPR119, which is implicated in type-2 diabetes mellitus.[7]

Experimental Protocols

The following section details the protocols for synthesizing 1,2,3-triazole derivatives using a functionalized this compound scaffold via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol 1: One-Pot Synthesis of Tert-butyl 4-(1-(4-substituted)-1H-1,2,3-triazol-4-yl)phenylpiperazine-1-carboxylate

This protocol is adapted from a general procedure for the one-pot synthesis of 1,2,3-triazole piperazine derivatives.[7] It assumes the starting material is an alkyne-functionalized version of this compound, which then reacts with various organic azides.

Materials:

  • Alkyne-functionalized this compound (1.0 eq)

  • Substituted aryl/alkyl azide (1.0 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alkyne-functionalized this compound (1.0 eq) and the desired aryl or alkyl azide (1.0 eq) in anhydrous DMF (5 mL).

  • Addition of Reagents: To the stirred solution, add DIPEA (1.5 eq).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add CuI (10 mol%) to initiate the click reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction is typically rapid and can be complete within 5-10 minutes.[7] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Precipitation: Upon completion, quench the reaction by pouring the mixture into ice-cold water. The crude product should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with anhydrous diethyl ether and dry under vacuum to yield the final tert-butyl-1H-1,2,3-triazole-substituted piperazine-1-carboxylate derivative with high purity.[7]

Data Presentation

The following tables summarize typical reaction parameters and outcomes for the synthesis of triazole derivatives using related piperazine carboxylates, as described in the literature.[7]

Table 1: Reaction Conditions for CuAAC Synthesis of Triazole-Piperazine Derivatives

ParameterConditionReference
Reactants Alkyne-piperazine, Organic Azide[7]
Catalyst Copper(I) Iodide (CuI)[7]
Base Diisopropylethylamine (DIPEA)[7]
Solvent N,N-Dimethylformamide (DMF)[7]
Temperature 0 °C[7]
Reaction Time ~5 minutes[7]

Table 2: Representative Yields for Synthesized Triazole-Piperazine Carboxylates

Compound IDSubstituent on AzideIsolated Yield (%)Purity (%)Reference
3a Phenyl~95>95[7]
3b 4-Methylphenyl~97>95[7]
3c 4-Methoxyphenyl~96>95[7]
3d 4-Chlorophenyl~92>95[7]
3e 4-Fluorophenyl~94>95[7]
3f 4-Nitrophenyl~90>95[7]
3g Naphthyl~93>95[7]

Note: The data presented is based on analogous structures reported in the cited literature and serves as a representative example of the efficiency of this synthetic route.[7]

Visualizations

The following diagrams illustrate the chemical pathways and workflows described in these application notes.

CuAAC_Mechanism cluster_catalyst Catalytic Cycle Alkyne Terminal Alkyne (R1-C≡CH) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide Organic Azide (R2-N3) Cu_I Cu(I) Catalyst Cu_Triazolide Copper(I) Triazolide Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H+

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start dissolve Dissolve Alkyne-Piperazine and Azide in DMF start->dissolve add_base Add DIPEA dissolve->add_base cool Cool to 0°C add_base->cool add_catalyst Add CuI Catalyst cool->add_catalyst react Stir at 0°C (approx. 5 min) add_catalyst->react quench Quench with Ice-Cold Water react->quench filter Filter Precipitate quench->filter wash_dry Wash with Diethyl Ether and Dry filter->wash_dry end Final Product wash_dry->end

Caption: Experimental workflow for the one-pot synthesis of triazole-piperazine derivatives.

Conclusion

This compound, when appropriately functionalized, is an excellent substrate for click chemistry reactions. The CuAAC reaction provides a rapid, efficient, and high-yielding pathway to novel 1,2,3-triazole derivatives incorporating the valuable phenylpiperazine scaffold.[7] These protocols and notes offer a foundational guide for researchers in drug discovery and medicinal chemistry to leverage this powerful combination of a privileged structure and a robust chemical ligation strategy.

References

Application Notes and Protocols for the Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of FDA-approved drugs. Their prevalence is due to their versatile physicochemical properties which can enhance the pharmacokinetic profiles of drug candidates. While a specific "Modified Bruylants approach" for the synthesis of piperazine derivatives is not extensively documented, this guide provides detailed protocols for several modern and robust synthetic methodologies. These include the Bruylants reaction for general amine synthesis, which can be conceptually adapted, alongside established methods like the Buchwald-Hartwig amination, reductive amination, nucleophilic aromatic substitution (SNAr), and direct N-alkylation.

The Bruylants Reaction: A Method for α-Aminoalkylation

The Bruylants reaction traditionally involves the reaction of an α-aminonitrile with a Grignard reagent to form a new carbon-carbon bond and a tertiary amine. While not a direct method for piperazine ring synthesis, its principles of forming a C-N bond via an iminium ion intermediate are relevant to the synthesis of complex amines. A modification of this reaction involves the use of silver salts to promote the formation of the iminium ion intermediate, which can lead to improved yields in certain cases.[1]

Reaction Mechanism

The reaction proceeds through the formation of an iminium ion intermediate upon the loss of the cyanide group, which is then attacked by the nucleophilic Grignard reagent.

Bruylants_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Attack Aminonitrile α-Aminonitrile Iminium Iminium Ion Aminonitrile->Iminium + R'-MgX Grignard1 R'-MgX MgXCN MgX(CN) Product Tertiary Amine Iminium->Product + R'-MgX Grignard2 R'-MgX Bruylants_Workflow start Start dissolve Dissolve α-aminonitrile in anhydrous THF start->dissolve add_agbf4 Add AgBF4 (Stir for 10-15 min) dissolve->add_agbf4 cool Cool to low temperature (e.g., -78°C) add_agbf4->cool add_grignard Slowly add Grignard reagent cool->add_grignard react Stir for 1-3 hours add_grignard->react quench Quench with sat. aq. NH4Cl react->quench workup Aqueous Workup (Extraction, Wash, Dry) quench->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + Piperazine Deprotonation Deprotonation AmineCoord->Deprotonation + Base Deprotonation->Pd0 Reductive Elimination (Product Formation) Buchwald_Workflow start Start prepare_catalyst Prepare Catalyst: Pd(OAc)2 + Ligand in Toluene start->prepare_catalyst add_reagents Add Aryl Halide, Piperazine, and Base prepare_catalyst->add_reagents heat Heat to 100°C (Monitor reaction) add_reagents->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup cool->workup purify Purification workup->purify product Final Product purify->product Reductive_Amination_Mechanism Piperazine Piperazine Carbinolamine Carbinolamine Piperazine->Carbinolamine + Carbonyl Carbonyl Aldehyde/Ketone Iminium Iminium Ion Carbinolamine->Iminium - H2O Product N-Alkylpiperazine Iminium->Product + Reducing Agent Reductive_Amination_Workflow start Start dissolve Dissolve Piperazine and Carbonyl in Solvent start->dissolve add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) dissolve->add_reducing_agent react Stir at Room Temperature (Monitor reaction) add_reducing_agent->react quench Quench with sat. aq. NaHCO3 react->quench workup Aqueous Workup quench->workup purify Purification workup->purify product Final Product purify->product SNAr_Mechanism ArylHalide Electron-deficient Aryl Halide Meisenheimer Meisenheimer Complex ArylHalide->Meisenheimer + Piperazine Piperazine Piperazine Product N-Arylpiperazine Meisenheimer->Product - Leaving Group SNAr_Workflow start Start dissolve Dissolve Aryl Halide in Polar Aprotic Solvent start->dissolve add_reagents Add Piperazine and Optional Base dissolve->add_reagents heat Heat to 80-150°C (Monitor reaction) add_reagents->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup cool->workup purify Purification workup->purify product Final Product purify->product N_Alkylation_Mechanism Piperazine Piperazine TransitionState [Transition State] Piperazine->TransitionState + R-X AlkylHalide Alkyl Halide (R-X) Product N-Alkylpiperazine TransitionState->Product - X- N_Alkylation_Workflow start Start dissolve Dissolve Piperazine (or derivative) and Base start->dissolve add_halide Add Alkyl Halide dissolve->add_halide react Stir at appropriate temperature (Monitor reaction) add_halide->react filter Filter solids react->filter concentrate Concentrate filter->concentrate purify Purification concentrate->purify product Final Product purify->product

References

Application Notes and Protocols for the Use of Tert-butyl 4-phenylpiperazine-1-carboxylate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of tert-butyl 4-phenylpiperazine-1-carboxylate into peptide chains using solid-phase peptide synthesis (SPPS). This building block is valuable for the synthesis of peptidomimetics and other modified peptides where the phenylpiperazine moiety can introduce unique structural constraints and pharmacological properties. The protocols outlined below are based on standard Boc/Bzl solid-phase peptide synthesis strategies.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and peptidomimetic chemistry, enabling the efficient assembly of peptide chains on a solid support.[1][2][3] The incorporation of non-natural amino acids and building blocks, such as this compound, allows for the creation of novel molecules with enhanced stability, bioavailability, and receptor affinity. The phenylpiperazine motif is a common scaffold in medicinal chemistry, known to interact with various biological targets.[4][5] The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the secondary amine of the piperazine, which can be removed under acidic conditions to allow for further peptide chain elongation.[6][7][8]

This document provides detailed protocols for the key steps in SPPS involving this compound, including resin loading, coupling, Boc deprotection, and final cleavage.

Overview of the Synthetic Strategy

The incorporation of this compound into a peptide sequence on a solid support follows a cyclical process of deprotection and coupling. The general workflow involves:

  • Resin Preparation: Swelling the resin in a suitable solvent.

  • Initial Amino Acid Loading: Attaching the first C-terminal amino acid to the resin.

  • Iterative Cycles of Deprotection and Coupling:

    • Removal of the N-terminal protecting group (e.g., Fmoc or Boc).

    • Coupling of the next amino acid or, in this case, this compound.

  • Boc Deprotection of the Phenylpiperazine Moiety: Selective removal of the Boc group to expose the secondary amine for further chain elongation.

  • Final Cleavage and Deprotection: Releasing the synthesized peptide from the solid support and removing any side-chain protecting groups.

SPPS_Workflow Resin Resin Swelling Loading First Amino Acid Loading Resin->Loading Cycle Iterative Synthesis Loading->Cycle Deprotection N-alpha Deprotection Cycle->Deprotection Start Cycle Boc_Coupling Coupling of tert-butyl 4-phenylpiperazine- 1-carboxylate Cycle->Boc_Coupling Incorporate Moiety Final_Cleavage Final Cleavage and Deprotection Cycle->Final_Cleavage End Synthesis Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Cycle Continue Chain Boc_Deprotection Boc Deprotection of Phenylpiperazine Boc_Coupling->Boc_Deprotection Boc_Deprotection->Coupling Elongate Chain Purification Peptide Purification Final_Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Experimental Protocols

Materials and Reagents
  • Resin: Merrifield resin or other suitable resin for Boc-SPPS.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIEA).

  • Reagents for Coupling:

    • This compound

    • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

    • 1-Hydroxybenzotriazole (HOBt)

  • Reagents for Deprotection:

    • Trifluoroacetic acid (TFA)

  • Reagents for Cleavage:

    • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

    • Scavengers (e.g., anisole, thioanisole)

Protocol 1: Coupling of this compound to the Resin-Bound Peptide

This protocol describes the coupling of this compound to the N-terminus of the growing peptide chain on the solid support.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • N-terminal Deprotection: If the N-terminal protecting group is Fmoc, treat the resin with 20% piperidine in DMF. If it is Boc, proceed with the neutralization step.

  • Neutralization: Wash the resin with 5% DIEA in DCM (2 x 1 min) followed by DCM washes (3 x 1 min).

  • Pre-activation of the Carboxylic Acid: In a separate vessel, dissolve the C-terminal carboxylic acid of the peptide to be coupled (if applicable) or the incoming protected amino acid (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 10-20 minutes at 0°C.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

Coupling_Workflow cluster_resin Resin-Bound Peptide cluster_solution Solution Phase Resin_Swell 1. Swell Resin in DCM Deprotect 2. N-terminal Deprotection Resin_Swell->Deprotect Neutralize 3. Neutralize with DIEA Deprotect->Neutralize Couple 5. Add Activated Acid to Resin and Agitate Neutralize->Couple Preactivate 4. Pre-activate Carboxylic Acid (DIC/HOBt) Preactivate->Couple Monitor 6. Monitor with Kaiser Test Couple->Monitor Wash 7. Wash and Dry Resin Monitor->Wash

Caption: Workflow for coupling this compound.

Protocol 2: Boc Deprotection of the Phenylpiperazine Moiety

This protocol details the removal of the Boc protecting group from the incorporated phenylpiperazine moiety to allow for further peptide chain elongation.

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of 50% TFA in DCM.

  • Deprotection Reaction: Add the TFA/DCM solution to the resin and agitate for 30 minutes at room temperature.[9]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.

  • Neutralization: Neutralize the resin with 5% DIEA in DCM (2 x 1 min) to deprotonate the newly formed secondary amine salt.

  • Final Washes: Wash the resin with DCM (3x) and DMF (3x) to prepare for the next coupling step.

  • Confirmation: A qualitative test such as the Chloranil test can be performed to confirm the presence of a secondary amine.

Protocol 3: Final Cleavage of the Peptide from the Resin

This protocol describes the cleavage of the final peptide from the solid support and the simultaneous removal of any acid-labile side-chain protecting groups. This step should be performed in a well-ventilated fume hood due to the use of strong acids.

Procedure:

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. For a standard Boc/Bzl strategy on Merrifield resin, a common cocktail is anhydrous HF with a scavenger such as anisole (9:1 v/v). Alternatively, TFMSA can be used.

  • Cleavage Reaction: Add the cold cleavage cocktail to the resin in a specialized HF cleavage apparatus. Stir the mixture at 0°C for 1-2 hours.

  • HF Evaporation: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Peptide Collection: Collect the precipitated peptide by filtration or centrifugation.

  • Washing: Wash the crude peptide with cold diethyl ether to remove scavengers and other small molecule impurities.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide expected yields and purity for the key steps in the synthesis. These values are illustrative and may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Coupling Efficiency

StepParameterTypical ValueMonitoring Method
Amino Acid CouplingCoupling Efficiency>99%Kaiser Test
Phenylpiperazine CouplingCoupling Efficiency90-98%Kaiser Test

Table 2: Deprotection Efficiency

StepParameterTypical Value
Boc DeprotectionDeprotection Efficiency>99%
Final CleavageOverall Yield (Crude)70-90%

Table 3: Purity of the Final Product

ProductParameterTypical ValueAnalysis Method
Crude PeptidePurity50-85%RP-HPLC
Purified PeptidePurity>95%RP-HPLC, Mass Spectrometry

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the phenylpiperazine moiety.Increase coupling time, use a more potent activating agent (e.g., HATU), or perform a double coupling.
Low Yield after Cleavage Incomplete cleavage from the resin.Increase cleavage time or use a stronger acid cocktail.
Side Product Formation Incomplete deprotection or side reactions during cleavage.Optimize deprotection times and ensure the use of appropriate scavengers in the cleavage cocktail.
Aggregation Inter-chain hydrogen bonding of the growing peptide.Use high-swelling resins, elevated temperatures, or chaotropic salts.[2]

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis is a viable method for generating novel peptidomimetics. The protocols provided herein offer a foundation for researchers to develop their synthetic strategies. Careful optimization of coupling and deprotection steps is crucial for achieving high yields and purity. The use of appropriate analytical techniques, such as HPLC and mass spectrometry, is essential for characterizing the final products.

References

Application of Tert-butyl 4-phenylpiperazine-1-carboxylate in PROTAC Linker Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cellular ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This document provides detailed application notes and protocols for the use of tert-butyl 4-phenylpiperazine-1-carboxylate as a foundational scaffold for the synthesis of rigid and versatile PROTAC linkers. The inherent rigidity of the phenylpiperazine core can aid in optimizing the spatial orientation of the warhead and the E3 ligase ligand, potentially enhancing ternary complex stability and degradation efficiency.

Introduction

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in the overall activity of the PROTAC, affecting its physicochemical properties, cell permeability, and the stability of the ternary complex. The choice of linker can significantly impact the potency and selectivity of the resulting degrader.

The piperazine moiety is a privileged scaffold in medicinal chemistry and has been increasingly incorporated into PROTAC linkers. Its rigid structure can help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex. Furthermore, the nitrogen atoms of the piperazine ring can improve the solubility and other physicochemical properties of the PROTAC. This compound offers a versatile starting point for the synthesis of such linkers, with the Boc-protected nitrogen allowing for controlled, stepwise functionalization.

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols describe a representative synthetic route for the elaboration of this compound into a bifunctional PROTAC linker and its subsequent incorporation into a final PROTAC molecule.

Protocol 1: Synthesis of a Bifunctional Phenylpiperazine Linker

This protocol outlines the introduction of functional handles onto the this compound core. The phenyl group is first functionalized, followed by deprotection and functionalization of the second piperazine nitrogen.

Step 1a: Nitration of the Phenyl Ring

  • To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate.

Step 1b: Reduction of the Nitro Group

  • To a solution of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in methanol, add palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • The resulting tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is often used in the next step without further purification.

Step 2: Coupling of the Linker to a Warhead

  • To a solution of the warhead containing a carboxylic acid functional group (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine can be used directly in the next step.

Step 4: Coupling to the E3 Ligase Ligand

  • To a solution of the E3 ligase ligand containing a carboxylic acid functional group (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the deprotected amine from Step 3 (1.1 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Purify the final PROTAC by preparative HPLC.

Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly Start Tert-butyl 4-phenyl- piperazine-1-carboxylate Nitration Nitration (KNO3, H2SO4) Start->Nitration Nitro_Product Tert-butyl 4-(4-nitrophenyl)- piperazine-1-carboxylate Nitration->Nitro_Product Reduction Reduction (H2, Pd/C) Nitro_Product->Reduction Amino_Linker Tert-butyl 4-(4-aminophenyl)- piperazine-1-carboxylate Reduction->Amino_Linker Amide_Coupling1 Amide Coupling (HATU, DIPEA) Amino_Linker->Amide_Coupling1 Warhead Warhead-COOH Warhead->Amide_Coupling1 Intermediate Warhead-Linker(Boc) Amide_Coupling1->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Deprotected_Intermediate Warhead-Linker-NH2 Deprotection->Deprotected_Intermediate Amide_Coupling2 Amide Coupling (HATU, DIPEA) Deprotected_Intermediate->Amide_Coupling2 E3_Ligand E3 Ligase Ligand-COOH E3_Ligand->Amide_Coupling2 Final_PROTAC Final PROTAC Amide_Coupling2->Final_PROTAC

Experimental procedure for the synthesis of Tert-butyl 4-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Tert-butyl 4-phenylpiperazine-1-carboxylate

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the phenylpiperazine moiety is common in a wide range of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the secondary amine, making this compound a key intermediate for the synthesis of complex molecular architectures. The most effective and widely used method for the synthesis of N-aryl piperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a reliable method for the formation of carbon-nitrogen bonds.[1][2] This application note details a robust experimental protocol for the synthesis of this compound via the Buchwald-Hartwig amination.

Reaction Principle

The synthesis involves the palladium-catalyzed cross-coupling of bromobenzene and tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired N-aryl piperazine and regenerate the Pd(0) catalyst.[2] The choice of ligand is crucial for the efficiency of the catalytic cycle.

Experimental Protocol

Materials:

  • Bromobenzene

  • Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add cesium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and BINAP (0.03 equivalents).

  • Reagent Addition: Add tert-butyl piperazine-1-carboxylate (1.2 equivalents) and bromobenzene (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Data Presentation

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
Bromobenzene157.0110.01.01.57 g
Tert-butyl piperazine-1-carboxylate186.2512.01.22.24 g
Palladium(II) acetate224.500.20.0244.9 mg
BINAP622.670.30.03186.8 mg
Cesium carbonate325.8220.02.06.52 g
Product: this compound262.35--Yield: 2.23 g (85%)

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Reagents: - Bromobenzene - N-Boc-piperazine - Pd(OAc)₂ - BINAP - Cs₂CO₃ - Toluene heating Heat to 100 °C (12-24h under N₂) reagents->heating Inert Atmosphere filtration Cool & Filter heating->filtration Reaction Complete extraction Aqueous Wash filtration->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of Tert-butyl 4-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-phenylpiperazine-1-carboxylate is a crucial intermediate in the pharmaceutical industry. It serves as a versatile building block for the synthesis of a wide range of active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various reaction conditions and its straightforward removal under mild acidic conditions, allowing for selective functionalization at the unprotected nitrogen atom. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and efficient method suitable for industrial production.

Primary Synthetic Route: Boc Protection of 1-Phenylpiperazine

The most direct and widely used method for the synthesis of this compound on a large scale is the reaction of 1-phenylpiperazine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Equiv.
1-Phenylpiperazine162.2410.0061.641.0
Di-tert-butyl dicarbonate (Boc₂O)218.2513.7863.141.025
Dichloromethane (DCM)84.93100.0 (approx. 75 L)--
Sodium Bicarbonate (Sat. aq. soln.)84.01As needed--
Brine (Sat. aq. NaCl soln.)58.44As needed--
Anhydrous Magnesium Sulfate120.372.00--
Heptane100.2150.0 (approx. 73 L)--

Equipment:

  • 150 L glass-lined reactor equipped with mechanical stirring, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Filtration apparatus suitable for large volumes.

  • Rotary evaporator with a large-capacity flask.

  • Drying oven.

Procedure:

  • Reaction Setup: Charge the 150 L reactor with 1-phenylpiperazine (10.00 kg, 61.64 mol) and dichloromethane (DCM, 75 L).

  • Cooling: Begin stirring the mixture and cool the reactor contents to 0-5 °C using a suitable cooling bath.

  • Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (13.78 kg, 63.14 mol) in DCM (25 L). Slowly add this solution to the reactor via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and continue stirring for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or HPLC to ensure the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 L).

    • Stir the biphasic mixture for 30 minutes.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 L) and brine (20 L).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (2.00 kg).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.

  • Purification (Crystallization):

    • Add heptane (50 L) to the crude product and heat the mixture to 50-60 °C with stirring to dissolve the solid.

    • Slowly cool the solution to 0-5 °C to induce crystallization.

    • Maintain the temperature for 2-4 hours to ensure complete crystallization.

    • Collect the solid product by filtration and wash the filter cake with cold heptane (2 x 5 L).

  • Drying: Dry the purified product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Expected Yield and Purity:

ParameterValue
Product This compound
Appearance White to off-white solid
Expected Yield 14.5 - 15.5 kg (90-96%)
Purity (HPLC) >99%

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: As a preliminary check of purity.

Visualizations

Reaction Scheme

reagents 1-Phenylpiperazine + Di-tert-butyl dicarbonate product This compound reagents->product DCM, 0°C to RT

Caption: Chemical scheme for the synthesis of this compound.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification charge_reagents Charge Reactor with 1-Phenylpiperazine and DCM cool_reactor Cool to 0-5°C charge_reagents->cool_reactor add_boc Slowly Add Boc₂O Solution cool_reactor->add_boc prepare_boc Prepare Boc₂O solution in DCM prepare_boc->add_boc react Stir at RT for 12-16h add_boc->react monitor Monitor Progress (TLC/HPLC) react->monitor quench Quench with Sat. NaHCO₃ monitor->quench wash Aqueous Washes quench->wash dry_concentrate Dry and Concentrate wash->dry_concentrate crystallize Crystallize from Heptane dry_concentrate->crystallize filter_dry Filter and Dry Final Product crystallize->filter_dry

Caption: Workflow for the scale-up synthesis of this compound.

Alternative Synthetic Route

An alternative two-step synthesis can also be considered, which may be advantageous depending on the relative cost of starting materials:

  • Boc Protection of Piperazine: Reacting inexpensive piperazine with Boc₂O to form tert-butyl piperazine-1-carboxylate.[1] This step requires careful control to favor mono-protection over di-protection.[1]

  • Buchwald-Hartwig Amination: Coupling the resulting N-Boc-piperazine with an aryl halide (e.g., bromobenzene or chlorobenzene) using a palladium catalyst and a suitable ligand.[2] This method is highly versatile for creating N-arylpiperazine derivatives.[2]

While this route is longer, it offers flexibility and may be more cost-effective if 1-phenylpiperazine is significantly more expensive than piperazine and the aryl halide.

Safety Considerations

  • 1-Phenylpiperazine: Is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Di-tert-butyl dicarbonate: Is a lachrymator and can cause respiratory irritation. Handle in a well-ventilated area or fume hood.

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated area, and appropriate PPE should be worn.

  • Exotherm: The reaction between 1-phenylpiperazine and Boc₂O can be exothermic. Slow addition of the Boc₂O solution and careful temperature control are crucial to prevent a runaway reaction.

By following this detailed protocol, researchers and drug development professionals can efficiently and safely produce large quantities of high-purity this compound for further use in pharmaceutical synthesis.

References

Application Notes and Protocols for the N-alkylation of Tert-butyl 4-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the N-alkylation of tert-butyl 4-phenylpiperazine-1-carboxylate, a key intermediate in the synthesis of a wide range of biologically active compounds. The protocols focus on two primary methods: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the second nitrogen atom. This mono-N-alkylation is a critical step in the synthesis of numerous compounds with diverse pharmacological activities, including antibacterial, antifungal, and central nervous system-modulating properties.[1][2] The phenylpiperazine moiety itself is a recognized pharmacophore found in various approved drugs.[3]

The N-alkylated products of this compound serve as versatile intermediates. Subsequent removal of the Boc protecting group can provide access to the free secondary amine, allowing for further derivatization and the creation of compound libraries for drug discovery programs.[3]

Synthetic Strategies for N-Alkylation

Two principal methods for the N-alkylation of this compound are direct alkylation and reductive amination.

Direct N-Alkylation: This method involves the reaction of the secondary amine of the piperazine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for the success of the reaction.

Reductive Amination: This one-pot reaction involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a reducing agent to yield the N-alkylated product. This method is particularly useful for introducing a wider variety of substituents.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of tert-butyl 4-benzyl-4-phenylpiperazine-1-carboxylate via direct alkylation.

Reaction Scheme:

G reactant1 This compound product tert-butyl 4-benzyl-4-phenylpiperazine-1-carboxylate reactant1->product K2CO3, Acetonitrile, 80 °C reactant2 Benzyl Bromide reactant2->product

Caption: Direct N-alkylation of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired product.

Quantitative Data Summary (Direct N-Alkylation)

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile8012-16High

Note: "High" yield indicates a generally successful reaction as specific quantitative data for this exact reaction was not available in the searched literature. Researchers should optimize conditions for their specific needs.

Protocol 2: Reductive Amination with Benzaldehyde

This protocol details the synthesis of tert-butyl 4-benzyl-4-phenylpiperazine-1-carboxylate using reductive amination.

Reaction Scheme:

G reactant1 This compound product tert-butyl 4-benzyl-4-phenylpiperazine-1-carboxylate reactant1->product Dichloromethane, rt reactant2 Benzaldehyde reactant2->product reagent NaBH(OAc)3 reagent->product

Caption: Reductive amination of this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the final product.

Quantitative Data Summary (Reductive Amination)

AldehydeReducing AgentSolventTemperatureReaction Time (h)Yield (%)
4-(methylthio)benzaldehydeNaBH(OAc)₃Dichloromethanert1223.8

This data is adapted from a similar reaction involving a different piperazine derivative and is provided as a representative example.[4]

Applications in Drug Development

The N-alkylated derivatives of this compound are important precursors in the development of new therapeutic agents. The phenylpiperazine core is a key structural motif in a variety of centrally acting drugs. For instance, N-benzylpiperazine derivatives have been investigated for their potential as σ1 receptor ligands with applications in pain management.[5] Furthermore, the structural versatility of N-substituted phenylpiperazines allows for their use in the development of agents targeting a wide range of receptors and enzymes, making them a valuable scaffold in modern drug discovery. The ability to easily modify the N-alkyl substituent allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Logical Workflow for N-Alkylation

The following diagram illustrates the general workflow for the N-alkylation of this compound.

G start Start: this compound method_selection Select N-alkylation Method start->method_selection direct_alkylation Direct Alkylation (Alkyl Halide, Base) method_selection->direct_alkylation Method 1 reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) method_selection->reductive_amination Method 2 reaction Reaction Setup and Monitoring (TLC/LC-MS) direct_alkylation->reaction reductive_amination->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-Alkyl-tert-butyl 4-phenylpiperazine-1-carboxylate purification->product deprotection Optional: Boc Deprotection (e.g., TFA/DCM) product->deprotection final_amine N-Alkyl-4-phenylpiperazine deprotection->final_amine

Caption: General workflow for N-alkylation and subsequent deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 4-phenylpiperazine-1-carboxylate, a key intermediate in the development of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (typically bromobenzene or chlorobenzene) with Tert-butyl piperazine-1-carboxylate.[3]

Q2: I am experiencing low yields in my Buchwald-Hartwig amination reaction. What are the potential causes?

Low yields in the Buchwald-Hartwig amination for this synthesis can stem from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical for reaction efficiency.[1]

  • Base Selection: The strength and type of base used can significantly impact the reaction rate and the formation of side products.[1]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic species.[1]

  • Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion.[1]

Q3: Are there alternative methods to the Buchwald-Hartwig amination?

While the Buchwald-Hartwig amination is widely used, other methods for forming the N-aryl bond in similar structures have been reported. For instance, one-pot synthesis methodologies, such as those involving photocatalysis, have been explored for the synthesis of related piperazine derivatives.[4] However, for the direct synthesis of this compound, the Buchwald-Hartwig reaction remains the most established method.

Q4: What are common side reactions to be aware of during the synthesis?

During the Buchwald-Hartwig amination, potential side reactions include the hydrodehalogenation of the aryl halide and the formation of undesired dimeric or oligomeric species. Careful optimization of reaction conditions is crucial to minimize these byproducts.[3] Additionally, if a subsequent N-Boc deprotection step is required for further functionalization, side reactions such as the formation of stable salts or the degradation of other acid-sensitive functional groups can occur.[5]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig reaction for the synthesis of this compound is giving a consistently low yield. How can I improve it?

Answer: Low yields are a common issue and can often be resolved by systematically optimizing the reaction conditions. Below is a troubleshooting guide to help you identify and address the potential causes.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed catalyst Screen Catalyst/Ligand Combinations start->catalyst base Optimize Base catalyst->base If no improvement improved Yield Improved catalyst->improved solvent Evaluate Different Solvents base->solvent If no improvement base->improved temp_time Adjust Temperature and Time solvent->temp_time If no improvement solvent->improved reagent_quality Check Reagent Purity and Inert Atmosphere temp_time->reagent_quality If no improvement temp_time->improved reagent_quality->improved no_improvement No Significant Improvement reagent_quality->no_improvement consult Consult Literature for Alternative Methods no_improvement->consult

A troubleshooting workflow for addressing low yields in the Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination Condition Optimization

ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Commonly used and effective precursors.
Ligand Buchwald or Hartwig type ligands (e.g., XPhos, SPhos, RuPhos)Sterically hindered phosphine ligands are often required for efficient coupling with secondary amines like piperazine.[2]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong bases like NaOtBu are often effective, but weaker bases may be necessary if starting materials are sensitive.[1]
Solvent Toluene, Dioxane, THFThese solvents are commonly used and their choice can affect reagent solubility and catalyst stability.[1]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but should be optimized to avoid decomposition.
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial.[6]
Issue 2: Difficulty in Product Purification

Question: I am having trouble purifying the final product, this compound. What are the recommended purification methods?

Answer: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts. A systematic approach to purification is recommended.

Experimental Workflow: Synthesis and Purification

G reaction Buchwald-Hartwig Amination workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Silica Gel Chromatography concentration->chromatography product Pure Product chromatography->product

A general workflow for the synthesis and purification of the target compound.

Purification Strategy:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up can help remove inorganic salts and water-soluble impurities.

  • Solvent Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography: The most effective method for purifying the crude product is typically flash column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often successful in separating the desired product from impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • Bromobenzene

  • Tert-butyl piperazine-1-carboxylate

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add Tert-butyl piperazine-1-carboxylate (1.2 equivalents) and anhydrous toluene.

  • Stir the mixture for a few minutes, then add bromobenzene (1.0 equivalent).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: N-Boc Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) to the solution at room temperature.[7]

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.[7]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.[7]

  • Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is > 8.[7]

  • Extract the aqueous layer with dichloromethane (3 x volumes).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.

References

Preventing disubstitution in phenylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of phenylpiperazines, with a specific focus on preventing undesired N,N'-disubstitution.

Troubleshooting Guides

This section addresses common issues encountered during phenylpiperazine synthesis in a question-and-answer format, offering direct solutions to specific experimental problems.

Issue 1: Excessive Formation of N,N'-Diarylpiperazine in Buchwald-Hartwig Amination

  • Question: My Buchwald-Hartwig reaction is producing a significant amount of the disubstituted byproduct, N,N'-diarylpiperazine. How can I improve the selectivity for the mono-substituted product?

  • Answer: The formation of the diarylated byproduct is a common challenge in the Buchwald-Hartwig amination of piperazine. Several factors can be optimized to favor mono-arylation:

    • Stoichiometry: While using an excess of piperazine can statistically favor mono-substitution, this often complicates purification. A more controlled approach is to use a slight excess of piperazine (1.2-1.5 equivalents) relative to the aryl halide.

    • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands are known to promote mono-arylation. Ligands such as RuPhos and XPhos have demonstrated high efficacy in selectively producing mono-arylpiperazines. Less bulky or older generation ligands may lead to a higher proportion of the disubstituted product.

    • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if disubstitution is problematic, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can sometimes temper the reactivity and improve selectivity.

    • Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction as soon as the mono-arylated product is maximized can prevent further reaction to the di-substituted form. Lowering the reaction temperature may also help to control the reaction rate and improve selectivity.

Issue 2: Difficulty in Separating Mono- and Di-substituted Products

  • Question: I am struggling to separate the desired mono-phenylpiperazine from the disubstituted byproduct and unreacted piperazine. What purification strategies are most effective?

  • Answer: The similar polarities of mono- and di-substituted piperazines can make chromatographic separation challenging. Consider the following approaches:

    • Acid-Base Extraction: The basicity of the piperazine nitrogens can be exploited. The mono-substituted product is generally more basic than the di-substituted one. Careful pH-controlled extractions can sometimes achieve separation.

    • Derivative Formation: If direct separation is difficult, consider converting the crude mixture into a derivative. For instance, reacting the mixture with a limited amount of an acylating or sulfonating agent may selectively react with the more nucleophilic mono-substituted piperazine, making the resulting derivative easier to separate.

    • Protecting Group Strategy: The most robust method to avoid this issue is to use a protecting group strategy from the outset. By using mono-protected piperazine, such as N-Boc-piperazine, the formation of the disubstituted product is entirely prevented.

Issue 3: Low Yield in Traditional Phenylpiperazine Synthesis

  • Question: I am using the traditional method of reacting an aniline with bis(2-chloroethyl)amine hydrochloride and obtaining a low yield of the desired phenylpiperazine. What are the potential causes and solutions?

  • Answer: Low yields in this classical synthesis can be attributed to several factors:

    • Reaction Temperature: This reaction typically requires high temperatures (often in the range of 160-250 °C) to proceed.[1][2] Ensure your reaction is reaching and maintaining the optimal temperature for your specific aniline derivative.

    • Stoichiometry: The molar ratio of aniline to bis(2-chloroethyl)amine hydrochloride is crucial. An excess of the aniline can sometimes lead to side reactions, while an excess of the bis(2-chloroethyl)amine can result in the formation of undesired byproducts. A molar ratio of approximately 1:1.2 to 1:1.4 (aniline:bis(2-chloroethyl)amine hydrochloride) is often a good starting point.[1]

    • Work-up Procedure: The work-up involves neutralization with a strong base. Incomplete neutralization can lead to loss of product in the aqueous phase. Ensure the pH is sufficiently basic to deprotonate the piperazine product, facilitating its extraction into the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to ensure mono-substitution in phenylpiperazine synthesis?

A1: The most dependable strategy is to use a mono-protected piperazine derivative, with N-Boc-piperazine being the most common choice.[3] This approach involves three main steps:

  • Protection: One of the nitrogen atoms of piperazine is protected with a tert-butyloxycarbonyl (Boc) group.

  • Functionalization: The unprotected nitrogen is then reacted with the desired aryl halide (e.g., via Buchwald-Hartwig amination) or other electrophiles.

  • Deprotection: The Boc group is subsequently removed under acidic conditions to yield the mono-substituted phenylpiperazine.[3]

This method completely prevents the formation of the N,N'-disubstituted byproduct.

Q2: How do I choose the right protecting group for my synthesis?

A2: The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the deprotection conditions.

  • Boc (tert-butyloxycarbonyl): This is the most widely used protecting group for this purpose. It is stable to a wide range of reaction conditions and is easily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]

  • Cbz (Carboxybenzyl): This group is also commonly used and is typically removed by hydrogenolysis, which can be advantageous if your molecule is acid-sensitive.

  • Formyl: N-formyl piperazine can be used for mono-alkylation, followed by basic hydrolysis to remove the formyl group.[4]

Q3: Can I perform a one-pot synthesis of mono-phenylpiperazine without protecting groups?

A3: While challenging, it is possible to favor mono-substitution in a one-pot reaction without protecting groups. The key is to carefully control the reaction conditions. For the Buchwald-Hartwig amination, this involves optimizing the ligand, base, solvent, temperature, and reaction time as discussed in the troubleshooting guide. Some reports have shown that using a specific ratio of piperazine to piperazine dihydrochloride can generate the monoprotonated piperazine in situ, which can then react to give the mono-substituted product with reduced disubstitution.[4]

Q4: What are the advantages of the Buchwald-Hartwig amination over traditional methods for phenylpiperazine synthesis?

A4: The Buchwald-Hartwig amination offers several advantages over the traditional synthesis from anilines and bis(2-chloroethyl)amine:

  • Milder Reaction Conditions: It generally proceeds at lower temperatures and avoids the use of highly corrosive reagents.[5]

  • Greater Functional Group Tolerance: The palladium-catalyzed reaction is compatible with a wider range of functional groups on both the aryl halide and the piperazine.

  • Improved Control over Selectivity: While disubstitution can occur, the reaction parameters can be fine-tuned to favor mono-arylation, which is more difficult to control in the traditional method.

Data Presentation

Table 1: Comparison of Ligands for the Buchwald-Hartwig Mono-N-Arylation of Piperazine with 4-Chlorotoluene

Palladium SourceLigand (mol %)BaseSolventTemp. (°C)Time (h)Mono-arylated Yield (%)Di-arylated Yield (%)
Pd₂(dba)₃ (1%)RuPhos (2%)NaOtBuToluene1000.1795<5
Pd₂(dba)₃ (1%)XPhos (2%)NaOtBuToluene1000.1792<5
Pd(OAc)₂ (2%)BINAP (3%)Cs₂CO₃Toluene1001675Not Reported
Pd₂(dba)₃ (1%)DPEphos (2%)NaOtBuToluene10016<10Not Reported

Data synthesized from literature reports for illustrative comparison.

Table 2: Effect of Reaction Conditions on the Yield of 1-Phenylpiperazine from Aniline and Bis(2-chloroethyl)amine Hydrochloride

Aniline:Bis(2-chloroethyl)amine HCl (molar ratio)Temperature (°C)Time (h)Yield (%)Purity (HPLC)
1:1.5160678.299.4%
1:1.5180479.599.0%
1:1.5190380.299.3%
1:1.52302.577.399.2%

Data is based on a patented industrial preparation method.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Mono-Arylation of Piperazine

This protocol provides a general method for the palladium-catalyzed mono-N-arylation of piperazine with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine (1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • RuPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, piperazine, and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • In a separate glovebox or under a stream of inert gas, prepare a stock solution of the catalyst and ligand in toluene.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-Aryl-N'-Boc-piperazine and Subsequent Deprotection

This two-step protocol ensures the selective synthesis of a mono-arylpiperazine.

Step A: N-Arylation of N-Boc-Piperazine

  • Follow the procedure outlined in Protocol 1, substituting piperazine with N-Boc-piperazine (1.2 equiv).

Step B: Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Dissolve the purified N-aryl-N'-Boc-piperazine from Step A in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.[3]

  • Remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free base of the mono-arylpiperazine.

Visualizations

G cluster_0 Strategies to Prevent Disubstitution cluster_1 Direct Arylation Optimization cluster_2 Protecting Group Workflow A Direct Arylation of Piperazine C N,N'-Diarylpiperazine (Byproduct) A->C High risk of disubstitution B Protecting Group Strategy D 1. Protection (e.g., N-Boc-Piperazine) B->D Ensures mono-substitution G 2. Arylation D->G E Optimization of Reaction Conditions E->C Minimizes F Mono-Arylpiperazine (Desired Product) E->F Favors mono-substitution H 3. Deprotection G->H I Pure Mono-Arylpiperazine H->I

Caption: A logical workflow comparing direct arylation with the protecting group strategy for achieving mono-substitution.

G cluster_0 Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar-X C Pd(II) Complex B->C D Amine Coordination (Piperazine) C->D Piperazine E Deprotonation (Base) D->E Base F Reductive Elimination E->F F->A Regenerates Catalyst G Mono-Arylpiperazine (Product) F->G H Further Reaction with Ar-X G->H I Di-Arylpiperazine (Byproduct) H->I

Caption: The catalytic cycle of the Buchwald-Hartwig amination, illustrating the formation of both mono- and di-substituted products.

References

Troubleshooting low yield in mono-N-alkylation of piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the mono-N-alkylation of piperazine, a critical reaction in the synthesis of numerous pharmaceutical agents.

Frequently Asked Questions (FAQs)

Q1: My mono-N-alkylation reaction is resulting in a very low yield. What are the common causes?

Low yields in mono-N-alkylation of piperazine can stem from several factors. The most common issues include the formation of a di-alkylated byproduct, incomplete conversion of starting materials (reaction stalling), and decomposition of the product or alkylating agent.[1] Poor solubility of reagents and suboptimal reaction temperatures can also significantly impact the yield.[1]

Q2: How can I prevent the formation of the di-alkylated byproduct?

The formation of a 1,4-disubstituted piperazine is a frequent challenge due to the presence of two reactive nitrogen atoms.[2][3] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) relative to the alkylating agent statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[2][3][4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event on the mono-substituted product.[1]

  • Use of a Mono-protected Piperazine: This is often the most reliable method.[1][5] Protecting one nitrogen with a group like tert-butoxycarbonyl (Boc) or acetyl ensures that alkylation can only occur at the unprotected nitrogen.[1][2] The protecting group can then be removed in a subsequent step.[1][2]

  • Formation of a Monopiperazinium Salt: Reacting piperazine with one equivalent of an acid (like HCl) forms the monohydrochloride salt in situ. This effectively protects one of the amine groups, directing alkylation to the other.[2][6][7][8]

Q3: My reaction seems to stop before all the starting material is consumed. What can I do to drive the reaction to completion?

Reaction stalling can be caused by several factors:

  • Poor Solubility: If the reagents are not fully dissolved, the reaction rate will be significantly reduced. Consider switching to a more polar aprotic solvent like DMF.[1]

  • Insufficient Base: The alkylation reaction generates an acid byproduct which can protonate the piperazine, rendering it unreactive. Ensure a sufficient amount of a strong, anhydrous base (like K₂CO₃ or Cs₂CO₃, typically 1.5-2.0 equivalents) is used to neutralize this acid.[1]

  • Low Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the reaction temperature, for example, to 60-80 °C, while monitoring for product decomposition.[1]

Q4: I'm observing product decomposition. How can I minimize this?

If your alkylating agent or the mono-alkylated product is unstable, decomposition can be a significant issue. To mitigate this, consider lowering the reaction temperature and closely monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to stop the reaction as soon as the starting material has been consumed, preventing prolonged exposure to heat.[1]

Q5: My mono-alkylated piperazine product is highly water-soluble, and I'm having trouble extracting it during the work-up. What should I do?

The basic nature of the piperazine nitrogen means that the product can be protonated and remain in the aqueous layer, especially if the reaction is quenched with an acidic solution. To improve extraction into an organic solvent, you need to basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[1][9] This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1][9][10]

Troubleshooting Guide

This section provides a structured approach to troubleshooting low yields in the mono-N-alkylation of piperazine.

Issue: Low Yield and Presence of Di-Alkylated Byproduct
Potential Cause Troubleshooting Step
Incorrect StoichiometryUse a 5-10 fold excess of piperazine relative to the alkylating agent.[3][4]
Rapid Addition of Alkylating AgentAdd the alkylating agent slowly and dropwise to the reaction mixture.[1]
Unprotected PiperazineFor optimal control and higher yields of the mono-alkylated product, use a mono-protected piperazine such as N-Boc-piperazine or N-acetylpiperazine.[1][2][5]
High Reaction TemperatureElevated temperatures can favor the formation of the thermodynamically more stable di-substituted product.[6] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[6]
Issue: Incomplete Reaction (Reaction Stalling)
Potential Cause Troubleshooting Step
Poor Reagent SolubilitySwitch to a more suitable solvent, such as DMF, to ensure all reagents are fully dissolved.[1]
Insufficient BaseUse a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used to neutralize the acid byproduct.[1]
Low Reaction TemperatureMany N-alkylation reactions require heat. Increase the temperature (e.g., to 60-80°C) and monitor the reaction progress.[1]

Data Presentation

The choice of strategy for mono-alkylation significantly impacts the product distribution. The following table summarizes the effect of stoichiometry and the use of a protecting group on the yield of mono- and di-substituted products.

Alkylation Strategy Piperazine Equivalents Protecting Group Mono-substituted Yield (%) Di-substituted Yield (%)
Standard1.1None4535
Excess Piperazine5.0None75<5
Protecting Group1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Data adapted from a representative reaction with benzyl bromide as the electrophile.[3]

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine

This protocol describes a general procedure for mono-N-alkylation by leveraging an excess of the piperazine starting material.

  • Setup: To a solution of piperazine (10 mmol, 10 eq.) in a suitable solvent such as acetonitrile (20 mL), add potassium carbonate (2 mmol, 2 eq.).[4]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1 mmol, 1 eq.) to the mixture at room temperature.[4]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts.[4]

  • Isolation: Concentrate the filtrate under reduced pressure.[4]

  • Purification: Purify the residue by column chromatography to isolate the mono-alkylated product.[4]

Protocol 2: Mono-N-alkylation using N-Boc-piperazine

This method utilizes a protected piperazine to ensure mono-alkylation.

  • Setup: Dissolve N-Boc-piperazine (1 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.[2]

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution.[2]

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.2 eq.) to the mixture.[2]

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).[2]

  • Work-up: Filter off the base and evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2]

  • Purification: Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[2]

  • Deprotection: The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6]

Visualizations

Troubleshooting_Workflow Start Low Yield in Mono-N-Alkylation Check_Byproducts Analyze crude reaction mixture (TLC, LC-MS) Identify major byproducts Start->Check_Byproducts Di_Alkylation Di-alkylation product observed? Check_Byproducts->Di_Alkylation Incomplete_Reaction Significant starting material remaining? Di_Alkylation->Incomplete_Reaction No Strategy_Di_Alkylation Implement Strategies to Favor Mono-alkylation: - Use 5-10 eq. of piperazine - Slow addition of alkylating agent - Use mono-protected piperazine (e.g., N-Boc) Di_Alkylation->Strategy_Di_Alkylation Yes Decomposition Other unidentified byproducts observed? Incomplete_Reaction->Decomposition No Strategy_Incomplete_Reaction Optimize Reaction Conditions: - Switch to a more polar solvent (e.g., DMF) - Increase amount of base (1.5-2.0 eq.) - Increase reaction temperature Incomplete_Reaction->Strategy_Incomplete_Reaction Yes Strategy_Decomposition Minimize Decomposition: - Lower reaction temperature - Monitor reaction closely and stop upon completion Decomposition->Strategy_Decomposition Yes Success Improved Yield of Mono-alkylated Product Decomposition->Success No Strategy_Di_Alkylation->Success Strategy_Incomplete_Reaction->Success Strategy_Decomposition->Success

Caption: A workflow for troubleshooting low yields in mono-N-alkylation of piperazine.

Mono_Alkylation_Strategies Start Goal: Mono-N-Alkylation of Piperazine Decision Select Strategy Start->Decision Excess_Piperazine Strategy 1: Excess Piperazine (5-10 equivalents) Decision->Excess_Piperazine Simple, direct Protected_Piperazine Strategy 2: Mono-Protected Piperazine (e.g., N-Boc-piperazine) Decision->Protected_Piperazine High selectivity Piperazinium_Salt Strategy 3: Monopiperazinium Salt (in situ protection) Decision->Piperazinium_Salt One-pot Alkylation1 Alkylation Reaction Excess_Piperazine->Alkylation1 Alkylation2 Alkylation Reaction Protected_Piperazine->Alkylation2 Alkylation3 Alkylation Reaction Piperazinium_Salt->Alkylation3 Purification1 Purification (remove excess piperazine) Alkylation1->Purification1 Purification2 Purification Alkylation2->Purification2 Product Mono-N-Alkylated Piperazine Alkylation3->Product Purification1->Product Deprotection Deprotection Step Purification2->Deprotection Purification3 Purification Deprotection->Purification3 Purification3->Product

Caption: A comparison of common strategies for achieving mono-N-alkylation of piperazine.

References

Technical Support Center: Purification of Tert-butyl 4-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Tert-butyl 4-phenylpiperazine-1-carboxylate by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase for the purification of N-Boc protected piperazine derivatives like this compound.

Q2: Which solvent systems are typically used as the mobile phase (eluent)?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate is standard. The polarity is gradually increased to elute the desired compound. A common starting point is a 10:1 or 4:1 ratio of hexanes/petroleum ether to ethyl acetate, with the proportion of ethyl acetate being increased as the column runs.

Q3: My piperazine derivative seems to be "tailing" or "streaking" on the silica gel column. How can I prevent this?

A3: Tailing is a common issue when purifying basic compounds like piperazines on acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system.[1] This neutralizes the acidic sites on the silica, leading to better peak shapes.

Q4: How can I determine the correct solvent system for my column?

A4: The ideal solvent system is typically determined by thin-layer chromatography (TLC) beforehand. The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.2-0.4. This allows for good separation from both less polar and more polar impurities.

Q5: What are the most common impurities I might encounter?

A5: Depending on the synthetic route, common impurities can include unreacted starting materials (e.g., 1-phenylpiperazine or Boc-piperazine), the di-Boc protected piperazine (1,4-bis(tert-butoxycarbonyl)piperazine), and byproducts from the specific reaction (e.g., dehalogenated arenes from a Buchwald-Hartwig amination).

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Problem: The product is not eluting from the column.
Possible Cause Solution
Solvent system is not polar enough. Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on. Monitor the elution with TLC.
Compound has poor solubility in the eluent. While maintaining a low polarity for good separation, ensure the eluent can dissolve the compound. If solubility is very low, consider "dry loading" the sample.[2]
Compound decomposed on the silica gel. Test the stability of your compound on a small amount of silica gel before running a large column. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.
Problem: The product is eluting too quickly (with the solvent front).
Possible Cause Solution
Solvent system is too polar. Decrease the polarity of the eluent. For instance, if you are using 50% ethyl acetate in hexanes, try reducing it to 20% or 10%.
Incorrect solvent system was prepared. Double-check the composition of your eluent.
Sample was overloaded on the column. Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
Problem: Poor separation of the product from impurities.
Possible Cause Solution
Inappropriate solvent system. The Rf values of your product and the impurity are too close. Experiment with different solvent systems on TLC to maximize the difference in Rf (ΔRf). Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve separation.
Column was packed improperly. Air bubbles or cracks in the silica bed can lead to channeling and poor separation. Ensure the column is packed uniformly.
Elution was too fast. A slower flow rate can improve resolution between closely eluting compounds.
Sample band was too wide. Dissolve the crude product in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band. Dry loading is also an effective technique to achieve a narrow band.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific solvent gradient may need to be optimized based on TLC analysis of your crude material.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Secure the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add more eluent as needed to prevent the silica from running dry.

  • Once the silica has settled, add a thin protective layer of sand on top.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

  • Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexanes).

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the progress of the separation by TLC analysis of the collected fractions.

  • Gradually increase the polarity of the eluent (gradient elution) to elute the desired compound. A suggested gradient is shown in the table below.

Table 1: Example Solvent Gradient for Purification

Step Solvent System (Ethyl Acetate in Hexanes) Purpose
15-10%Elute non-polar impurities.
215-25%Elute the target compound (this compound). The exact percentage should be determined by TLC.
330-50%Elute more polar impurities.

4. Product Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_column Prepare Silica Gel Column prep_tlc Determine Eluent via TLC (Target Rf ~0.3) load_sample Load Crude Product (Wet or Dry) prep_tlc->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree

G start Poor Separation q1 Is the product eluting? start->q1 q2 Is separation from impurities poor? q1->q2 Yes increase_polarity Increase eluent polarity q1->increase_polarity No q3 Is the peak tailing? q2->q3 Yes check_rf Optimize ΔRf on TLC q2->check_rf No add_base Add 0.1-1% Triethylamine to eluent q3->add_base Yes check_packing Check column packing & flow rate q3->check_packing No end Improved Separation increase_polarity->end check_rf->end add_base->end check_packing->end

References

Technical Support Center: Overcoming Solubility Issues in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges encountered during the synthesis of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized piperazine derivative shows poor solubility in aqueous solutions, which is hindering its biological evaluation. What are the initial steps I can take to address this?

A1: Poor aqueous solubility is a common issue with piperazine derivatives due to their often hydrophobic nature. Here are some initial troubleshooting steps:

  • pH Adjustment: Since piperazine derivatives are typically basic, adjusting the pH of the aqueous medium to a more acidic range can significantly increase their solubility by promoting the formation of more soluble protonated species.

  • Use of Co-solvents: Employing water-miscible organic co-solvents can enhance the solubility of your compound. Common choices include DMSO, ethanol, and PEG. However, it is crucial to assess the tolerance of your biological assay to the chosen co-solvent and its final concentration.[1]

  • Salt Formation: Converting the free base of your piperazine derivative into a salt is a highly effective and widely used strategy to improve aqueous solubility.[1] A salt screening study is recommended to identify the most suitable counterion.[1]

Q2: I'm observing precipitation of my piperazine derivative when I dilute my DMSO stock solution into an aqueous buffer for an assay. How can I prevent this?

A2: This phenomenon, known as "crashing out," is common for poorly soluble compounds. Here's how you can mitigate it:

  • Optimize DMSO Concentration: Determine the maximum final concentration of DMSO that your assay can tolerate without affecting the results (typically below 0.5%) and adjust your dilutions accordingly.[1]

  • Modify Dilution Method: Instead of a single large dilution, perform a stepwise dilution, gradually introducing the aqueous buffer to the DMSO stock.

  • Kinetic Solubility Assessment: Determine the kinetic solubility of your compound in the specific assay buffer. This will help you understand the concentration at which precipitation is likely to occur under your experimental conditions.[1]

Q3: My attempts at forming a simple salt of my piperazine derivative did not yield a stable or significantly more soluble product. What are the more advanced strategies I can explore?

A3: If simple salt formation is unsuccessful, several advanced formulation and chemical modification strategies can be employed:

  • Prodrug Approach: A prodrug is a bioreversible, often more soluble, derivative of a parent drug. For piperazine derivatives, this could involve attaching a polar moiety like a phosphate group to dramatically increase aqueous solubility.[1]

  • Nanosuspension: This technique involves reducing the particle size of your compound to the nanometer range, which increases the surface area available for dissolution. Nanosuspensions are typically stabilized with surfactants or polymers.[1]

  • Co-crystallization: A co-crystal is a multi-component crystal formed between your active pharmaceutical ingredient (API) and a co-former. This can alter the physicochemical properties of your API, including solubility.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1]

Q4: Can I combine different solubility enhancement techniques?

A4: Yes, and it can be a very effective strategy. For example, you could first create a more soluble salt of your piperazine derivative and then formulate it as a nanosuspension to further improve its dissolution rate and overall bioavailability.[1]

Troubleshooting Guides

Problem: Inconsistent Results in Cell-Based Assays

Your piperazine derivative shows variable activity in cell-based assays, and you suspect precipitation is the cause.

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start -> suspect; suspect -> determine_ks; determine_ks -> precip_obs; precip_obs -> no_precip [label="No"]; precip_obs -> modify_form [label="Yes"]; modify_form -> ph_adjust; ph_adjust -> add_cosolvent; add_cosolvent -> retest; retest -> consistent_results; consistent_results -> success [label="Yes"]; consistent_results -> failure [label="No"]; }

Caption: Troubleshooting workflow for inconsistent assay results.

Solution Steps:

  • Determine Kinetic Solubility: First, measure the kinetic solubility of your compound in the exact assay buffer you are using. This will provide a concentration threshold above which precipitation is likely.[1]

  • Adjust pH: If your assay conditions permit, try lowering the pH of the buffer to increase the ionization and, consequently, the solubility of your basic piperazine derivative.[1]

  • Use a Co-solvent: If not already in use, prepare your stock solution in 100% DMSO. Ensure the final concentration of DMSO in your assay does not exceed a level that could impact the cells (typically <0.5%). This can help maintain the compound's solubility upon dilution.[1]

  • Advanced Formulation: If the above steps do not resolve the issue, consider more advanced formulation strategies such as preparing a nanosuspension or a cyclodextrin inclusion complex for your in vitro studies.[1]

Data Presentation

Table 1: Solubility Enhancement of Piperazine Derivatives by Salt Formation
Parent CompoundSalt FormSolventSolubility of Parent (µg/mL)Solubility of Salt (µg/mL)Fold Increase
IIIM-290HydrochlorideWater~8.6387~45
Meclofenamic AcidPiperazine (1:1)50% EtOH–water0.02773.5~2724
IbuprofenPiperazine (1:0.5)Water0.021>0.21>10
IndomethacinPiperazine (1:0.5)Water0.0009>0.009>10
DaidzeinPiperazinepH 6.8 buffer4.2720.77~4.9
DaidzeinPiperazinepH 7.0 buffer4.86295.75~60.8

Data compiled from multiple sources.[1][2]

Table 2: Solubility Enhancement of Piperazine Derivatives by Prodrug Approach
Parent CompoundProdrug MoietySolventSolubility of Parent (mg/mL)Solubility of Prodrug (mg/mL)Fold Increase
CI-994GlucuronideAqueous Buffer0.08>1>12.5
6-MNAPiperazine EsterpH 5.0 Buffer-Water Soluble-

Data compiled from multiple sources.[1][3]

Table 3: Solubility Enhancement of Resveratrol by Co-crystallization with Piperazine
CompoundSolventSolubility (µg/mL)Fold Increase
ResveratrolPBS (pH 6.8)63.0 ± 0.5-
Resveratrol-Piperazine Co-crystalPBS (pH 6.8)73.2 ± 0.9~1.16

Data from a mechanochemical synthesis study.[4]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • Piperazine derivative (solid)

  • Selected solvent (e.g., water, phosphate-buffered saline pH 7.4)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand for the excess solid to settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • The solubility is reported in units such as mg/mL or µM.[1]

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start -> add_excess; add_excess -> seal_shake; seal_shake -> settle_centrifuge; settle_centrifuge -> filter_supernatant; filter_supernatant -> hplc_quantify; hplc_quantify -> report_solubility; report_solubility -> end; }

Caption: Experimental workflow for the shake-flask solubility method.

Protocol 2: Salt Screening for Piperazine Derivatives

This protocol provides a general procedure for screening different counterions to form a more soluble salt.

Materials:

  • Piperazine derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, maleic acid, tartaric acid)

  • A variety of solvents (e.g., isopropanol, ethanol, acetone, water)

  • Small-scale reaction vials or a 96-well plate

  • Stirring mechanism (magnetic stir bars or plate shaker)

  • Filtration or centrifugation setup

  • Analytical instrumentation for characterization (e.g., XRPD, DSC, NMR)

Procedure:

  • Saturated Solution Method:

    • Dissolve the piperazine derivative free base in a suitable solvent to near saturation.

    • In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid.

    • Allow the solutions to stir or shake at a controlled temperature.

    • If a precipitate forms, isolate the solid by filtration or centrifugation.

    • If no precipitate forms, slowly evaporate the solvent to induce crystallization.[1]

  • Slurry Method (for poorly soluble free base):

    • Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble.

    • Stir the slurry for an extended period (24-72 hours) to allow for equilibration and potential salt formation.

    • Isolate the solid phase.[1]

  • Characterization:

    • Analyze the isolated solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form.

    • Further characterization by Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) can confirm salt formation and determine its properties.

  • Solubility Testing:

    • Determine the aqueous solubility of the confirmed salts using Protocol 1 .

Protocol 3: Nanosuspension Preparation by Solvent Precipitation

This protocol describes a common method for preparing nanosuspensions.

Materials:

  • Piperazine derivative

  • A water-miscible organic solvent (e.g., acetone, ethanol)

  • A stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

  • Water

  • High-speed stirrer or homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve the piperazine derivative in the selected organic solvent to create a saturated or near-saturated solution.

  • Aqueous Phase Preparation: Dissolve the stabilizer in water.

  • Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.[1]

Protocol 4: Co-crystal Screening by Slurry Co-crystallization

This protocol outlines a method for screening co-formers to produce co-crystals.

Materials:

  • Piperazine derivative (API)

  • A selection of pharmaceutically acceptable co-formers (e.g., organic acids, amides)

  • A variety of solvents

  • Small, sealed vials

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

  • Analytical instrumentation for characterization (e.g., PXRD, DSC)

Procedure:

  • Preparation: Place a small amount of the API and a co-former (typically in a 1:1 molar ratio) into a vial.

  • Slurrying: Add a small amount of a solvent in which both the API and co-former are sparingly soluble to create a slurry.

  • Equilibration: Seal the vials and agitate the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the formation of a thermodynamically stable solid phase.

  • Isolation: Isolate the solid material by filtration and allow it to dry.

  • Analysis: Analyze the solid using Powder X-ray Diffraction (PXRD) to identify any new crystalline phases, indicating the formation of a co-crystal. Compare the PXRD pattern to those of the starting materials.

References

Technical Support Center: Synthesis of Boc-Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Boc-protected piperazines.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the Boc protection of piperazine?

A1: The most prevalent side reaction is the formation of the di-substituted byproduct, 1,4-di-Boc-piperazine. This occurs because both nitrogen atoms in the piperazine ring are nucleophilic and can react with the Boc-anhydride (Boc₂O).[1][2][3]

Q2: How can I minimize the formation of di-Boc-piperazine?

A2: There are several strategies to favor mono-substitution:

  • Use a large excess of piperazine: Employing a 5-10 fold excess of piperazine statistically favors the reaction of the electrophile (Boc₂O) with the more abundant unsubstituted piperazine.[1][2]

  • Slow addition of Boc₂O: Adding the Boc₂O solution dropwise, especially at low temperatures (e.g., 0 °C), can help control the reaction and improve selectivity for the mono-protected product.[1]

  • Control of reaction stoichiometry: Carefully controlling the molar ratio of piperazine to Boc₂O is crucial. Using a 1:1 ratio often leads to a mixture of mono- and di-substituted products.[2]

Q3: I am observing low yields of my desired mono-Boc-piperazine. What are the potential causes and solutions?

A3: Low yields can stem from several factors, including suboptimal reaction conditions and challenges during work-up and purification. Refer to the troubleshooting table below for specific recommendations.

Q4: What are the best practices for purifying mono-Boc-piperazine?

A4: The basic nature of piperazine derivatives can make purification challenging.[1]

  • Column Chromatography: This is a common method. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]

  • Acid-Base Extraction: This technique is effective for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

Troubleshooting Guide

Low Mono-substitution Yield
Potential CauseRecommended Solution
High Reactivity of Monosubstituted Product Use a 5-10 fold excess of piperazine. Add the Boc₂O slowly at a low temperature (e.g., 0 °C).[1][2]
Reaction Conditions Favoring Di-substitution Optimize reaction temperature and time by monitoring the reaction progress using TLC or LC-MS.[1]
Incomplete Reaction Ensure sufficient reaction time (e.g., 12-24 hours). Monitor the reaction by TLC/LC-MS until the starting material is consumed.[1][4]
Loss during Work-up/Purification Utilize acid-base extraction to effectively separate the product. When performing column chromatography, add a basic modifier like triethylamine to the eluent to prevent tailing and improve separation.[1]
Quantitative Data on Mono- vs. Di-substitution
ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Table adapted from BenchChem technical support documentation.[2]

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[1]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over a period of three hours.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 12-22 hours.[1][4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.[1]

  • To the residue, add water to dissolve the unreacted piperazine and any salts. The insoluble product can be separated by filtration.[4]

  • The aqueous solution can be extracted with DCM to recover any dissolved product.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-piperazine.[4]

  • Purify the crude product by column chromatography on silica gel (eluting with a solvent system such as DCM/MeOH with 0.1-1% triethylamine) to obtain pure N-Boc-piperazine.[1]

Visual Diagrams

Reaction_Pathway Piperazine Piperazine MonoBoc Mono-Boc-Piperazine (Desired Product) Piperazine->MonoBoc + Boc₂O Boc2O Boc₂O DiBoc Di-Boc-Piperazine (Side Product) MonoBoc->DiBoc + Boc₂O (favored by 1:1 stoichiometry)

Caption: Reaction pathway for the Boc protection of piperazine.

Troubleshooting_Workflow Start Low Yield of Mono-Boc-Piperazine Check_DiBoc Check for Di-Boc Formation (TLC/LC-MS) Start->Check_DiBoc DiBoc_High High Di-Boc Content Check_DiBoc->DiBoc_High Optimize_Stoichiometry Increase Piperazine Excess (5-10 eq.) DiBoc_High->Optimize_Stoichiometry Yes Check_Completion Check for Unreacted Starting Material DiBoc_High->Check_Completion No Optimize_Addition Slow, Cold Addition of Boc₂O Optimize_Stoichiometry->Optimize_Addition End Improved Yield Optimize_Addition->End Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Purification_Issues Consider Purification Losses Incomplete_Reaction->Purification_Issues No Increase_Time->End Optimize_Purification Optimize Chromatography (add Et₃N) or use Acid-Base Extraction Purification_Issues->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for low mono-Boc-piperazine yield.

References

Technical Support Center: N-Boc Deprotection of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the N-Boc deprotection of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My N-Boc deprotection reaction is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue. The primary causes include insufficient acid strength or concentration, inadequate reaction time, and poor solubility of the starting material.[1][2]

To drive the reaction to completion, consider the following troubleshooting steps:

  • Increase Acid Concentration or Equivalents: The amount of acid is critical for efficient Boc removal. Using a higher concentration of acid, such as 4M HCl in dioxane, or increasing the equivalents of the acidic reagent (e.g., trifluoroacetic acid - TFA) can significantly improve the reaction rate.[1]

  • Extend Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, extending the reaction time is a straightforward solution.[1]

  • Elevate the Temperature: Gently warming the reaction mixture can accelerate the deprotection process. However, exercise caution as excessive heat may trigger unwanted side reactions, particularly with sensitive substrates.[1]

  • Improve Solubility: If the N-Boc protected piperazine derivative has poor solubility in the chosen solvent, the reaction will be slow. Experiment with alternative solvent systems in which your starting material is more soluble.[1]

Q2: I'm observing significant side product formation. What are the typical side reactions and how can they be minimized?

A2: Side reactions can reduce your yield and complicate the purification process. Common side reactions during acidic N-Boc deprotection of piperazines include the degradation of other acid-sensitive functional groups and, in some cases, fragmentation of the piperazine ring.[1]

Strategies to minimize side reactions include:

  • Protecting Group Selection: If your molecule contains other acid-labile groups (e.g., esters, acetals), the harsh conditions required for Boc deprotection can cleave them. In such cases, consider using an orthogonal protecting group strategy from the outset, such as employing Fmoc or Cbz groups which are removed under basic or hydrogenolysis conditions, respectively.[3]

  • Milder Deprotection Methods: For substrates with acid-sensitive functionalities, explore milder deprotection conditions.[1] Some alternatives to strong acids like TFA and HCl include:

    • Lewis Acids: Certain Lewis acids can effect Boc deprotection under less harsh conditions.[1]

    • Oxalyl Chloride in Methanol: This system offers a mild alternative for the selective deprotection of N-Boc groups at room temperature.[1][4]

    • Thermal Deprotection: In some cases, heating the N-Boc protected amine in a suitable solvent can induce thermal cleavage of the Boc group without the need for an acid catalyst.[5][6]

  • Careful Control of Reaction Conditions: To prevent ring fragmentation, which can occur with certain substitution patterns under strong acidic conditions, it is crucial to carefully control the reaction temperature and time.[1]

Q3: What is the best work-up procedure following an acidic N-Boc deprotection?

A3: A proper work-up is essential for isolating the deprotected piperazine with high yield and purity. A typical aqueous work-up procedure involves the following steps:[1]

  • Removal of Volatiles: After confirming the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Basification: Dissolve the residue in water or a suitable organic solvent. Neutralize the excess acid by adding a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 7).[1]

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the deprotected piperazine free base.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Remove the solvent under reduced pressure to yield the crude deprotected piperazine, which can then be purified.

Q4: My deprotected piperazine is an oil and difficult to purify. What can I do?

A4: Deprotected piperazines are often basic oils that can be challenging to handle and purify by standard silica gel chromatography due to strong interactions with the acidic silica.

  • Salt Formation: Consider converting the oily free base into a salt (e.g., hydrochloride or trifluoroacetate). Salts are often crystalline solids that are easier to handle, purify by recrystallization, and store. The hydrochloride salt can often be precipitated directly from the reaction mixture when using HCl in dioxane.[1]

  • Chromatography Modifications: If purification by column chromatography is necessary, tailing on the silica gel can be a major issue. To mitigate this, add a basic modifier like triethylamine (0.1-1% v/v) or a solution of ammonia in methanol to the eluent. Alternatively, using an amine-deactivated silica gel or a different stationary phase like alumina can be effective.[7]

Troubleshooting Guides

Incomplete Deprotection
Symptom Potential Cause Recommended Action
Starting material remains after expected reaction time.Insufficient reaction time or temperature.Monitor the reaction by TLC/LC-MS. Prolong the reaction time or consider a moderate increase in temperature (e.g., to 40-50°C).[1]
Incomplete reaction despite extended time.Insufficient amount of acid.Increase the equivalents of the acid (e.g., TFA or HCl solution).[1]
Reaction is sluggish from the start.Poor solubility of the starting material.Try a different solvent system in which the starting material has better solubility.[1]
Low Yield
Symptom Potential Cause Recommended Action
Multiple spots on TLC, low yield of desired product.Side reactions due to harsh conditions.Lower the reaction temperature and/or use a milder deprotection reagent.[1]
Low isolated yield after work-up.Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[1]
Product is not recovered from the aqueous phase.Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or direct use of the salt in the next step.[1]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in dichloromethane (DCM).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter and concentrate under reduced pressure to obtain the crude product.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add a 4M solution of HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]

Visual Guides

G Troubleshooting Workflow for Incomplete N-Boc Deprotection start Incomplete Deprotection (TLC/LC-MS shows starting material) check_time_temp Increase reaction time or gently warm the reaction mixture? start->check_time_temp check_acid Increase acid concentration or equivalents? check_time_temp->check_acid No monitor Monitor reaction progress (TLC/LC-MS) check_time_temp->monitor Yes check_solubility Improve solubility of starting material? check_acid->check_solubility No check_acid->monitor Yes check_solubility->monitor Yes failure Consider alternative deprotection methods check_solubility->failure No monitor->check_acid Incomplete success Reaction Complete monitor->success Complete

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

G Decision Tree for N-Boc Deprotection Strategy start Planning N-Boc Deprotection acid_sensitive_groups Are other acid-sensitive functional groups present? start->acid_sensitive_groups strong_acid Use standard strong acid conditions (TFA or HCl) acid_sensitive_groups->strong_acid No mild_conditions Consider milder deprotection methods acid_sensitive_groups->mild_conditions Yes lewis_acid Lewis Acids mild_conditions->lewis_acid oxalyl_chloride Oxalyl Chloride/MeOH mild_conditions->oxalyl_chloride thermal Thermal Deprotection mild_conditions->thermal orthogonal_pg Consider orthogonal protecting groups (Fmoc, Cbz) for future synthesis mild_conditions->orthogonal_pg

Caption: Decision tree for selecting an N-Boc deprotection strategy.

References

Technical Support Center: Optimizing N-Boc Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Boc piperazine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N-Boc piperazine, offering potential causes and recommended solutions in a question-and-answer format.

Question 1: Low Yield of Mono-Boc-Piperazine

Issue: The reaction is resulting in a low yield of the desired mono-Boc-piperazine product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Formation of Di-Boc-Piperazine: The primary side reaction is the formation of the di-substituted product where both nitrogen atoms of the piperazine ring are protected by a Boc group.[1]- Use an excess of piperazine: Employing a 2 to 10-fold excess of piperazine relative to the Boc anhydride (di-tert-butyl dicarbonate) can statistically favor mono-protection. - Slow addition of Boc₂O: Add the di-tert-butyl dicarbonate solution dropwise to the piperazine solution, especially at the beginning of the reaction. - Low reaction temperature: Maintain a low temperature (e.g., 0 °C) during the addition of Boc₂O to control the reaction rate and improve selectivity. - Salt formation: Reacting piperazine with an acid like acetic acid to form a salt before adding Boc₂O can enhance selectivity for mono-protection.[2][3][4]
Incomplete Reaction: The reaction may not have gone to completion.- Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. - Increase reaction time: Allow the reaction to stir for a longer period (e.g., 12-18 hours) at room temperature after the initial addition.
Loss during Work-up and Purification: The product may be lost during extraction or purification steps.- Optimize extraction pH: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to maximize the recovery of the N-Boc piperazine in the organic phase.[5] - Appropriate purification technique: For column chromatography, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent the product from tailing on the acidic silica gel. Acid-base extraction can also be an effective method for purification.

Question 2: Difficulty in Purifying Mono-Boc-Piperazine

Issue: Challenges are encountered when trying to separate the mono-Boc-piperazine from unreacted piperazine and the di-Boc-piperazine byproduct.

Purification Strategies:

TechniqueDescription
Column Chromatography: This is a very common method for purification. To prevent the basic product from streaking on the acidic silica gel, it is advisable to add a basic modifier, such as triethylamine (0.1-1%), to the eluent system.
Acid-Base Extraction: This technique leverages the basicity of the piperazine compounds. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acidic solution. The mono-Boc-piperazine and unreacted piperazine will move into the aqueous layer as their respective salts, while the non-basic di-Boc-piperazine will remain in the organic layer. The aqueous layer can then be basified, and the mono-Boc-piperazine can be back-extracted into an organic solvent.
Crystallization: If the mono-Boc-piperazine is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during N-Boc piperazine synthesis?

A1: The most prevalent side reaction is the formation of the 1,4-di-Boc-piperazine, where both nitrogen atoms of the piperazine ring become protected. Depending on the subsequent functionalization steps of N-Boc-piperazine, other side reactions can include elimination, ring-opening, and over-oxidation.

Q2: How can I improve the selectivity for mono-Boc protection?

A2: To enhance the selectivity for mono-protection, you can:

  • Use a significant excess of piperazine.

  • Slowly add the di-tert-butyl dicarbonate (Boc₂O) at a low temperature (0 °C).

  • Consider forming the piperazine salt with an acid like acetic acid prior to the addition of Boc₂O.[2][3][4]

Q3: What is the mechanism of the Boc protection of piperazine?

A3: The reaction proceeds through a nucleophilic attack of one of the nitrogen atoms of piperazine on one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride).[6] This leads to the formation of a carbamate and the release of a tert-butyl carbonate anion, which subsequently decomposes into carbon dioxide and a tert-butoxide anion.[6][7]

Q4: Are there alternative synthesis routes for N-Boc piperazine that do not start from piperazine?

A4: Yes, an alternative industrial-scale synthesis starts from the more cost-effective diethanolamine.[2][4] This multi-step process involves chlorination, Boc protection, and then an aminolysis cyclization to form the N-Boc-piperazine ring.[2][8] This method can achieve high yields, reportedly exceeding 93.5%.[4]

Q5: What are the typical conditions for the deprotection of N-Boc-piperazine?

A5: The Boc group is typically removed under acidic conditions.[1] Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[5][9]

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine using Excess Piperazine

This protocol is adapted from common laboratory procedures aimed at maximizing the yield of the mono-protected product.

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution at 0 °C over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (often with 0.1-1% triethylamine in the eluent) to isolate the N-Boc-piperazine.

Protocol 2: Synthesis of N-Boc-Piperazine via Salt Formation

This method can improve the selectivity for mono-protection.[2][3][4]

Materials:

  • Piperazine

  • Glacial acetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Toluene or another suitable organic solvent

Procedure:

  • Dissolve piperazine in a suitable solvent.

  • Add glacial acetic acid to form the piperazine salt.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC.

  • Perform a standard aqueous work-up, ensuring the final aqueous layer is basic before extracting the product.

  • The crude product can be purified by column chromatography or acid-base extraction.

Visualizations

G Experimental Workflow for N-Boc Piperazine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Piperazine in Solvent cool Cool to 0 °C dissolve->cool add_boc Slowly Add Boc₂O Solution cool->add_boc stir Stir and Warm to RT add_boc->stir concentrate Concentrate stir->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify product Isolated N-Boc Piperazine purify->product

Caption: A general experimental workflow for the synthesis of N-Boc piperazine.

G Troubleshooting Low Yield in N-Boc Piperazine Synthesis start Low Yield of Mono-Boc Piperazine check_byproducts Analyze Crude Mixture (TLC/LC-MS) start->check_byproducts di_boc High Di-Boc Formation check_byproducts->di_boc Di-Boc is major byproduct incomplete_rxn Unreacted Starting Material check_byproducts->incomplete_rxn Piperazine is major component other_issues Other Issues (e.g., Work-up Loss) check_byproducts->other_issues Low mass balance solution_diboc Optimize Stoichiometry (Excess Piperazine) Control Temperature and Addition Rate di_boc->solution_diboc solution_incomplete Increase Reaction Time Ensure Proper Stoichiometry incomplete_rxn->solution_incomplete solution_other Optimize Work-up and Purification (e.g., pH adjustment, modified column) other_issues->solution_other

Caption: A decision-making diagram for troubleshooting low yields.

References

Technical Support Center: Purification of Tert-butyl 4-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Tert-butyl 4-phenylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities encountered during the synthesis of this compound are typically unreacted starting materials and over-reaction byproducts. These include:

  • 1-Phenylpiperazine: The starting amine may remain if the reaction has not gone to completion.

  • Di-tert-butyl dicarbonate (Boc₂O): Excess Boc anhydride is often used to drive the reaction forward.

  • 1,4-Bis(tert-butoxycarbonyl)-2-phenylpiperazine: This di-Boc protected byproduct forms when both nitrogen atoms of the 1-phenylpiperazine are acylated.

  • tert-Butanol: A byproduct of the reaction with Boc anhydride.

Q2: How can I effectively monitor the progress of the reaction and the purity of my product?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, this compound, is less polar than the starting 1-phenylpiperazine and will have a higher Rf value. The di-Boc byproduct will be even less polar and have the highest Rf. Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) can be used for detection.

Q3: My crude product is an oil and won't solidify. How can I purify it?

A3: If the crude product is an oil, it is likely due to the presence of impurities. Column chromatography is the most effective method for purifying oily products. If the product is expected to be a solid, trituration with a non-polar solvent like hexane may help to induce crystallization by removing more soluble impurities.

Q4: I am observing a significant amount of the di-Boc protected byproduct. How can I minimize its formation?

A4: The formation of the di-Boc byproduct can be minimized by controlling the stoichiometry of the reagents. Using a slight excess (1.05-1.1 equivalents) of Boc anhydride is often sufficient. Slow, portion-wise addition of the Boc anhydride to the solution of 1-phenylpiperazine at a controlled temperature (e.g., 0 °C) can also favor the mono-Boc protected product.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up
Symptom Possible Cause Troubleshooting Steps
Multiple spots on TLC, including one at the baseline. Incomplete reaction; presence of unreacted 1-phenylpiperazine.1. Acid Wash: During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic 1-phenylpiperazine. Neutralize the aqueous layer and extract with an organic solvent to recover the starting material if desired. 2. Column Chromatography: Purify the crude product using silica gel column chromatography.
TLC shows a spot with a very high Rf value. Presence of the di-Boc protected byproduct.1. Optimize Reaction Conditions: In future syntheses, reduce the amount of Boc anhydride and control the addition rate and temperature. 2. Column Chromatography: The di-Boc byproduct can be separated from the desired mono-Boc product by column chromatography due to its lower polarity.
Product appears as a viscous oil instead of a solid. Presence of residual solvent or other impurities preventing crystallization.1. High Vacuum Drying: Ensure all solvents are removed under high vacuum. 2. Trituration: Add a non-polar solvent (e.g., cold hexanes or pentane) to the oil and stir vigorously. The desired product may solidify and precipitate out. 3. Column Chromatography: If trituration fails, purify by column chromatography.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical purity levels achieved for this compound using different purification methods.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Typical Yield Notes
Recrystallization 85%98%70-85%Effective if the main impurity is less soluble in the chosen solvent system.
Column Chromatography 70%>99%60-80%Highly effective for removing both more and less polar impurities.
Acid-Base Extraction 80%95%85-95%Excellent for removing non-basic impurities like the di-Boc byproduct.
Trituration 75%90%>90%A quick method for removing highly soluble impurities if the product is a solid.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for purifying crude this compound, especially when it is an oil or contains multiple impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp or potassium permanganate stain

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent, for example, to 90:10 and then 80:20 hexane:ethyl acetate, to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This method is effective if the crude product is a solid and contains a small amount of impurities.

Materials:

  • Crude this compound solid

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Inducing Precipitation: Slowly add hexane as an anti-solvent until the solution becomes cloudy, then warm slightly until it is clear again and allow to cool.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (a mixture of ethyl acetate and hexane).

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 1-Phenylpiperazine + Boc₂O reaction Reaction in Suitable Solvent start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude tlc TLC Analysis crude->tlc decision Purity Check tlc->decision column Column Chromatography decision->column Multiple Impurities / Oil recrystallization Recrystallization decision->recrystallization Solid with Minor Impurities pure_product Pure Product (>98%) decision->pure_product Purity > 98% column->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis (TLC/HPLC) unreacted_sm Unreacted Starting Material start->unreacted_sm diboc Di-Boc Byproduct start->diboc other Other Impurities start->other acid_wash Acid Wash unreacted_sm->acid_wash column_chrom Column Chromatography diboc->column_chrom other->column_chrom recrystallize Recrystallization other->recrystallize final_product Pure Product acid_wash->final_product column_chrom->final_product recrystallize->final_product

Caption: Troubleshooting logic for the purification of this compound based on impurity type.

Technical Support Center: Minimizing Byproduct Formation in Piperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperazine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the minimization of byproduct formation during the chemical synthesis of piperazine derivatives.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Issue 1: High Levels of Di-substituted Piperazine Byproduct

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine, thereby minimizing the formation of the di-substituted product.[1] However, this approach may complicate the final purification process.

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, can help to control the reaction rate and maintain a low concentration of the electrophile.[2] This minimizes the chance of a second substitution reaction occurring on the already mono-substituted piperazine.[2]

  • Protecting Group Strategy: A highly effective and controlled method involves the use of a mono-protected piperazine, such as N-Boc-piperazine.[1] The tert-butyloxycarbonyl (Boc) group blocks one of the nitrogen atoms, directing the reaction to the unprotected nitrogen. The protecting group can be subsequently removed after the substitution reaction.[1][3]

  • In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can form the monohydrochloride in situ. This effectively protects one of the amine groups, thus favoring mono-alkylation.[3][4]

  • Reaction Condition Optimization: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction once the formation of the monosubstituted product is maximized.[1][4]

Issue 2: Formation of Quaternary Ammonium Salts

Question: I am observing a highly water-soluble byproduct, which I suspect is a quaternary ammonium salt. How can I prevent its formation?

Answer: Over-alkylation on the same nitrogen atom can lead to the formation of water-soluble quaternary ammonium salts, which can be challenging to remove during work-up.[4]

  • Reductive Amination: Instead of direct alkylation with an alkyl halide, reductive amination is a preferred method to avoid the formation of quaternary ammonium salts.[2] This one-pot process involves reacting the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2]

  • Control Stoichiometry: Using a precise 1:1 stoichiometry of your reactants can help minimize over-alkylation.[4]

  • Use of Protecting Groups: Employing a protecting group strategy, as mentioned for controlling di-substitution, will also prevent the formation of quaternary salts on the protected nitrogen.[4]

Issue 3: Unexpected Byproducts from Side Reactions

Question: I am observing a significant amount of an unexpected byproduct that is neither the di-alkylated product nor a quaternary salt. How can I identify and minimize its formation?

Answer: Side reactions can lead to various byproducts depending on the reactants and conditions.

  • Intramolecular Cyclization: If the alkylating agent contains another reactive functional group, intramolecular reactions can occur. For instance, an alkyl halide with a ketone group might lead to the formation of a cyclopropyl ketone byproduct.

    • Solution: Modifying the reaction conditions can help. Lowering the reaction temperature can disfavor the cyclization reaction. Alternatively, changing the solvent or base may alter the reaction pathway.

  • Reaction with Solvent: Some polar aprotic solvents, such as DMF and DMSO, can decompose at high temperatures or in the presence of strong bases and electrophiles, leading to impurities.

    • Solution: It is advisable to choose a more inert solvent for the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in N-alkylation of piperazine?

A1: The most common byproducts are 1,4-disubstituted piperazines (from reaction at both nitrogen atoms) and quaternary ammonium salts (from over-alkylation at the same nitrogen).[4] Other less common byproducts can arise from reactions with the solvent or intramolecular reactions of the substituent.

Q2: How does the choice of base affect byproduct formation?

A2: The choice of base is critical. A strong base can increase the rate of the desired reaction but may also promote the formation of the di-substituted byproduct by deprotonating the mono-substituted product, making it more nucleophilic for a second alkylation.[4] Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred to minimize this side reaction.[4]

Q3: What are the recommended solvents for N-alkylation of piperazine?

A3: Polar aprotic solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used as they help to dissolve the reagents.[2] However, it is crucial to use anhydrous solvents to prevent side reactions and to be aware of the potential for solvent decomposition at high temperatures.[2]

Q4: What are some effective purification techniques to remove byproducts from piperazine reactions?

A4: The basic nature of piperazine derivatives can make purification challenging.[1]

  • Column Chromatography: This is the most common method. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

Data Presentation

Table 1: Strategies to Favor Mono-alkylation of Piperazine

StrategyPrincipleKey Parameters/ReagentsPotential Drawbacks
Use of Excess Piperazine Statistical probability5-10 equivalents of piperazine[1]Complicates purification
Slow Addition of Electrophile Maintain low electrophile concentrationDropwise addition, low temperature[1]May lead to longer reaction times
Protecting Group Strategy Block one reactive siteN-Boc-piperazine, Boc₂O[1]Requires additional protection and deprotection steps[3]
Reductive Amination Alternative reaction pathwayAldehyde/ketone, NaBH(OAc)₃ (STAB)[2]Not suitable for all types of substitutions
In-situ Salt Formation Reduce nucleophilicity of one nitrogenPiperazine dihydrochloride[4]Requires careful control of stoichiometry

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using a Protecting Group

This protocol describes the mono-alkylation of piperazine using a tert-butyloxycarbonyl (Boc) protecting group.

Step 1: Mono-Boc Protection of Piperazine [1]

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over a period of 2-3 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-Boc-piperazine.

Step 2: Alkylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 equivalent) in a suitable solvent such as acetone or acetonitrile.

  • Add a base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Add the desired alkyl halide (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-alkylated-N'-Boc-piperazine in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate to yield the final mono-alkylated piperazine.

Protocol 2: Reductive Amination for Mono-N-alkylation [2]

  • Dissolve piperazine (1.0 equivalent) and the desired aldehyde or ketone (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

Byproduct_Formation_Pathway Piperazine Piperazine Mono_Substituted Mono-substituted Piperazine (Desired) Piperazine->Mono_Substituted + R-X Electrophile Electrophile (R-X) Di_Substituted Di-substituted Piperazine (Byproduct) Mono_Substituted->Di_Substituted + R-X Quaternary_Salt Quaternary Ammonium Salt (Byproduct) Mono_Substituted->Quaternary_Salt + R-X

Caption: Common byproduct pathways in piperazine N-alkylation.

Minimization_Strategies_Workflow Start High Byproduct Formation in Piperazine Reaction Check_Dialkylation Is Di-alkylation the Major Byproduct? Start->Check_Dialkylation Strategy_Dialkylation Strategies: - Use Excess Piperazine - Slow Electrophile Addition - Use Protecting Group (Boc) - Optimize Temp/Time Check_Dialkylation->Strategy_Dialkylation Yes Check_Quat_Salt Is Quaternary Salt Formation Observed? Check_Dialkylation->Check_Quat_Salt No End Minimized Byproducts Improved Yield Strategy_Dialkylation->End Strategy_Quat_Salt Strategies: - Use Reductive Amination - Control Stoichiometry - Use Protecting Group Check_Quat_Salt->Strategy_Quat_Salt Yes Check_Other Other Unexpected Byproducts? Check_Quat_Salt->Check_Other No Strategy_Quat_Salt->End Strategy_Other Strategies: - Lower Reaction Temp - Change Solvent/Base - Check Reactant Stability Check_Other->Strategy_Other Yes Check_Other->End No Strategy_Other->End

Caption: Troubleshooting workflow for minimizing byproducts.

References

Validation & Comparative

Comparative NMR Analysis of Tert-butyl 4-phenylpiperazine-1-carboxylate and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral characteristics of Tert-butyl 4-phenylpiperazine-1-carboxylate, with a comparative analysis against Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate.

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. The data is presented in comparison with a structurally similar molecule, Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate, to highlight the influence of the aromatic substituent on the chemical shifts of the piperazine ring protons and carbons. This information is valuable for the structural elucidation and purity assessment of these and related compounds, which are common intermediates in medicinal chemistry.

1H NMR Spectral Data Comparison

The 1H NMR spectra of both compounds were recorded in deuterated chloroform (CDCl₃) at 500 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data is summarized in the table below.

Proton Assignment This compound Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate
Phenyl H (ortho)7.29 (t, J=7.9 Hz, 2H)6.94 (d, J=9.1 Hz, 2H)
Phenyl H (meta)6.94 (d, J=8.1 Hz, 2H)6.87 (d, J=9.1 Hz, 2H)
Phenyl H (para)6.87 (t, J=7.3 Hz, 1H)-
Piperazine CH₂ (Boc-N)3.61 (t, J=5.0 Hz, 4H)3.59 (t, J=5.1 Hz, 4H)
Piperazine CH₂ (Ph-N)3.20 (t, J=5.0 Hz, 4H)3.12 (t, J=5.1 Hz, 4H)
OCH₃-3.78 (s, 3H)
C(CH₃)₃1.49 (s, 9H)1.49 (s, 9H)

13C NMR Spectral Data Comparison

The 13C NMR spectra were recorded in CDCl₃ at 125 MHz. The chemical shifts (δ) are reported in ppm relative to the solvent peak (77.16 ppm).

Carbon Assignment This compound Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate
Phenyl C (ipso)151.4145.6
Phenyl C (ortho)129.2118.9
Phenyl C (meta)116.2114.6
Phenyl C (para)120.1154.1
Piperazine CH₂ (Boc-N)50.550.9
Piperazine CH₂ (Ph-N)44.244.5
C=O154.9154.9
C (CH₃)₃80.079.9
C(C H₃)₃28.628.6
OCH₃-55.6

Experimental Protocol

NMR Sample Preparation and Data Acquisition

A standardized protocol was followed for the NMR analysis of both compounds to ensure data comparability.

  • Sample Preparation:

    • Approximately 10-20 mg of the solid sample (this compound or its analog) was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • The solution was transferred to a standard 5 mm NMR tube.

  • 1H NMR Acquisition:

    • The 1H NMR spectra were acquired on a 500 MHz spectrometer.

    • A standard single-pulse experiment was used with a 30° pulse width and a relaxation delay of 1 second.

    • A total of 16 scans were accumulated for each spectrum.

    • The chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • 13C NMR Acquisition:

    • The 13C NMR spectra were acquired on the same 500 MHz spectrometer, operating at a carbon frequency of 125 MHz.

    • A proton-decoupled pulse sequence (e.g., zgpg30) was used.

    • A relaxation delay of 2 seconds was employed.

    • A sufficient number of scans (typically 1024) were accumulated to obtain a good signal-to-noise ratio.

    • The chemical shifts were referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Data Interpretation Workflow

The following workflow outlines the logical steps for interpreting the NMR data to confirm the structure of this compound and its analogs.

NMR_Interpretation_Workflow cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis cluster_Structure Structure Elucidation H_Integration Integration Analysis Fragment_Assembly Fragment Assembly H_Integration->Fragment_Assembly Proton Ratios H_Multiplicity Multiplicity Analysis (Splitting Patterns) H_Multiplicity->Fragment_Assembly Neighboring Protons H_Shifts Chemical Shift Analysis H_Shifts->Fragment_Assembly Proton Environment C_Count Number of Signals C_Count->Fragment_Assembly Unique Carbons C_Shifts Chemical Shift Analysis C_Shifts->Fragment_Assembly Carbon Environment Structure_Confirmation Structure Confirmation Fragment_Assembly->Structure_Confirmation

Caption: A logical workflow for NMR data interpretation.

Structural Assignment Pathway

The following diagram illustrates the logical connections for assigning the NMR signals to the specific atoms in this compound.

Structural_Assignment cluster_molecule This compound cluster_1H_signals 1H NMR Signals cluster_13C_signals 13C NMR Signals mol Molecular Structure H_Aromatic δ 6.8-7.3 ppm (m, 5H) C_Aromatic δ 116-151 ppm H_Boc_N_CH2 δ ~3.6 ppm (t, 4H) C_Boc_N_CH2 δ ~50 ppm H_Ph_N_CH2 δ ~3.2 ppm (t, 4H) C_Ph_N_CH2 δ ~44 ppm H_tBu δ ~1.5 ppm (s, 9H) C_tBu δ ~28 ppm C_CO δ ~155 ppm C_quat δ ~80 ppm

Caption: Signal assignment pathway for the target molecule.

Mass Spectrometry Showdown: Characterizing Tert-butyl 4-phenylpiperazine-1-carboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of pharmaceutical intermediates, the precise structural characterization of novel compounds is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of tert-butyl 4-phenylpiperazine-1-carboxylate, a key building block in modern medicinal chemistry, alongside relevant alternatives. By presenting detailed experimental protocols and predicted fragmentation data, this document serves as a practical resource for analytical scientists.

This compound is a bifunctional molecule incorporating a lipophilic phenylpiperazine moiety and a labile tert-butyloxycarbonyl (Boc) protecting group. This combination makes it a versatile synthon in the development of new chemical entities. Understanding its mass spectrometric fingerprint is crucial for reaction monitoring, purity assessment, and metabolite identification studies.

Comparative Mass Spectrometry Data

While extensive, publicly available mass spectral data for this compound is limited, its fragmentation pattern can be reliably predicted based on the well-established behavior of N-Boc protected amines and arylpiperazines. The following table summarizes the key predicted mass-to-charge ratios (m/z) for the parent compound and compares them with the experimentally determined fragmentation of 1-phenylpiperazine, a common precursor and potential process-related impurity.

CompoundMolecular Weight (Da)[M+H]⁺ (m/z)Key Fragment Ions (m/z) and Proposed Structures
This compound 262.35263.18Predicted: - 207.12: Loss of isobutylene (C₄H₈) from the Boc group - 163.12: Loss of the entire Boc group (C₅H₉O₂) - 147.10: Phenylpiperazine fragment - 120.08: Further fragmentation of the piperazine ring - 77.04: Phenyl cation
1-Phenylpiperazine 162.23163.12Observed: - 133.09: Loss of ethyleneimine (C₂H₄N) - 120.08: Cleavage of the piperazine ring - 105.07: Phenyl-N fragment - 77.04: Phenyl cation
1-(4-Bromophenyl)piperazine 241.13241.03 / 243.03Observed: [1] - 198/200: Loss of C₂H₄N from the piperazine ring - 183/185: Bromophenyl-piperazine fragment - 155/157: Bromophenyl cation - 119.07: Loss of bromine from a fragment - 56.05: Piperazine ring fragment (C₃H₆N⁺)

Deciphering the Fragmentation Pathways

The mass spectrometric fragmentation of this compound is expected to be dominated by the lability of the Boc protecting group under typical ionization conditions, such as electrospray ionization (ESI). The initial loss of isobutylene (56 Da) or the entire Boc group (101 Da) are characteristic fragmentation pathways for Boc-protected amines. Subsequent fragmentation will likely involve the cleavage of the piperazine ring, yielding ions characteristic of the phenylpiperazine core.

In contrast, the fragmentation of 1-phenylpiperazine primarily involves the rupture of the piperazine ring itself. For substituted arylpiperazines, such as 1-(4-bromophenyl)piperazine, the isotopic pattern of the halogen provides a clear diagnostic marker in the mass spectrum.[1]

Experimental Protocols

To ensure reliable and reproducible data, a standardized experimental protocol is essential. The following outlines a typical approach for the analysis of this compound and its analogues by liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of the analyte in 1 mL of methanol or acetonitrile.

  • Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to the desired concentrations (e.g., 1, 10, 100 µg/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr.

  • Desolvation Temperature: 350 - 450 °C.

  • Mass Range: m/z 50 - 500.

  • Data Acquisition: Full scan mode for initial characterization and product ion scan (tandem MS) for fragmentation analysis. For tandem MS, the protonated molecule [M+H]⁺ is selected as the precursor ion, and a collision energy of 10-30 eV is applied.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using LC-MS.

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interpretation Data Interpretation Start Analyte Stock Stock Solution (1 mg/mL) Start->Stock Dissolve Working Working Solutions (Dilution Series) Stock->Working Dilute LC Liquid Chromatography (Separation) Working->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS Data Data Acquisition (m/z, Intensity) MS->Data Spectrum Mass Spectrum Analysis Data->Spectrum Fragments Fragmentation Pattern Identification Spectrum->Fragments Comparison Comparison with Alternatives Fragments->Comparison

A streamlined workflow for the LC-MS characterization of novel compounds.

Conclusion

The mass spectrometric characterization of this compound reveals a predictable fragmentation pattern dominated by the cleavage of the Boc group, followed by fragmentation of the piperazine ring. This behavior, when compared to its non-protected analogue and other substituted arylpiperazines, provides a robust method for its identification and differentiation from related impurities or precursors. The detailed experimental protocol and workflow presented here offer a solid foundation for researchers to develop and validate their own analytical methods for the quality control and characterization of this important synthetic intermediate.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Tert-butyl 4-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of pharmaceutical development and quality control. For compounds like tert-butyl 4-phenylpiperazine-1-carboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), robust analytical methods are essential to ensure the quality and safety of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity analysis of this compound, complete with experimental protocols and performance data.

Method Comparison: HPLC vs. LC-MS

The choice between HPLC with ultraviolet (UV) detection and LC-MS for purity analysis depends on several factors, including the required sensitivity, selectivity, and the need for impurity identification.

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio.
Sensitivity Moderate. May require derivatization for compounds with poor chromophores.[1][2]High to very high.[3][4]
Selectivity Good. Based on chromatographic retention time.Excellent. Based on both retention time and mass-to-charge ratio.[5]
Impurity Identification Limited to comparison with known reference standards.Capable of providing molecular weight information for unknown impurities.[5]
Quantitation Excellent for known impurities with reference standards.Good for quantitation, especially with tandem MS (MS/MS).[4][5]
Cost & Complexity Lower initial cost and less complex instrumentation.Higher initial cost and more complex instrumentation and data analysis.
Typical LOD/LOQ µg/mL range.[2]ng/mL to pg/mL range.[3]

Experimental Protocols

HPLC-UV Method with Pre-column Derivatization

This method is suitable for routine quality control where high sensitivity for piperazine-containing compounds is required, but the identity of potential impurities is known. Derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) is employed to enhance UV detection.[1][2]

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • Analytical column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • NBD-Cl solution (1 mg/mL in acetonitrile)

  • Borate buffer (pH 9.0)

Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in acetonitrile.

  • To 100 µL of the sample solution, add 200 µL of borate buffer (pH 9.0) and 200 µL of NBD-Cl solution.

  • Heat the mixture at 60°C for 30 minutes in a water bath.

  • Cool the solution to room temperature and add 500 µL of 0.1% formic acid in water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 470 nm

  • Injection Volume: 10 µL

LC-MS Method for High-Sensitivity Purity Analysis

This method is ideal for in-depth impurity profiling, identification of unknown impurities, and for analyses requiring very low detection limits.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source and a single quadrupole or triple quadrupole mass spectrometer.

  • Analytical column: C8 or C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[3]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition to the desired concentration.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 20% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full Scan (for impurity profiling) or Selected Ion Monitoring (SIM) (for quantitation of known impurities)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

Workflow for Purity Method Selection and Analysis

The following diagram illustrates the decision-making process and general workflow for the purity analysis of a pharmaceutical compound like this compound.

Purity Analysis Workflow start Start: Compound Synthesis sample_prep Sample Preparation (Dissolution, Dilution) start->sample_prep method_selection Method Selection: Known or Unknown Impurities? sample_prep->method_selection hplc_path HPLC-UV Analysis (Routine QC) method_selection->hplc_path Known Impurities lcms_path LC-MS Analysis (Impurity Profiling) method_selection->lcms_path Unknown Impurities hplc_data Data Acquisition (Chromatogram) hplc_path->hplc_data lcms_data Data Acquisition (Chromatogram & Mass Spectra) lcms_path->lcms_data hplc_analysis Data Analysis: Peak Integration, Purity Calculation hplc_data->hplc_analysis lcms_analysis Data Analysis: Peak Integration, Impurity ID, Purity Calculation lcms_data->lcms_analysis reporting Reporting: Certificate of Analysis hplc_analysis->reporting lcms_analysis->reporting end End: Batch Release reporting->end

Caption: Workflow for pharmaceutical purity analysis.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the purity analysis of this compound. The choice of method should be guided by the specific requirements of the analysis. For routine quality control with known impurity profiles, a validated HPLC-UV method, potentially with derivatization, offers a cost-effective and reliable solution. For comprehensive impurity profiling, identification of unknown degradation products, and when high sensitivity is paramount, LC-MS is the superior technique. The implementation of the appropriate analytical methodology is crucial for ensuring the quality and safety of pharmaceutical products.

References

A Researcher's Guide to N-Boc, N-Cbz, and N-Fmoc Protecting Groups for Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a privileged structural motif, lauded for its ability to impart favorable physicochemical properties such as improved aqueous solubility and bioavailability. The symmetrical nature of piperazine, however, presents a synthetic challenge: the selective functionalization of one nitrogen atom. This necessitates the use of protecting groups to temporarily block one amine, allowing for controlled modification of the other. This guide provides an objective, data-driven comparison of the three most common N-protecting groups for piperazine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

At a Glance: Comparative Overview

The fundamental difference between N-Boc, N-Cbz, and N-Fmoc lies in their deprotection conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1] This is a cornerstone of modern synthetic strategies, enabling the efficient construction of complex molecules.

FeatureN-Boc (tert-Butoxycarbonyl)N-Cbz (Carboxybenzyl)N-Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[1]Hydrogenolysis (e.g., H₂, Pd/C)[1]Base-labile (e.g., 20% piperidine in DMF)[1]
Primary Application Solution-phase synthesis, medicinal chemistry[2]Solution-phase synthesis, peptide chemistry[3]Solid-phase peptide synthesis (SPPS)[2]
Key Advantages Robust, stable to a wide range of non-acidic reagents[2]Mild deprotection, imparts crystallinity, cost-effective reagent (Cbz-Cl)[4]Orthogonal to acid-labile groups, mild final cleavage in SPPS[2]
Key Limitations Harsh acidic deprotection can damage sensitive functional groups[3]Incompatible with reducible groups (e.g., alkenes, alkynes)[4]Potential for side reactions like diketopiperazine formation in SPPS[5]

Stability Profiles

The choice of a protecting group is critically dependent on its stability under various reaction conditions that may be required in a synthetic route.

ConditionN-BocN-CbzN-Fmoc
Strong Acids (e.g., TFA, HCl) Labile[6]Generally Stable (can be cleaved with HBr/AcOH)[6]Stable[6]
Weak Acids Stable[6]Stable[6]Stable[6]
Strong Bases (e.g., NaOH) Stable[6]Stable[6]Labile[6]
Weak Bases (e.g., Piperidine) Stable[6]Stable[6]Labile[6]
Catalytic Hydrogenation (e.g., H₂, Pd/C) Stable[6]Labile[6]Can be cleaved, but less reactive than benzyl groups[6]
Nucleophiles Generally Stable[6]Stable[6]Stable[6]

Quantitative Data Summary

Direct, head-to-head quantitative comparisons of these protecting groups on piperazine in a single study are scarce due to their use in different synthetic contexts.[7] The following tables present indicative yields from various sources to provide a comparative perspective.

Table 1: Indicative Yields for Mono-N-Protection of Piperazine

Protecting GroupReagentTypical Yield (%)Notes
BocDi-tert-butyl dicarbonate (Boc₂O)83 - >94[8][9]Yields can be highly optimized depending on the synthetic method.
CbzBenzyl chloroformate (Cbz-Cl)~80[8]For the synthesis of 1-benzylpiperazine, which is conceptually similar.
FmocFmoc-OSu or Fmoc-ClData not widely reportedTypically synthesized as needed for SPPS applications.

Table 2: Indicative Yields for Subsequent Reactions of N-Protected Piperazine

ReactionN-Protected PiperazineReagentsTypical Yield (%)
N-AlkylationN-Boc-piperazineBenzyl Bromide, K₂CO₃ / DMF75 - 85[10]
Mannich ReactionN-Boc-piperazineAniline, Formalin52 - 80 (for the deprotected product)[11]

Table 3: Indicative Deprotection Performance

Protecting GroupDeprotection MethodTypical Yield (%)Notes
BocTFA or HCl in an organic solventGenerally high, but substrate-dependent.-
CbzCatalytic Hydrogenolysis (H₂, Pd/C)>90[4]Very clean deprotection with gaseous byproducts.
Fmoc20% Piperidine in DMFHighIn SPPS, the focus is on completion of the reaction rather than isolated yield at each step.

Potential Side Reactions

  • N-Boc: The primary concern is the use of strong acids for deprotection, which can lead to the cleavage of other acid-sensitive groups within the molecule.[7] The formation of stable trifluoroacetate or hydrochloride salts can sometimes complicate work-up and purification.[7]

  • N-Cbz: The main limitation is the incompatibility of catalytic hydrogenolysis with reducible functional groups such as alkenes, alkynes, and some aromatic heterocycles. Catalyst poisoning by sulfur-containing compounds can also be an issue.

  • N-Fmoc: In the context of peptide synthesis, base-mediated deprotection can lead to side reactions such as aspartimide formation and diketopiperazine formation, particularly at the dipeptide stage.[4][12] Piperazine itself has been shown to be an effective and sometimes milder alternative to piperidine for Fmoc deprotection, causing less racemization of C-terminal cysteine residues.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine

Objective: To achieve selective mono-protection of piperazine with the Boc group.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • A solution of Boc₂O (20.0 mmol) in DCM (50 mL) is added over a period of three hours to a solution of piperazine (39.9 mmol) in DCM (100 mL).[9]

  • The mixture is allowed to stir for 22 hours at room temperature.[9]

  • The solvent is evaporated under reduced pressure.[9]

  • Water (100 mL) is added to the residue, and any insoluble product (di-Boc-piperazine) is removed by filtration.[9]

  • The aqueous solution is extracted with DCM (3 x 100 mL).[9]

  • The combined organic layers are evaporated to afford N-Boc-piperazine.[9]

Protocol 2: Deprotection of N-Boc-piperazine

Objective: To remove the Boc protecting group to yield free piperazine.

Materials:

  • N-Boc-piperazine

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-piperazine in DCM.[2]

  • Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) to the solution at room temperature.[2]

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.[2]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.[2]

  • Dissolve the residue in water and basify with saturated sodium bicarbonate solution until the pH is > 8.[2]

  • Extract the aqueous layer with DCM (3x volumes).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected piperazine.[2]

Protocol 3: Synthesis of N-Cbz-piperazine

Objective: To achieve selective mono-protection of piperazine with the Cbz group.

Materials:

  • Piperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate

  • Sodium sulfate

Procedure:

  • Dissolve piperazine (5.0 eq) in a suitable solvent such as DCM or a biphasic system with aqueous sodium carbonate.[3]

  • Cool the mixture to 0 °C in an ice bath.[3]

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise while vigorously stirring.[3]

  • Maintain the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC).[3]

  • Upon completion, perform an aqueous workup to remove excess piperazine and salts.[3]

  • Extract the product with an organic solvent.[3]

  • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.[3]

Protocol 4: Deprotection of N-Cbz-piperazine

Objective: To remove the Cbz protecting group via catalytic hydrogenolysis.

Materials:

  • N-Cbz protected piperazine derivative

  • Methanol, ethanol, or ethyl acetate

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected piperazine derivative in a solvent such as methanol, ethanol, or ethyl acetate.[3]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[3]

  • Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.[3]

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.[3]

  • Monitor the reaction by TLC.[3]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3]

  • Rinse the Celite pad with the reaction solvent.[3]

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.[3]

Protocol 5: Deprotection of N-Fmoc-piperazine

Objective: To remove the Fmoc protecting group under basic conditions.

Materials:

  • N-Fmoc protected piperazine derivative

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.[3]

  • Add piperidine to the solution to create a 20% (v/v) mixture.[3]

  • Stir the reaction at room temperature for 30-60 minutes.[3]

  • Monitor the reaction by TLC.[3]

  • Upon completion, remove the solvent and excess piperidine under high vacuum to yield the deprotected piperazine.[3]

Visualization Gallery

G cluster_Boc N-Boc-piperazine cluster_Cbz N-Cbz-piperazine cluster_Fmoc N-Fmoc-piperazine Boc Boc (tert-Butoxycarbonyl) Cbz Cbz (Carboxybenzyl) Fmoc Fmoc (9-Fluorenylmethyloxycarbonyl)

Caption: Chemical structures of N-Boc, N-Cbz, and N-Fmoc protecting groups for piperazine.

G start Start: Piperazine protection Protection Step: + Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl, Fmoc-OSu) start->protection mono_protected Mono-Protected Piperazine (N-PG-Piperazine) protection->mono_protected functionalization Selective Functionalization (e.g., Alkylation, Acylation) mono_protected->functionalization functionalized_protected Functionalized N-Protected Piperazine functionalization->functionalized_protected deprotection Deprotection Step: - Acid (for Boc) - H₂/Pd/C (for Cbz) - Base (for Fmoc) functionalized_protected->deprotection final_product Final Product: Mono-Functionalized Piperazine deprotection->final_product

Caption: General workflow for selective mono-functionalization of piperazine.

G start Start: Need to protect a piperazine nitrogen acid_sensitive Is the rest of the molecule sensitive to strong acid? start->acid_sensitive reducible_groups Does the molecule contain reducible groups (e.g., alkenes)? acid_sensitive->reducible_groups Yes use_boc Use N-Boc acid_sensitive->use_boc No base_sensitive Is the molecule sensitive to basic conditions? reducible_groups->base_sensitive Yes use_cbz Use N-Cbz reducible_groups->use_cbz No use_fmoc Use N-Fmoc base_sensitive->use_fmoc No consider_alternatives Consider alternative strategies or orthogonal protection base_sensitive->consider_alternatives Yes

Caption: Decision tree for selecting a piperazine protecting group.

Conclusion and Selection Guide

The choice between N-Boc, N-Cbz, and N-Fmoc for the protection of piperazine is a strategic decision that hinges on the overall synthetic plan.

  • N-Boc-piperazine is the workhorse for general solution-phase synthesis due to its robustness. It is the ideal choice when subsequent steps involve basic or nucleophilic conditions and when the final molecule can withstand strong acid deprotection.

  • N-Cbz-piperazine offers an excellent orthogonal strategy. Its key advantage is the exceptionally mild deprotection via hydrogenolysis, making it perfect for syntheses involving acid-sensitive functionalities. It also tends to impart crystallinity, which can aid in the purification of intermediates.

  • N-Fmoc-piperazine is the specialist for solid-phase peptide synthesis. Its base-lability is perfectly orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS, allowing for the selective deprotection and elongation of the peptide chain on the solid support.

By carefully considering the stability of all functional groups present in the molecule and the reaction conditions of subsequent synthetic steps, researchers can leverage the distinct properties of these protecting groups to devise efficient and successful synthetic routes for novel piperazine-containing compounds.

References

Navigating Beyond a Standard Scaffold: A Comparative Guide to Alternatives for Tert-butyl 4-phenylpiperazine-1-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tert-butyl 4-phenylpiperazine-1-carboxylate scaffold is a well-trodden starting point in the synthesis of novel therapeutics, particularly for central nervous system disorders. However, the exploration of alternative structures is crucial for modulating pharmacological activity, improving pharmacokinetic profiles, and discovering novel intellectual property. This guide provides an objective comparison of viable alternatives, focusing on modifications of the N1-substituent of the 4-phenylpiperazine core, supported by experimental data for their biological activity.

The core of this guide focuses on the replacement of the tert-butoxycarbonyl (Boc) group with other moieties, which can significantly impact receptor affinity, selectivity, and functional activity. The alternatives discussed herein are primarily N-aryl and N-alkyl derivatives that have been evaluated for their interaction with key drug targets such as dopamine and serotonin receptors.

Performance Comparison of N-Substituted 4-Phenylpiperazine Analogs

The following tables summarize the in vitro binding affinities of various N-substituted 4-phenylpiperazine derivatives for the human dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor. These receptors are frequently implicated in the therapeutic action of antipsychotic, antidepressant, and anxiolytic drugs. The data is compiled from studies that provide a basis for comparing the pharmacological profiles of these analogs.

Table 1: Comparative Binding Affinities of N-Substituted 4-Phenylpiperazine Analogs for Dopamine D2 and D3 Receptors

Compound/AlternativeN1-SubstituentD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3 vs. D2 Selectivity
Reference Scaffold tert-Butoxycarbonyl---
Analog 12-Methoxyphenyl40-530.3-0.9~44-177 fold
Analog 22,3-Dichlorophenyl40-530.3-0.9~44-177 fold
Analog 34-(Thiophen-3-yl)benzamide>1500.17>882 fold[1]
Analog 44-(Thiazol-4-yl)benzamide---

Table 2: Comparative Binding Affinities of N-Substituted 4-Phenylpiperazine Analogs for Serotonin 5-HT1A Receptors

Compound/AlternativeN1-Substituent5-HT1A Receptor Ki (nM)
Reference Scaffold tert-Butoxycarbonyl-
Analog 52-MethoxyphenylHigh Affinity (qualitative)
Analog 6Naphth-1-ylmethyl4.1
Analog 73-(1,2-dihydronaphthalen-4-yl)-n-propyl2.0
Analog 8Benzyl-

Note: "High Affinity" indicates that while a specific Ki value was not provided in the comparative context, the class of compounds was noted for its high affinity[2]. Data for analogs 6 and 7 are from separate studies, highlighting potent binders[3][4].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the alternatives discussed.

Synthesis of N-Arylpiperazine Derivatives via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of N-arylpiperazine derivatives, which is a common strategy for creating alternatives to this compound.

Materials:

  • Aryl halide (e.g., bromobenzene) (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, 1-Boc-piperazine, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst and phosphine ligand to the tube.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The Boc-protected intermediate can then be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the N-arylpiperazine, which can be further functionalized if desired.

Competitive Radioligand Binding Assay for D2/D3 and 5-HT1A Receptors

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)

  • Radioligand (e.g., [3H]-Spiperone for D2, [3H]-WAY-100635 for 5-HT1A)

  • Test compounds (unlabeled) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound dilutions.

  • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]

cAMP Functional Assay in HEK293 Cells

This assay is used to determine the functional activity of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity (e.g., D2 receptors which are Gi-coupled and inhibit adenylyl cyclase).

Materials:

  • HEK293 cells stably expressing the receptor of interest

  • Test compounds at various concentrations

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and reagents

Procedure:

  • Seed the HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with a stimulation buffer.

  • Add the test compounds at various concentrations and incubate for a short period (e.g., 15-30 minutes).

  • Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubate for a further 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • For antagonists, the assay is performed in the presence of a known agonist to measure the inhibition of the agonist-induced response.

  • Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a typical experimental workflow.

D2_receptor_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway

HT1A_receptor_signaling cluster_membrane Cell Membrane HT1A 5-HT1A Receptor G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) Serotonin->HT1A ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Neuronal Firing PKA->Cellular_Response

Serotonin 5-HT1A Receptor Signaling Pathway

binding_assay_workflow prep 1. Reagent Preparation (Membranes, Radioligand, Test Compounds) incubate 2. Incubation (Mix reagents in 96-well plate) prep->incubate filter 3. Filtration (Separate bound from free radioligand) incubate->filter wash 4. Washing (Remove non-specific binding) filter->wash count 5. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Experimental Workflow for Radioligand Binding Assay

References

Structure-Activity Relationship (SAR) of Tert-butyl 4-phenylpiperazine-1-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 4-phenylpiperazine-1-carboxylate scaffold is a versatile pharmacophore that has been explored for a wide range of biological targets. Modifications to the phenyl ring, the piperazine core, and the tert-butyl carbamate have yielded potent and selective ligands for receptors and enzymes implicated in various diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, with a focus on their activity as dopamine receptor ligands, farnesoid X receptor (FXR) agonists, tyrosinase inhibitors, and anticancer agents. The information is presented to aid in the rational design of new therapeutic agents.

I. Dopamine Receptor Ligands

The 4-phenylpiperazine moiety is a well-established scaffold for dopamine D2 and D3 receptor ligands. The tert-butyl carbamate group often serves as a protecting group during synthesis but can also influence the pharmacological profile of the final compounds. SAR studies have primarily focused on substitutions on the phenyl ring and modifications of the piperazine N-1 substituent.

Quantitative SAR Data: Dopamine D2/D3 Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of a series of N-(4-(4-(aryl)piperazin-1-yl)butyl)arylcarboxamides, which share the core 4-phenylpiperazine structure. While not exact analogs of this compound, these compounds provide valuable insights into the SAR of substitutions on the phenyl ring for dopamine receptor affinity.

Compound IDAryl Group (at piperazine N-4)R Group (on phenyl ring of arylcarboxamide)D3 Ki (nM)[1]D2 Ki (nM)[1]D2/D3 Selectivity[1]
1 2,3-dichlorophenyl2-pyridyl1.2130108
2 2-methoxyphenyl2-pyridyl2.5250100
3 Phenyl2-pyridyl5.0500100
4 2,3-dichlorophenyl2-fluorenyl1.0>1000>1000
5 2-methoxyphenyl2-fluorenyl2.0>1000>500

Key SAR Insights:

  • Phenyl Ring Substitution: Electron-withdrawing groups, such as the 2,3-dichloro substitution on the phenyl ring, generally lead to high affinity for the D3 receptor.[1]

  • Arylcarboxamide Moiety: Bulky and rigid arylcarboxamide groups, like the 2-fluorenylamide, can significantly increase D3 selectivity over D2 receptors.[1]

  • Linker Chain: While not detailed in the table, studies have shown that the length and rigidity of the linker chain connecting the piperazine to the arylcarboxamide are critical for affinity and selectivity.[1]

II. Farnesoid X Receptor (FXR) Agonists

FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Modulators of FXR are being investigated for the treatment of metabolic diseases. The tert-butylphenyl group is a known motif in some FXR ligands.

Quantitative SAR Data: FXR Agonistic Activity

The following table presents the half-maximal effective concentration (EC50) and relative activation efficacy of a series of compounds with a 4-substituted phenyl group, providing insights into the effect of bulky substituents like the tert-butyl group.

Compound IDR Group (at para-position of phenyl ring)EC50 (µM)[2]Relative Activation Efficacy (%)[2]
6 H>20-
7 F5.215
8 Cl3.818
9 OCF34.112
10 tert-butyl2.658

Key SAR Insights:

  • Bulky Para-Substituents: The presence of a bulky group at the para-position of the phenyl ring appears to be favorable for FXR agonistic activity. The tert-butyl group in compound 10 resulted in the most potent agonism and highest efficacy in this series.[2]

III. Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetic industry. Phenylpiperazine derivatives have been explored as tyrosinase inhibitors.

Quantitative SAR Data: Tyrosinase Inhibitory Activity

The following table shows the half-maximal inhibitory concentration (IC50) of a series of 4-nitrophenylpiperazine derivatives, highlighting the influence of the substituent at the N-1 position of the piperazine ring.

Compound IDN-1 SubstituentIC50 (µM)[3]
11 Methyl>100
12 Ethyl95.32
13 Benzyl82.14
14 Indole-3-acetyl72.55

Key SAR Insights:

  • N-1 Piperazine Substituent: The nature of the substituent at the N-1 position of the piperazine ring significantly impacts tyrosinase inhibitory activity. Larger, aromatic, and heterocyclic moieties, such as the indole-3-acetyl group in compound 14 , lead to more potent inhibition.[3]

IV. Anticancer Activity

The 4-phenylpiperazine scaffold has also been incorporated into molecules designed as anticancer agents. The cytotoxic effects of these compounds are evaluated against various cancer cell lines.

Quantitative SAR Data: Anticancer Activity (IC50)

The following table presents the IC50 values for representative compounds against different cancer cell lines.

Compound IDSubstituent on Phenyl RingCancer Cell LineIC50 (µM)
15 3-nitroMCF-7 (Breast)6.67 ± 0.39[4]
15 3-nitroHeLa (Cervical)4.49 ± 0.32[4]
15 3-nitroDU-145 (Prostate)10.38 ± 0.42[4]
16 2-methylMCF-7 (Breast)7.32 ± 0.62[4]
16 2-methylHeLa (Cervical)6.87 ± 0.33[4]
16 2-methylDU-145 (Prostate)15.40 ± 0.60[4]

Key SAR Insights:

  • Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring influence the anticancer activity. For instance, a 3-nitro substitution (compound 15 ) showed potent activity against all three tested cell lines.[4] An ortho-methyl group (compound 16 ) also conferred significant cytotoxicity.[4]

V. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented data.

Dopamine D2/D3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.

Materials:

  • HEK293 cells stably expressing human D2 or D3 receptors

  • [3H]Spiperone (radioligand)

  • Unlabeled spiperone (for non-specific binding)

  • Test compounds

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the receptor of interest.

  • In a 96-well plate, add assay buffer, a fixed concentration of [3H]Spiperone, and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of unlabeled spiperone instead of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.[5][6]

FXR Transactivation Assay

This reporter gene assay is used to measure the ability of test compounds to activate the farnesoid X receptor.

Materials:

  • HEK293T cells

  • FXR expression plasmid

  • Reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., BSEP promoter)

  • Transfection reagent

  • Cell culture medium

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing varying concentrations of the test compounds. A known FXR agonist (e.g., GW4064) should be used as a positive control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

  • Plot the fold activation of luciferase activity versus the compound concentration and determine the EC50 value using non-linear regression.[7][8]

Tyrosinase Inhibition Assay

This colorimetric assay measures the inhibition of mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds

  • Kojic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of the test compound.

  • Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) at regular intervals using a microplate reader.

  • Calculate the initial rate of the reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[9][10]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against compound concentration.[11][12][13]

VI. Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

SAR_Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Compounds start->synthesis purification Purify & Characterize synthesis->purification primary_assay Primary Assay (e.g., Binding) purification->primary_assay Test Compounds secondary_assay Functional Assay (e.g., Transactivation) primary_assay->secondary_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) primary_assay->cytotoxicity_assay data_analysis Calculate IC50/EC50/Ki secondary_assay->data_analysis cytotoxicity_assay->data_analysis sar_analysis Determine SAR data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for a structure-activity relationship (SAR) study.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours (Formazan formation) D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate % cell viability and IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Receptor_Binding_Assay_Workflow A Prepare cell membranes with receptor B Incubate membranes with radioligand and test compound A->B C Separate bound from free radioligand by filtration B->C D Measure radioactivity of bound ligand C->D E Plot % inhibition vs. compound concentration D->E F Calculate Ki value E->F

Caption: Workflow for a competitive radioligand binding assay.

References

A Pharmacological Comparison of Phenylpiperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of various phenylpiperazine derivatives. The information is supported by experimental data to facilitate informed decisions in drug discovery and development.

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. Derivatives of this class exhibit a wide range of pharmacological activities, primarily through their interaction with various G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors. Understanding the nuanced differences in their receptor binding affinities, functional activities, and downstream signaling pathways is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

Comparative Receptor Binding Affinities

The binding affinity of a compound for its molecular target is a key determinant of its potency. The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of a selection of phenylpiperazine derivatives for key serotonin, dopamine, and adrenergic receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)D2 (Ki, nM)α1 (Ki, nM)
Aripiprazole 4.43.4150.3457
Buspirone 1.150-300-
Trazodone 252.3--3.8
Nefazodone 401.3--2.5
(m)-CPP 13027---
TFMPP 110250---
HBK-15 -61.746.8--
Compound 12a 41.531542.5300-
Compound 9b 23.939.445.0--
Compound 14 ----11.9

Data compiled from multiple sources.[1][2][3][4][5][6]

Signaling Pathways and Functional Activity

The functional consequence of a ligand binding to a receptor is determined by the signaling cascade it initiates. Phenylpiperazine derivatives can act as agonists, partial agonists, antagonists, or inverse agonists, and can even exhibit biased agonism, preferentially activating one signaling pathway over another.[7][8]

5-HT1A Receptor Signaling (Gi/o-coupled)

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can lead to the modulation of various downstream effectors, including protein kinase A (PKA).

G_protein_signaling_Gi cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Phenylpiperazine Derivative (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates Targets

Figure 1. Simplified 5-HT1A (Gi/o-coupled) receptor signaling pathway.
5-HT2A Receptor Signaling (Gq-coupled)

The 5-HT2A receptor is a Gq-coupled receptor. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G_protein_signaling_Gq cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand Phenylpiperazine Derivative (Agonist) Ligand->Receptor Binds PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Depolarization) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 2. Simplified 5-HT2A (Gq-coupled) receptor signaling pathway.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., cell membranes) Incubate Incubate Receptor, Radiolabeled Ligand, and Test Compound Together Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]Spiperone) Radioligand_Prep->Incubate Test_Compound_Prep Prepare Test Compound (Phenylpiperazine Derivative) Test_Compound_Prep->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (e.g., Scintillation Counting) Separate->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Figure 3. Experimental workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Membranes from cells stably expressing the receptor of interest (e.g., 5-HT1A) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (phenylpiperazine derivative).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay (for Gi/o-coupled receptors)

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP) in response to receptor activation.[9][10][11][12][13]

Methodology:

  • Cell Culture: Cells expressing the Gi/o-coupled receptor of interest are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified to determine its potency (EC50 or IC50) and efficacy.

Inositol Phosphate (IP) Functional Assay (for Gq-coupled receptors)

This assay measures the accumulation of inositol phosphates, downstream products of Gq-coupled receptor activation.[14][15][16][17][18]

Methodology:

  • Cell Labeling: Cells expressing the Gq-coupled receptor are labeled by overnight incubation with [3H]-myo-inositol.

  • Stimulation: The cells are washed and then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphate (IP1).

  • Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted. The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the IP fractions is determined by scintillation counting.

  • Data Analysis: The concentration-dependent accumulation of total inositol phosphates is analyzed to determine the potency (EC50) and efficacy of the test compound.

Conclusion

The pharmacological profiles of phenylpiperazine derivatives are diverse and complex, arising from their varied affinities for multiple receptor subtypes and the distinct signaling pathways they modulate. A thorough understanding of these properties, as outlined in this guide, is essential for the development of novel therapeutics with targeted actions and minimized off-target effects. The provided experimental protocols serve as a foundation for the in vitro characterization of new chemical entities within this important class of compounds.

References

In Vitro ADME Profile of Tert-butyl 4-phenylpiperazine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Tert-butyl 4-phenylpiperazine-1-carboxylate. Due to the limited publicly available in vitro ADME data for this specific molecule, this guide utilizes data from structurally related phenylpiperazine analogs, namely 1-phenylpiperazine and benzylpiperazine, to provide a representative comparison. This approach is common in early drug discovery to predict the likely properties of a novel compound.

Comparative In Vitro ADME Data

The following table summarizes the available in vitro ADME data for key phenylpiperazine derivatives. It is important to note that direct experimental data for this compound is not extensively available in the public domain; therefore, data from closely related structures are presented to infer a likely profile.

ParameterThis compound1-PhenylpiperazineBenzylpiperazine (BZP)
Metabolic Stability
In Vitro Half-life (t½, min) in human liver microsomesData not availableData not availablePredicted to be a substrate for CYP2D6, CYP1A2, CYP2B6, and CYP2C8[1][2]
In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Data not availableAromatic ring oxidation detected in vitro[3]High total clearance predicted (10.81 mL/min/kg)[1]
Permeability
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Data not availableShown to enhance transepithelial transport[4]High jejunal permeability predicted (2.47x10⁻⁴ cm/s)[1]
Plasma Protein Binding
Unbound Fraction (fu) in human plasmaData not availableData not availablePredicted plasma protein binding of 22-24% (unbound fraction of 0.76-0.78)[1]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are standard in the pharmaceutical industry and are representative of the methods used to generate the type of data presented in this guide.

Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s.

  • Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (100 mM, pH 7.4) at 37°C.[5][6][7]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[7]

  • Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[6]

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[5]

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[5][6]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7][8]

Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[9][10]

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated and confluent monolayer.[10]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[9]

  • Transport Study: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (for absorption). To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is monitored.[9]

  • Sampling and Analysis: Samples are taken from the receiver compartment at specified time intervals and analyzed by LC-MS/MS to determine the concentration of the transported compound.[9]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[9]

Plasma Protein Binding by Equilibrium Dialysis

This assay measures the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to reach its target.

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.[11][12]

  • Incubation: The test compound is added to human plasma, which is then placed in one chamber of the RED device. The other chamber is filled with a protein-free buffer solution.[12][13]

  • Equilibration: The device is incubated at 37°C to allow the unbound fraction of the compound to diffuse across the membrane and reach equilibrium.[11][13]

  • Sampling and Analysis: After equilibrium is reached, aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each aliquot is determined by LC-MS/MS.[11][13]

  • Data Analysis: The unbound fraction (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.[14]

Experimental Workflow: Metabolic Stability Assay

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay using human liver microsomes.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_termination Reaction Termination cluster_analysis Analysis Test_Compound Test Compound (1 µM) Incubation_Mix Incubation Mixture Test_Compound->Incubation_Mix HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubation_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_Mix NADPH_System NADPH Regenerating System NADPH_System->Incubation_Mix Initiates Reaction Time_Points Time Points (0, 5, 15, 30, 45 min) Incubation_Mix->Time_Points Quenching Add Cold Acetonitrile Time_Points->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Data_Analysis Calculate t½ and CLint LC_MS_MS->Data_Analysis

Caption: Workflow for In Vitro Metabolic Stability Assay.

References

A Comparative Guide to Catalytic Systems for N-Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylpiperazine motif is a cornerstone in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs, including antipsychotics, antidepressants, and antihistamines. The efficient and selective synthesis of these compounds is therefore of paramount importance. The two most prominent methods for forging the critical C-N bond between an aryl group and the piperazine ring are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] This guide provides an objective comparison of the efficacy of modern catalytic systems for both approaches, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.

Comparative Efficacy of Catalytic Systems

The choice between a Palladium and a Copper-based catalytic system often depends on factors such as cost, reaction speed, temperature, and substrate scope. Modern advancements have led to highly efficient catalysts in both categories, significantly improving upon traditional methods. Below is a summary of performance data for two representative, state-of-the-art catalytic systems for the synthesis of N-arylpiperazines from aryl halides.

FeatureCatalyst System 1: Palladium-NHCCatalyst System 2: Copper-Diamine
Reaction Type Buchwald-Hartwig AminationUllmann Condensation
Catalyst [(cinnamyl)PdCl]₂ / cBRIDPCopper(I) Iodide (CuI)
Ligand N-Heterocyclic Carbene (NHC) ligandN,N'-Dimethylethylenediamine
Typical Substrate Aryl Chlorides / BromidesAryl Iodides / Bromides
Base Sodium tert-butoxide (NaOtBu)Potassium Phosphate (K₃PO₄)
Solvent Piperazine (as solvent) or TolueneDimethyl Sulfoxide (DMSO)
Temperature 100 °C80 - 110 °C
Reaction Time 10 minutes - 1 hour20 - 24 hours
Catalyst Loading 1 mol % Pd5 mol % Cu
Yield Range 85 - 97%75 - 95%
Key Advantages Extremely fast, high yields, effective for aryl chlorides.[2]Lower catalyst cost, less sensitive to air.[3]
Challenges Higher cost of Palladium and specialized ligands.Longer reaction times, often requires aryl iodides for high reactivity.[4]

Experimental Protocols

Detailed methodologies for the synthesis of a representative N-arylpiperazine using the compared catalytic systems are provided below.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from a highly efficient method for the rapid synthesis of N-arylpiperazines.[2]

Reaction: 4-Chlorotoluene + Piperazine → 1-(p-tolyl)piperazine

Materials:

  • [(cinnamyl)PdCl]₂ (Palladium precatalyst)

  • cBRIDP (NHC ligand)

  • 4-Chlorotoluene

  • Piperazine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (if not using piperazine as solvent)

  • Reaction vial with stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a reaction vial under an inert atmosphere, add the palladium precatalyst (0.005 mmol, 1 mol %) and the NHC ligand (0.01 mmol, 2 mol %).

  • Add 4-chlorotoluene (0.5 mmol, 1.0 equiv.), piperazine (1.25 mmol, 2.5 equiv.), and sodium tert-butoxide (0.7 mmol, 1.4 equiv.).

  • If using piperazine as the solvent, no additional solvent is needed. Alternatively, add 1.0 mL of dry toluene.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 10 minutes.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 1-(p-tolyl)piperazine.

Expected Yield: ~95%

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol describes a general and effective method for the N-arylation of nitrogen heterocycles using a copper-diamine catalytic system.[3]

Reaction: 4-Iodotoluene + Piperazine → 1-(p-tolyl)piperazine

Materials:

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (Ligand)

  • 4-Iodotoluene

  • Piperazine

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO)

  • Sealed reaction tube with stir bar

  • Argon atmosphere setup

Procedure:

  • To a sealed reaction tube under an argon atmosphere, add CuI (0.05 mmol, 5 mol %), piperazine (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Add 4-iodotoluene (1.0 mmol, 1.0 equiv.) and N,N'-dimethylethylenediamine (0.1 mmol, 10 mol %).

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain 1-(p-tolyl)piperazine.

Expected Yield: ~88%

Visualized Workflows and Mechanisms

To better illustrate the processes, the following diagrams outline the general experimental workflow and the proposed catalytic cycles for both the Buchwald-Hartwig and Ullmann reactions.

G cluster_0 General Experimental Workflow prep Prepare Reactants & Catalyst mix Combine in Reaction Vessel (Inert Atmosphere) prep->mix react Heat & Stir (Specified Time/Temp) mix->react workup Quench & Extract react->workup purify Column Chromatography workup->purify product Isolate Pure N-Arylpiperazine purify->product G cluster_0 Buchwald-Hartwig Catalytic Cycle cluster_1 Ullmann Catalytic Cycle pd0 Pd(0)L oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amide_complex L-Pd(II)(Ar)(NR₂) oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination (Ar-NR₂) cu1 Cu(I)L cu_amide L-Cu(I)-NR₂ cu1->cu_amide Amine Coordination cu3_complex L-Cu(III)(Ar)(NR₂)(X) cu_amide->cu3_complex Oxidative Addition (Ar-X) cu3_complex->cu1 Reductive Elimination (Ar-NR₂)

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-phenylpiperazine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat tert-butyl 4-phenylpiperazine-1-carboxylate as a hazardous chemical waste. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory during handling and disposal. All disposal procedures must comply with local, state, and federal regulations.

This guide provides detailed procedures for the safe and compliant disposal of this compound (CAS No. 77278-63-8), a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Safety Precautions

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health hazards.[1] It is crucial to be aware of these risks before handling the compound.

Primary Hazards:

  • Harmful if swallowed: Acute toxicity, oral (Category 4).[1]

  • Causes skin irritation: Skin corrosion/irritation (Category 2).[1]

  • Causes serious eye irritation: Serious eye damage/eye irritation (Category 2A).[1]

  • May cause respiratory irritation: Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3).[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols may be generated, a suitable respirator is recommended.[1]

Quantitative Hazard Summary

For clear and immediate reference, the GHS classification for this compound is summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Data sourced from the this compound Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Workflow for Disposal:

  • Waste Characterization:

    • Pure, unreacted this compound is classified as a non-acute hazardous chemical waste.

    • Solutions containing this compound should be treated as hazardous waste. The specific waste codes will depend on the solvents used.

    • Contaminated materials, such as pipette tips, gloves, and empty containers, must also be disposed of as hazardous waste.

  • Waste Segregation:

    • Segregate waste containing this compound from other waste streams to prevent accidental mixing with incompatible chemicals.[2]

    • Store in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2][3]

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection. Plastic containers are generally preferred for solid and liquid chemical waste.[3]

    • The container must be in good condition and have a secure, tight-fitting lid.

    • Keep the waste container closed at all times, except when adding waste.[4]

  • Labeling:

    • Properly label the hazardous waste container as soon as the first drop of waste is added.[5]

    • The label must include the words "Hazardous Waste".[6][7][8][9]

    • Clearly list all contents of the container, including this compound and any solvents, with their approximate percentages.

    • Include the full name of the principal investigator or laboratory contact and the date the waste accumulation began.

  • Waste Accumulation and Storage:

    • Store the labeled waste container in the designated SAA.

    • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[3]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[4]

  • Arranging for Disposal:

    • Once the container is full, or before the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, arrange for a pickup by a licensed hazardous waste disposal contractor.

    • Contact your institution's EHS office to schedule a waste pickup and for any specific institutional procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

cluster_start Start cluster_assessment Hazard Assessment cluster_disposal_routes Disposal Routes cluster_hw_management Hazardous Waste Management cluster_end End start Waste Generation (this compound) assess Is the waste contaminated with This compound? start->assess hw_container Place in a Labeled Hazardous Waste Container assess->hw_container Yes non_hw Follow standard lab procedures for non-hazardous waste assess->non_hw No segregate Segregate from Incompatible Wastes hw_container->segregate end Proper Disposal Complete non_hw->end store Store in Secondary Containment in a Satellite Accumulation Area segregate->store pickup Arrange for Pickup by EHS/Licensed Contractor store->pickup pickup->end

References

Personal protective equipment for handling Tert-butyl 4-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Tert-butyl 4-phenylpiperazine-1-carboxylate was not located. The following guidance is based on the safety profiles of structurally similar piperazine derivatives and general laboratory safety principles. It is imperative to handle this compound with caution and to conduct a full risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to answer key operational questions and ensure a safe laboratory environment.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to present the following hazards.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed.[1][2]

  • Skin Irritation: Likely to cause skin irritation.[1][3]

  • Eye Irritation: Likely to cause serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[1][4][5]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against splashes and dust.
Face ShieldWear a face shield in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for protection against incidental contact. Inspect gloves for any damage before use and dispose of them properly after handling the chemical.[5]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing.
ApronA chemical-resistant apron should be worn over the lab coat when handling larger quantities.
Respiratory Protection RespiratorIf working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[4]

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring laboratory safety.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][5]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1][5]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1]

  • Equipment: Use clean, dry, and compatible equipment for all transfers and measurements.

Storage Conditions:

  • Container: Keep the container tightly closed and properly labeled.[3][4]

  • Environment: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

  • Locked Storage: It is advisable to store the compound in a locked cabinet or a restricted-access area.[1][3]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an accidental exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Disposal Plan

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains.

  • Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1]

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

  • PPE: Wear the appropriate PPE as outlined in Section 2 during the entire cleanup process.

Disposal Plan:

  • Waste Classification: This material and its container must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE, in designated, labeled, and sealed containers.

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in regular trash.[1][3][4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for handling this compound.

G A Preparation - Review SDS/Safety Info - Don appropriate PPE - Prepare work area (fume hood) B Weighing - Use an analytical balance - Handle in a containment enclosure A->B C Dissolution/Reaction - Add solvent to the compound - Perform reaction under controlled conditions B->C D Work-up/Purification - Follow established protocol - Monitor for any adverse reactions C->D E Post-Handling - Decontaminate glassware and equipment - Clean work area D->E F Waste Disposal - Segregate waste streams - Dispose of in labeled hazardous waste containers E->F G Documentation - Record all experimental details - Note any safety observations E->G

Caption: General laboratory workflow for handling chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.